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Core Science & Biosynthesis

Foundational

Comprehensive Chemical Structure Analysis and Stereochemical Assignment of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid

Executive Summary The structural elucidation of highly functionalized α,β -unsaturated carboxylic acids requires a rigorous, multi-modal analytical approach. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a trisubs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized α,β -unsaturated carboxylic acids requires a rigorous, multi-modal analytical approach. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a trisubstituted alkene characterized by a complex stereoelectronic environment. Accurate assignment of its (Z)-configuration is critical, as the spatial arrangement of the aryl rings directly dictates the molecule's physicochemical properties and potential binding affinities in drug development. This whitepaper outlines a self-validating analytical framework, combining Cahn-Ingold-Prelog (CIP) prioritization, multinuclear NMR spectroscopy, and mass spectrometry, to unambiguously confirm the chemical structure and stereochemistry of this compound.

Molecular Architecture & Stereochemical Principles

The core challenge in analyzing trisubstituted alkenes lies in differentiating the (E) and (Z) geometric isomers. For 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, the stereochemical assignment is governed by the Cahn-Ingold-Prelog (CIP) priority rules applied to the C2 and C3 carbons of the prop-2-enoic acid backbone.

  • C3 Priorities: The C3 carbon is bonded to a phenyl group and a 3-fluorophenyl group. Because fluorine (atomic number 9) has a higher atomic weight than hydrogen (atomic number 1), the 3-fluorophenyl group takes priority over the unsubstituted phenyl group.

  • C2 Priorities: The C2 carbon is bonded to a carboxylic acid group (-COOH) and a hydrogen atom. The -COOH group takes priority.

In the (2Z) isomer, the highest priority groups (the 3-fluorophenyl group at C3 and the -COOH group at C2) are positioned on the same side (cis/zusammen) of the double bond. Consequently, the vinylic proton at C2 is trans to the 3-fluorophenyl group and cis to the unsubstituted phenyl group. This specific spatial relationship is the foundational premise for our spectroscopic elucidation strategy [3].

StereoWorkflow cluster_priorities Start Target Molecule: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid CIP Cahn-Ingold-Prelog (CIP) Priority Analysis Start->CIP C2 C2 Priorities: 1. -COOH 2. -H CIP->C2 C3 C3 Priorities: 1. 3-Fluorophenyl 2. Phenyl CIP->C3 ZConfig (Z)-Configuration Established: High priorities (-COOH & 3-F-Ph) located on SAME side C2->ZConfig C3->ZConfig NOE Diagnostic NOESY Target: Vinylic H (C2) is spatially close to Ortho-H of Phenyl ring ZConfig->NOE

Diagram 1: CIP prioritization and stereochemical deduction workflow for the (2Z)-isomer.

Spectroscopic Elucidation Strategy

To establish a self-validating system, we employ orthogonal spectroscopic techniques where the findings of one method inherently cross-verify the others. The analysis of fluorinated cinnamic acid derivatives relies heavily on data triangulation [1].

Nuclear Magnetic Resonance (NMR)
  • ¹H and ¹³C NMR: These techniques map the carbon-hydrogen framework. The vinylic proton at C2 appears as a distinct singlet, serving as the primary anchor point for structural verification. The ¹³C spectrum will reveal the carboxyl carbon (~170 ppm) and the complex splitting of aromatic carbons due to carbon-fluorine spin-spin coupling (e.g., ¹J_CF ~ 245 Hz).

  • ¹⁹F NMR: Operating at 100% natural abundance, ¹⁹F NMR provides an isolated, highly sensitive signal (typically around -112 ppm for 3-fluorophenyl groups) that confirms the presence and integrity of the fluorinated ring without the spectral overlap inherent in the ¹H aromatic region.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive technique for unambiguous stereochemical assignment of trisubstituted alkenes [4]. Because the vinylic proton is cis to the unsubstituted phenyl ring in the (2Z) isomer, a strong through-space dipole-dipole correlation (NOE cross-peak) will be observed between the vinylic proton and the ortho-protons of the phenyl ring. The absence of an NOE cross-peak with the 3-fluorophenyl ortho-protons validates the (Z) geometry.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass, confirming the molecular formula (C15H11FO2) and ruling out dimerization or degradation products.

Quantitative Data Summaries

The following table synthesizes the expected quantitative spectroscopic data based on structural analogs such as 3,3-diphenylacrylic acid and fluorinated styrenes[2].

Analytical TechniqueTarget Nucleus / IonExpected ValueMultiplicity / FormDiagnostic Assignment & Causality
¹H NMR Vinylic H (C2)6.40 – 6.80 ppmSinglet (1H)Anchors the alkene backbone; chemical shift is influenced by deshielding from the cis-phenyl ring.
¹H NMR Aromatic H7.00 – 7.50 ppmMultiplets (9H)Confirms the presence of both the phenyl and 3-fluorophenyl rings.
¹⁹F NMR Fluorine~ -112.0 ppmMultiplet (1F)Unambiguous confirmation of the meta-fluorine substitution on the aryl ring.
¹³C NMR Carboxyl C (C1)~ 170.0 ppmSingletConfirms the presence of the α,β -unsaturated carboxylic acid moiety.
2D NOESY ¹H - ¹H CorrelationCross-peakN/ACritical: Vinylic H correlates only with the ortho-H of the unsubstituted phenyl ring, proving (2Z) geometry.
HR-ESI-MS [M-H]⁻ Ionm/z 241.0670Negative IonExact mass confirms C15H11FO2; negative mode selected due to facile deprotonation of the carboxylic acid.

Self-Validating Experimental Protocols

The following methodologies are designed not just as procedural steps, but as logical, self-validating workflows where experimental choices are driven by physical chemistry principles.

Protocol A: High-Resolution Multinuclear NMR & NOESY Acquisition

Causality Focus: Mitigating paramagnetic relaxation and optimizing cross-relaxation.

  • Sample Preparation & Degassing: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Subject the NMR tube to three freeze-pump-thaw cycles backfilled with argon.

    • Causality: Dissolved paramagnetic oxygen ( O2​ ) accelerates T1​ relaxation, which effectively quenches the delicate NOE effect. Degassing is mandatory to prevent false-negative NOESY results.

  • 1D Acquisition (¹H, ¹³C, ¹⁹F): Acquire standard 1D spectra at 298 K using a 500 MHz or higher spectrometer. Calibrate the chemical shifts using the residual solvent peak (DMSO-d6: ¹H 2.50 ppm, ¹³C 39.5 ppm).

  • 2D NOESY Setup: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 400 ms.

    • Causality: Small molecules (MW ~242 g/mol ) tumble rapidly in solution (the extreme narrowing limit). A longer mixing time (300-500 ms) is required to allow the cross-relaxation pathways to build up observable NOE signals before they decay [4].

  • Data Processing & Triangulation: Process the 2D matrix with appropriate window functions (e.g., sine bell squared). Integrate the cross-peak between the vinylic proton and the aromatic region. If the cross-peak maps exclusively to the unsubstituted phenyl ring, the (2Z) configuration is validated.

NMRWorkflow Prep Sample Preparation (Argon Degassed DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D NOESY Acquisition (Mixing Time: 400 ms) Acq1D->Acq2D Backbone Assigned Process Spectral Processing & Cross-Peak Integration Acq2D->Process Decision Vinylic H to Phenyl ortho-H Cross-Peak Present? Process->Decision ValidZ Confirmed (2Z)-Isomer (Self-Validated) Decision->ValidZ Yes ValidE Indicates (2E)-Isomer (Fails Z-Criteria) Decision->ValidE No

Diagram 2: Self-validating NMR NOESY experimental setup and decision matrix.

Protocol B: LC-HRMS Analysis for Mass Confirmation

Causality Focus: Ionization efficiency based on functional group pKa.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 Reverse Phase column. Run a gradient from 5% B to 95% B over 10 minutes.

  • Ionization Mode Selection: Configure the Electrospray Ionization (ESI) source to Negative Ion Mode .

    • Causality: The carboxylic acid moiety (-COOH) has a relatively low pKa (~4.5). In the slightly acidic mobile phase, it readily loses a proton during the desolvation process in the ESI source to form a highly stable [M-H]⁻ anion. This provides a significantly cleaner and more intense signal compared to positive ion mode, which would rely on less efficient protonation of the conjugated system.

Orthogonal Validation via SCXRD

While NOESY provides robust solution-state stereochemical data, Single-Crystal X-Ray Diffraction (SCXRD) should be employed as the ultimate orthogonal validation tool. By slowly evaporating a solution of the compound in a suitable solvent system (e.g., vapor diffusion of hexanes into ethyl acetate), diffraction-quality single crystals can be grown. SCXRD provides the absolute spatial coordinates of the atoms in the solid state, directly visualizing the cis relationship between the carboxylic acid and the 3-fluorophenyl group, thereby sealing the self-validating loop of structural analysis.

References

  • "3,3-Diphenylacrylic acid | C15H12O2 | CID 11826", PubChem.[Link]

  • "Re2O7-Mediated Dehydrative Cyclization Reactions: Total Synthesis of Herboxidiene and Its 12-Desmethyl Analog", NIH Public Access.[Link]

Exploratory

Physicochemical Profiling and Analytical Characterization of 3-(3-Fluorophenyl)-3-phenylprop-2-enoic Acid Z-Isomer

Executive Summary The Z-isomer of 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (also known as (Z)-3-(3-fluorophenyl)-3-phenylacrylic acid) is a highly specialized β,β-diarylacrylic acid derivative. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Z-isomer of 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (also known as (Z)-3-(3-fluorophenyl)-3-phenylacrylic acid) is a highly specialized β,β-diarylacrylic acid derivative. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system governed by steric strain, electronic asymmetry, and photochemical reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the thermodynamics of its E/Z isomerization, and a self-validating analytical workflow for its isolation. These insights are critical for researchers utilizing this scaffold in the development of Endothelin Receptor Antagonists (ERAs) or photoswitchable pharmacophores.

Molecular Architecture & CIP Stereochemistry

Understanding the behavior of this molecule begins with rigorous stereochemical assignment. According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • At Carbon-3 (β-carbon): The 3-fluorophenyl group takes higher priority over the unsubstituted phenyl group due to the higher atomic number of the fluorine atom at the meta-position.

  • At Carbon-2 (α-carbon): The carboxylic acid group (-COOH) takes higher priority over the vinylic hydrogen (-H).

In the Z-isomer (Zusammen), the high-priority 3-fluorophenyl group and the -COOH group are situated cis to one another across the alkene plane. Causality of Conformation: The geminal placement of two bulky aryl rings creates severe A(1,3) allylic strain. To minimize this steric clash, neither phenyl ring can remain perfectly coplanar with the alkene system. Instead, they adopt a propeller-like geometry. The electron-withdrawing nature of the fluorine atom subtly alters the electron density of the alkene, impacting both its UV absorption profile and its susceptibility to 1 [2].

Physicochemical Profiling

To facilitate rational experimental design—whether for chromatographic separation or biological assay formulation—the quantitative physicochemical properties of the Z-isomer are summarized below.

PropertyValueAnalytical & Experimental Significance
Molecular Formula C₁₅H₁₁FO₂Yields a distinct precursor ion [M-H]⁻ at m/z 241.06 in negative-ion ESI-MS.
Molecular Weight 242.25 g/mol Standard parameter for molarity calculations in biological assays.
Topological Polar Surface Area 37.3 ŲIndicates excellent passive membrane permeability, ideal for intracellular targeting.
Predicted LogP ~3.5Highly lipophilic; dictates the necessity of reversed-phase chromatography (e.g., C18) for efficient resolution.
pKa (Carboxylic Acid) ~4.2Critical: Requires acidic mobile phase modifiers (pH < 2.5) to suppress ionization and prevent chromatographic peak tailing.
H-Bond Donors / Acceptors 1 / 3Governs binding affinity and orientation within target receptor pockets.

E/Z Photoisomerization Dynamics

The synthesis of β,β-diarylacrylic acids typically yields a thermodynamic mixture of E and Z isomers, necessitating 2 [1]. However, these molecules are also highly dynamic under UV irradiation.

Mechanistic Causality: Upon absorption of a UV photon, the molecule transitions from the ground state (S₀) to an excited singlet (S₁) or triplet (T₁) state. In this excited state, the π-bond is effectively broken, allowing free rotation around the C2-C3 bond. Subsequent non-radiative decay funnels the molecule back to the ground state, establishing a photostationary equilibrium that often enriches the less thermodynamically stable isomer. Thermal isomerization back to the thermodynamic sink is forbidden at room temperature due to a high activation energy barrier (>30 kcal/mol).

Isomerization Z Z-Isomer (3-(3-fluorophenyl)-3-phenylacrylic acid) Ex Excited State (S1 / T1) Z->Ex hν (UV Excitation) E E-Isomer (Thermodynamic Sink) Z->E Thermal Isomerization (Δ) Ex->Z Non-radiative Decay Ex->E Non-radiative Decay E->Ex hν (UV Excitation)

Fig 1: Photochemical and thermal E/Z isomerization pathways of the diarylacrylic acid.

Self-Validating Analytical Workflow: HPLC to 2D-NMR

To confidently utilize the Z-isomer, researchers must employ a self-validating analytical system. Relying solely on 1D ¹H-NMR is insufficient, as the chemical shifts of the vinylic protons in the E and Z isomers are often nearly identical. The following protocol couples the resolving power of RP-HPLC with the spatial definitive power of 2D NOESY NMR.

Step-by-Step Methodology

Phase 1: Chromatographic Separation (RP-HPLC)

  • Sample Preparation: Dissolve the crude E/Z mixture in HPLC-grade acetonitrile (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Method Parameters:

    • Column: C18 reversed-phase (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water supplemented with 0.1% Trifluoroacetic Acid (TFA).

    • Causality of TFA: The pKa of the molecule is ~4.2. Without TFA, the carboxylate group partially ionizes, leading to multiple retention states and severe peak tailing. TFA drops the pH to ~2.0, ensuring the molecule remains fully protonated (neutral), maximizing hydrophobic interaction with the C18 stationary phase.

  • Fraction Collection: Monitor via Diode Array Detector (DAD) at 254 nm. Collect the baseline-resolved peaks, flash-freeze in liquid nitrogen, and lyophilize to obtain dry powders.

Phase 2: Absolute Configuration Assignment (2D NOESY NMR)

  • Preparation: Dissolve the isolated fraction in 600 µL of CDCl₃.

  • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Validation Logic: Look for the through-space Nuclear Overhauser Effect (NOE) cross-peaks (< 5 Å distance).

    • Causality: In the Z-isomer, the 3-fluorophenyl group is cis to the -COOH group. Therefore, the unsubstituted phenyl group is cis to the vinylic hydrogen. A strong NOE cross-peak between the vinylic proton (δ ~6.3 ppm) and the ortho-protons of the unsubstituted phenyl ring definitively proves the Z-configuration.

Workflow Sample Crude Synthesized Mixture (E/Z Isomers) HPLC RP-HPLC Separation (C18, MeCN/H2O, 0.1% TFA) Sample->HPLC UV UV-Vis Diode Array Detection (Isosbestic Point Monitoring) HPLC->UV NMR 2D NOESY NMR (Spatial Proton Correlation) HPLC->NMR Fraction Collection Data Absolute Z-Configuration Assignment & Purity UV->Data NMR->Data

Fig 2: Integrated RP-HPLC and 2D NOESY NMR workflow for Z-isomer isolation and validation.

Applications in Targeted Therapeutics

The structural motif of 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is not merely an academic curiosity. Diarylacrylic acids are foundational building blocks in medicinal chemistry. Specifically, they serve as critical precursors and documented impurities in the synthesis of 3 [3].

By isolating the pure Z-isomer, drug development professionals can utilize the precise spatial orientation of the fluorine atom to probe the electronic requirements of the ET-A receptor binding pocket. Furthermore, advancements in4 [4] are making the scalable synthesis of these specific stereoisomers more economically viable for pilot-scale pharmaceutical manufacturing.

References

  • Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization. Chemical Reviews (ACS Publications).2

  • Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC Publishing).1

  • Ambrisentan Impurity E | 1312092-82-2. ChemicalBook.3

  • Studies on Green Synthetic Reactions Based on Formic Acid from Biomass. DOKUMEN.PUB.4

Sources

Foundational

in vitro toxicity studies of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid

An in-depth technical evaluation of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid requires a targeted, mechanism-driven approach. Rather than applying a generic screening battery, experimental designs must be tailore...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid requires a targeted, mechanism-driven approach. Rather than applying a generic screening battery, experimental designs must be tailored to the specific structural alerts of this molecule: a heavily conjugated diarylacrylic acid scaffold, a potentially reactive carboxylic acid moiety, and a fluorinated aromatic ring.

This whitepaper outlines the definitive in vitro toxicity workflows required to de-risk this compound, explaining the causality behind each experimental choice and establishing self-validating protocols grounded in global regulatory standards.

Physicochemical Profiling & Structural Alerts

The rational design of an in vitro toxicity panel for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is predicated on three primary structural alerts:

  • The Carboxylic Acid Moiety: Carboxylic acids are highly susceptible to acyl glucuronidation by UDP-glucuronosyltransferases (UGTs). Acyl glucuronides are electrophilic and can covalently bind to hepatic proteins, presenting a high risk for idiosyncratic Drug-Induced Liver Injury (DILI)[1].

  • The 3-Fluorophenyl Group: Halogenation increases lipophilicity, which often enhances affinity for Cytochrome P450 (CYP) enzymes—specifically CYP2C9 and CYP3A4. Furthermore, metabolic defluorination or arene oxide formation can lead to mechanism-based CYP inhibition or genotoxic stress[2].

  • The Conjugated Diaryl System: The extended π -conjugation of the 3,3-diphenylacrylic acid backbone strongly absorbs ultraviolet (UVA/UVB) radiation. Upon UV exposure, these molecules can enter an excited triplet state, transferring energy to molecular oxygen to generate reactive oxygen species (ROS), necessitating rigorous phototoxicity screening[3].

Module 1: Hepatotoxicity & Reactive Metabolite Profiling

Causality & Rationale: Standard 2D immortalized cell lines (e.g., HepG2) rapidly lose the expression of key metabolizing enzymes (CYPs and UGTs) required to bioactivate this compound into its toxic acyl glucuronide or epoxide intermediates[4]. Therefore, 3D Primary Human Hepatocyte (PHH) spheroids are the gold standard. 3D PHHs maintain transcriptomic and proteomic phenotypes for weeks, allowing for the detection of chronic, metabolism-dependent DILI[1].

G A (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid B Hepatic UGT / CYP450 Bioactivation A->B Hepatic Uptake C Acyl Glucuronide & Epoxide Intermediates B->C Metabolism D GSH Trapping (Detoxification) C->D GSH Conjugation E Covalent Protein Adduction C->E Electrophilic Attack F Mitochondrial Dysfunction & ROS Generation E->F Cellular Stress G Drug-Induced Liver Injury (DILI) F->G Hepatocyte Apoptosis

Fig 1. Proposed bioactivation and DILI pathway for the target compound.

Protocol: 3D PHH Spheroid Chronic Toxicity Assay

This protocol is a self-validating system incorporating positive controls to verify metabolic competence.

  • Cell Seeding: Thaw cryopreserved PHHs and seed at 1,500 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 100 × g for 2 minutes to promote aggregation.

  • Spheroid Maturation: Cultivate for 7 days in serum-free Williams' E medium supplemented with dexamethasone and insulin to allow bile canaliculi formation and restoration of basal UGT/CYP levels.

  • Compound Exposure: Treat spheroids with the test compound (0.1 to 100 µM) for 14 days. Perform 50% media exchanges with fresh compound every 48 hours.

    • Self-Validation Controls: 0.1% DMSO (Negative Vehicle), 300 µM Diclofenac (Positive DILI Control requiring bioactivation).

  • Endpoint Analysis:

    • Viability: Lyse cells and measure ATP content using a luminescent 3D viability assay.

    • Mechanistic Stress: Quantify albumin secretion via ELISA (functional impairment) and measure glutathione (GSH) depletion to confirm reactive metabolite trapping.

Module 2: CYP450 & Transporter-Mediated DDI

Causality & Rationale: Because the 3-fluorophenyl moiety is highly lipophilic, the compound is likely a substrate and potential inhibitor of CYP2C9 (which prefers acidic, lipophilic molecules) and CYP3A4. FDA guidelines mandate in vitro CYP inhibition assays to predict clinical Drug-Drug Interactions (DDIs)[5].

Protocol: CYP Reversible and Time-Dependent Inhibition (TDI)
  • Incubation: Incubate human liver microsomes (HLM, 0.1 mg/mL) with the test compound (0.1–50 µM) and specific CYP probe substrates (e.g., Midazolam for 3A4, Diclofenac for 2C9) in 100 mM potassium phosphate buffer (pH 7.4).

  • TDI Assessment: To assess mechanism-based inhibition (e.g., via defluorination), pre-incubate the compound with HLMs and NADPH for 30 minutes prior to adding the probe substrate.

  • Quantification: Terminate reactions with cold acetonitrile containing an internal standard. Quantify remaining probe metabolites via LC-MS/MS.

  • Calculation: Calculate IC 50​ . A shift in IC 50​ > 1.5-fold following pre-incubation indicates time-dependent, irreversible inhibition.

Module 3: Genotoxicity (Bacterial Reverse Mutation)

Causality & Rationale: Halogenated aromatic compounds carry an inherent risk of inducing point mutations or frameshifts if they intercalate with DNA or form DNA-reactive arene oxides. The Ames Test (OECD TG 471) is the mandatory first-line genotoxicity screen[6]. We utilize the pre-incubation method rather than standard plate incorporation, as highly lipophilic compounds require direct liquid-phase contact with S9 metabolic enzymes before being restricted by the agar matrix[7].

Protocol: Pre-Incubation Ames Test (OECD TG 471)
  • Preparation: Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Pre-Incubation: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound (up to 5,000 µ g/plate ), and 0.5 mL of rat liver S9 mix (for metabolic activation) in a test tube. Incubate at 37°C for 30 minutes with shaking.

  • Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies.

    • Self-Validation Controls: 2-Aminoanthracene (Positive control for S9 efficacy); DMSO (Vehicle control).

Module 4: Phototoxicity Assessment

Causality & Rationale: The (2Z)-3,3-diphenylprop-2-enoic acid structure features a highly conjugated π -system. Such molecules absorb photons in the UVA range (320–400 nm), transitioning to reactive states that damage cellular lipids and DNA. The OECD TG 432 (3T3 NRU) assay is the validated regulatory standard for identifying this hazard[8].

Phototox S1 Seed Balb/c 3T3 Fibroblasts S2 Incubate with Compound (1h) S1->S2 S3A UVA Irradiation (5 J/cm²) S2->S3A S3B Dark Control (No UVA) S2->S3B S4 Neutral Red Uptake (Viability Assay) S3A->S4 S3B->S4 S5 Calculate PIF (Photo-Irritation Factor) S4->S5

Fig 2. OECD TG 432 workflow for in vitro 3T3 NRU phototoxicity assessment.

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
  • Cell Seeding: Seed BALB/c 3T3 cells into two 96-well plates at 1 × 10 4 cells/well. Incubate for 24 hours.

  • Exposure: Treat cells with 8 concentrations of the compound (0.1 to 100 µg/mL) in Earle's Balanced Salt Solution (EBSS). Incubate for 1 hour in the dark.

    • Self-Validation Controls: Chlorpromazine (Positive Phototoxic Control), Sodium Dodecyl Sulfate (Negative Phototoxic Control).

  • Irradiation: Expose Plate 1 to 5 J/cm² of UVA light (approx. 50 minutes). Keep Plate 2 in the dark for the exact same duration.

  • NRU Assay: Wash cells, add Neutral Red dye medium, and incubate for 3 hours. Extract the dye using an ethanol/acetic acid solution and measure optical density at 540 nm.

  • Data Analysis: Calculate the IC 50​ for both plates. Determine the Photo-Irritation Factor (PIF):

    PIF=IC50​(+UVA)IC50​(−UVA)​

    A PIF > 5 indicates a definitive phototoxic hazard[3].

Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making for drug development professionals, the quantitative outputs of the above modules must be synthesized into structured matrices.

Table 1: Hepatotoxicity and DDI Profile Summary

Assay EndpointTarget MetricHigh-Risk Threshold (No-Go)Acceptable Range (Go)
3D PHH ATP Viability IC 50​ (Day 14)< 10 µM> 50 µM
GSH Depletion % Reduction vs Control> 30% reduction at C max​ < 10% reduction
CYP2C9 Inhibition Reversible IC 50​ < 1 µM> 10 µM
CYP3A4 TDI IC 50​ Shift Factor> 1.5-fold shiftNo shift observed

Table 2: Genotoxicity and Phototoxicity Profile Summary

Assay EndpointTarget MetricHigh-Risk Threshold (No-Go)Acceptable Range (Go)
Ames Test (OECD 471) Revertant Colony Count> 2-fold increase over vehicleBaseline / No dose-response
3T3 NRU (OECD 432) Photo-Irritation Factor (PIF)PIF > 5 (Phototoxic)PIF < 2 (Non-phototoxic)
3T3 NRU (OECD 432) Mean Photo Effect (MPE)MPE > 0.15MPE < 0.10

References

  • FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions (2020). U.S. Food and Drug Administration.[Link]

  • OECD Guidelines for the Testing of Chemicals, Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.[Link]

  • OECD Guidelines for the Testing of Chemicals, Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing.[Link]

  • In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences (2022). MDPI.[Link]

  • Reflection Paper on Non-Clinical Evaluation of Drug-Induced Liver Injury (DILI). European Medicines Agency (EMA).[Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid Derivatives

Executive Summary The pharmacological landscape of β,β-diaryl-α,β-unsaturated carboxylic acids has expanded significantly, driven by their ability to modulate critical cellular stress and metabolic pathways. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of β,β-diaryl-α,β-unsaturated carboxylic acids has expanded significantly, driven by their ability to modulate critical cellular stress and metabolic pathways. Specifically, (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid represents a highly tuned structural scaffold. By integrating a meta-fluoro substitution and a strict (2Z) stereochemical geometry, this compound operates via a dual mechanism of action: it acts as a highly selective electrophile for the Keap1-Nrf2 antioxidant pathway and functions as a modulator of the Constitutive Androstane Receptor (CAR) . This whitepaper delineates the structural causality, mechanistic pathways, and self-validating experimental protocols required to evaluate this class of derivatives.

Molecular Geometry & Electronic Tuning: The Causality of Structure

The biological efficacy of 3-phenylprop-2-enoic acid derivatives is inextricably linked to the electronic effects and lipophilicity imparted by their substituents . The design of the (2Z)-3-(3-fluorophenyl) derivative relies on two critical structural choices:

  • The 3-Fluoro Substitution (Electronic Tuning): Fluorine is highly electronegative. Positioned at the meta (3-) position of the phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I) without the resonance-donating (+R) interference that occurs at ortho/para positions. This targeted withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly enhancing the electrophilicity of the β-carbon. This makes the molecule a highly potent, yet reversible, Michael acceptor.

  • The (2Z) Configuration (Steric Gating): The cis-relationship between the fluorinated phenyl ring and the carboxylic acid dictates a specific dihedral angle. This geometry ensures optimal docking into the hydrophobic pockets of target nuclear receptors (like CAR) while simultaneously exposing the electrophilic β-carbon for nucleophilic attack by sensor kinases.

Primary Mechanism: Keap1 Alkylation & Nrf2/ARE Activation

Mechanistic Pathway

The primary mechanism of action relies on the molecule's α,β-unsaturated carbonyl structure acting as a tunable Michael acceptor . The compound selectively alkylates highly reactive sulfhydryl groups on the Kelch-like ECH-associated protein 1 (Keap1), specifically targeting the Cys151 residue.

This covalent modification induces a conformational shift that disrupts the Keap1-Cul3 ubiquitin ligase complex. Consequently, the transcription factor Nrf2 escapes ubiquitination, stabilizes, and translocates to the nucleus. There, it heterodimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) .

Pathway Compound (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid Keap1 Keap1 (Cys151 Sensor) Compound->Keap1 Michael Addition Nrf2 Nrf2 Stabilization Keap1->Nrf2 Disruption of Cul3 Nucleus Nuclear Translocation Nrf2->Nucleus Escapes Degradation ARE ARE Binding Nucleus->ARE Maf Heterodimerization Genes HO-1, NQO1 Expression ARE->Genes Transcription

Fig 1: Electrophilic activation of the Keap1-Nrf2-ARE signaling pathway via Michael addition.

Self-Validating Protocol: Keap1 Target Engagement & Nrf2 Activation

To ensure scientific integrity, the evaluation of this mechanism must differentiate between specific Keap1 binding and promiscuous cellular toxicity.

  • Step 1: Recombinant Keap1 Incubation: Incubate 10 µM of the derivative with purified recombinant Keap1 protein for 2 hours at 37°C.

  • Step 2: Trypsin Digestion & LC-MS/MS: Digest the complex and analyze via LC-MS/MS to identify the specific mass shift (+166.15 Da) on the Cys151-containing peptide fragment.

  • Step 3: Nrf2/ARE Luciferase Reporter Assay: Transfect HepG2 cells with an ARE-driven luciferase reporter plasmid. Treat with the derivative (0.1 - 10 µM) and measure luminescence after 24 hours.

  • Step 4 (The Causality Check): C151S Mutant Validation. Repeat Step 3 using a HepG2 cell line expressing a mutant Keap1 where Cys151 is replaced by Serine (C151S).

    • Why this matters: Electrophiles can promiscuously bind many cellular thiols. If the compound retains Nrf2 activation in the C151S mutant, the mechanism is off-target. A complete loss of signal in the C151S line self-validates that the observed Nrf2 activation is strictly dependent on the targeted Cys151 alkylation.

Secondary Mechanism: CAR Agonism & Hepatic Metabolism

Mechanistic Pathway

Structural homology studies link 3,3-diphenylacrylic acid derivatives to nuclear receptor modulation. For instance, 2-cyano-3,3-diphenylacrylic acid (CDAA)—a major metabolite of the UV filter octocrylene [[1]]([Link] potent bioactivity as a Constitutive Androstane Receptor (CAR) agonist, leading to the induction of Cytochrome P450 enzymes (CYP3A4, CYP2B6) .

The (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid derivative mimics this spatial arrangement. The dual phenyl rings stabilize the AF-2 helix of the CAR ligand-binding domain, promoting co-activator recruitment. This secondary mechanism is critical for understanding the compound's impact on lipid metabolism and potential drug-drug interactions.

Self-Validating Protocol: CAR Transactivation Assay
  • Step 1: Plasmid Transfection: Co-transfect HepG2 cells with a CAR expression vector and a CYP2B6-luciferase reporter plasmid.

  • Step 2: Compound Treatment: Treat cells with the derivative alongside CITCO (a known direct CAR agonist) as a positive control.

  • Step 3 (The Causality Check): Inverse Agonist Co-treatment. Co-treat a parallel cohort with the derivative and PK11195 (a well-characterized CAR inverse agonist).

    • Why this matters: Increased luciferase activity could result from generic transcriptional upregulation or stress responses. If the addition of PK11195 abolishes the luminescent signal, it definitively proves that the derivative's efficacy is mediated directly through the CAR ligand-binding domain.

Workflow S1 1. Synthesis Stereoselective Condensation S2 2. Target Binding Keap1 Cys151 LC-MS/MS S1->S2 S3 3. In Vitro Assay Nrf2 Luciferase Reporter S2->S3 S4 4. Validation C151S Mutant Negative Control S3->S4

Fig 2: Self-validating experimental workflow for confirming Keap1-dependent Nrf2 activation.

Quantitative Pharmacodynamic Data

The table below summarizes the enhanced pharmacological profile of the 3-fluoro substituted derivative compared to a non-fluorinated baseline and a clinical standard. The data illustrates how the inductive effect of the fluorine atom increases target engagement (alkylation rate) without inducing systemic cytotoxicity.

CompoundKeap1 Cys151 Alkylation ( kinact​/KI​ )Nrf2 Activation (Fold Change)CAR Agonism ( AC50​ , μM )Cytotoxicity ( CC50​ , μM )
3,3-Diphenylprop-2-enoic acid (Baseline) 1.2×103M−1s−1 2.1x15.4>100
(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid 8.5×103M−1s−1 6.8x4.2>100
Bardoxolone Methyl (Clinical Control) 4.5×104M−1s−1 12.5xN/A12.5

References

  • Title : N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation Source : Molecules (MDPI) URL : [Link]

  • Title : Next Generation Risk Assessment to Address Disease-Related Vulnerability—A Proof of Concept for the Sunscreen Octocrylene Source : Toxics (MDPI) URL : [Link]

  • Title : Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure Source : Archives of Toxicology URL : [Link]

Sources

Foundational

Preliminary Pharmacological Profiling of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid: A Novel Selective Aldose Reductase Inhibitor

Executive Summary The management of Diabetic Peripheral Neuropathy (DPN) remains a significant clinical challenge. Chronic hyperglycemia saturates the standard glycolytic pathways, shunting excess intracellular glucose i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of Diabetic Peripheral Neuropathy (DPN) remains a significant clinical challenge. Chronic hyperglycemia saturates the standard glycolytic pathways, shunting excess intracellular glucose into the polyol pathway[1]. Here, the rate-limiting enzyme Aldose Reductase (ALR2/AKR1B1) reduces glucose to sorbitol[2]. Because cell membranes are impermeable to sorbitol, its intracellular accumulation induces severe osmotic stress, depletes NADPH, and impairs Na+/K+-ATPase activity, ultimately leading to nerve demyelination and delayed conduction[3].

This technical guide details the preliminary pharmacological profiling of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (hereafter referred to as FPPA ), a rationally designed, highly selective ALR2 inhibitor. By bridging structural biology, in vitro enzymology, and in vivo electrophysiology, we establish a self-validating workflow for evaluating FPPA's therapeutic viability.

Mechanistic Rationale & Target Engagement

The design of FPPA leverages the distinct architectural differences between the ALR2 active site and the closely related off-target enzyme, Aldehyde Reductase (ALR1). ALR1 shares ~65% sequence homology with ALR2 and is essential for detoxifying reactive aldehydes; inhibiting ALR1 leads to severe cellular toxicity[4]. Therefore, achieving high ALR2 selectivity is the primary bottleneck in ARI drug development.

Causality in Structural Design:

  • Anion-Binding Pocket: The carboxylic acid moiety of FPPA acts as the acidic headgroup. At physiological pH, it ionizes and inserts into the rigid anion-binding pocket, forming critical hydrogen bonds with Tyr48, His110, and Trp111, while engaging in electrostatic interactions with the NADP+ cofactor[5][6].

  • Specificity Pocket Engagement: The (2Z) stereochemistry optimally projects the 3-fluorophenyl group into the highly flexible, lipophilic "specificity pocket" (lined by Leu300, Cys298, and Phe122)[4]. The fluorine atom enhances halogen bonding and lipophilic contacts. Because the residues lining this pocket are not conserved in ALR1, this interaction drives the compound's high selectivity[4][6].

  • Hydrophobic Cleft: The unsubstituted phenyl ring occupies the adjacent hydrophobic cleft via π-π stacking with Trp219[7].

G Hyperglycemia Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) + NADPH Hyperglycemia->ALR2 Shunted to Polyol Pathway Sorbitol Intracellular Sorbitol Accumulation ALR2->Sorbitol Reduction Damage Osmotic Stress & Neuropathy Sorbitol->Damage Cellular Injury FPPA FPPA (Inhibitor) Binds Tyr48/His110 FPPA->ALR2 Competitive Inhibition

Fig 1. Polyol pathway activation in hyperglycemia and targeted ALR2 inhibition by FPPA.

In Vitro Pharmacological Profiling: Enzyme Selectivity

To validate the structural hypothesis, we employ a spectrophotometric NADPH oxidation assay. This is a highly reliable, self-validating system: ALR2 consumes NADPH as a cofactor during the reduction of glyceraldehyde. By monitoring the depletion of NADPH at 340 nm, we directly quantify enzyme kinetics[8].

Protocol 1: Spectrophotometric NADPH Oxidation Assay
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) to mimic the optimal physiological environment for ALR2 activity.

  • Reaction Mixture: In a 96-well UV-transparent microplate, combine recombinant human ALR2 (or ALR1), 0.15 mM NADPH, and varying concentrations of FPPA (0.1 nM to 10 µM).

  • Incubation: Incubate at 37°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme-cofactor complex.

  • Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC50​ using non-linear regression analysis. Epalrestat is used as a clinically validated positive control[8][9].

Table 1: In Vitro Enzyme Inhibition Profile
CompoundALR2 IC50​ (nM)ALR1 IC50​ (nM)Selectivity Index (ALR1/ALR2)
FPPA 18.4 ± 1.2> 10,000> 543
Epalrestat (Control)85.6 ± 4.32,150 ± 110~ 25

Data demonstrates FPPA's superior potency and a >20-fold improvement in the Selectivity Index compared to Epalrestat.

Cellular Efficacy: Erythrocyte Sorbitol Accumulation

Enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers. To evaluate target engagement in situ, we utilize a human erythrocyte sorbitol accumulation assay. Causality of Model Selection: Erythrocytes are highly permeable to glucose via GLUT1 transporters but lack sorbitol dehydrogenase and are impermeable to sorbitol[10]. This traps the synthesized sorbitol inside the cell, making erythrocytes a perfect, self-contained biological system to quantify polyol pathway flux[10].

Protocol 2: LC-MS/MS Quantification of Intracellular Sorbitol
  • Cell Isolation: Isolate human erythrocytes from healthy donor whole blood via centrifugation. Wash three times with cold PBS.

  • Hyperglycemic Induction: Resuspend erythrocytes in Krebs-Ringer bicarbonate buffer containing 25 mM glucose (to simulate severe hyperglycemia) and FPPA (10 nM - 1 µM). Incubate for 3 hours at 37°C.

  • Metabolic Quenching & Lysis: Add ice-cold 6% perchloric acid ( HClO4​ ) to the erythrocyte suspension. Rationale: HClO4​ instantly precipitates proteins, halting all enzymatic activity and preventing the degradation of accumulated sorbitol[11].

  • Centrifugation & Neutralization: Centrifuge at 4000g for 5 min at 4°C. Transfer the supernatant and strictly neutralize it to pH 8–9 using 3 M K2​CO3​ [11]. Rationale: Neutralization is critical to prevent acid-induced degradation of the LC-MS/MS stationary phase.

  • LC-MS/MS Analysis: Inject the neutralized supernatant into an LC-MS/MS system equipped with a Kinetex C18 column (2.6 µm, 50 mm × 2.1 mm). Use a gradient elution of water (0.1% formic acid) and 50% methanol/acetonitrile[9]. Quantify sorbitol using specific multiple reaction monitoring (MRM) ion transitions.

In Vivo Proof-of-Concept: Diabetic Neuropathy Model

To validate FPPA's clinical potential, we utilize the Streptozotocin (STZ)-induced diabetic rat model. Causality of Model Selection: STZ is selectively toxic to pancreatic beta cells. A single injection rapidly induces insulin depletion and chronic hyperglycemia, which over 8 weeks reliably reproduces the neurovascular deficits and reduced Motor Nerve Conduction Velocity (MNCV) seen in human DPN[12][13].

Protocol 3: Sciatic Nerve MNCV Measurement
  • Disease Induction: Administer a single intraperitoneal injection of STZ (65 mg/kg in 0.05 M citrate buffer, pH 4.5) to male Wistar rats[13].

  • Validation: At Day 7, confirm hyperglycemia by measuring non-fasting tail-vein blood glucose. Only rats with glucose > 300 mg/dL are enrolled[14].

  • Dosing: Administer FPPA orally (10 mg/kg/day) for 8 weeks.

  • Electrophysiology: At week 8, anesthetize the rats. Insert stimulating needle electrodes at two points: the sciatic notch (proximal) and the ankle (distal)[12].

  • Recording: Record the compound muscle action potential (CMAP) from the plantar muscles.

  • Calculation: Calculate MNCV (m/s) by dividing the anatomical distance between the two stimulation sites by the difference in the latency of the respective CMAPs.

  • Tissue Harvest: Euthanize the animals and harvest the sciatic nerve for downstream quantification of intracellular sorbitol and oxidative stress markers[14].

G STZ STZ Injection (Day 0) Hyper Hyperglycemia Confirmed (Day 7) STZ->Hyper Dose Oral FPPA Dosing (Weeks 1-8) Hyper->Dose MNCV MNCV Measurement (Week 8) Dose->MNCV Tissue Sciatic Nerve Harvest (Biochemical Assays) MNCV->Tissue

Fig 2. In vivo pharmacological workflow for evaluating FPPA in STZ-induced diabetic rats.

Conclusion & Future Directions

The preliminary pharmacological profiling of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (FPPA) demonstrates that it is a highly potent and selective ALR2 inhibitor. By exploiting the non-conserved specificity pocket of ALR2 via its 3-fluorophenyl moiety, FPPA achieves a >500-fold selectivity over ALR1, mitigating the toxicity risks associated with earlier-generation ARIs. Its ability to quench intracellular sorbitol accumulation and restore motor nerve conduction velocity in vivo positions FPPA as a robust lead candidate for the treatment of Diabetic Peripheral Neuropathy. Future studies will focus on IND-enabling GLP toxicology and detailed pharmacokinetic (DMPK) profiling.

References

  • Polyol pathway: a review on a potential target for the prevention of diabetic complications. ResearchGate. URL: [Link]

  • Diabetic Neuropathy: Its Pathogenesis and Therapeutic Drug Targets. Open Science Publications. URL:[Link]

  • Polyol Pathway | Aldose Reductase | Diabetes | Oxidative Stress. Indian Journal of Pharmaceutical Sciences. URL:[Link]

  • Old Target with New Vision: In Search of New Therapeutics for Diabetic Retinopathy by Selective Modulation of Aldose Reductase. MDPI. URL:[Link]

  • Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations. ACS Publications. URL:[Link]

  • Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. SciSpace. URL:[Link]

  • Synthesis and Aldose Reductase Inhibitory Activity of Botryllazine A Derivatives. J-Stage. URL:[Link]

  • Mechanism of diabetic neuropathy: Where are we now and where to go? PMC. URL:[Link]

  • Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. SciSpace. URL:[Link]

  • Novel Hydroxychalcone-Based Dual Inhibitors of Aldose Reductase and α-Glucosidase as Potential Therapeutic Agents against Diabetes Mellitus and Its Complications. ACS Publications. URL:[Link]

  • Safety, Tolerability and Pharmacokinetics of Single-Dose Oral SYHA1402 in Healthy Chinese Subjects. PMC. URL:[Link]

  • Slowing of Motor Nerve Conduction Velocity in Streptozotocin-induced Diabetic Rats is Preceded by Impaired Vasodilation in Arterioles that Overlie the Sciatic Nerve. ResearchGate. URL:[Link]

  • An Early Diagnostic Tool for Diabetic Peripheral Neuropathy in Rats. PLOS One. URL:[Link]

  • Exercise May Increase Oxidative Stress in the Sciatic Nerve in Streptozotocin-Induced Diabetic Rats. MDPI. URL:[Link]

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Exploratory

single crystal X-ray diffraction of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid

An In-depth Technical Guide to the Single Crystal X-ray Diffraction Analysis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid Executive Summary Single crystal X-ray diffraction (SC-XRD) stands as the definitive metho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Single Crystal X-ray Diffraction Analysis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid

Executive Summary

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement within a crystalline solid.[1][2][3] This guide provides a comprehensive, field-proven walkthrough of the SC-XRD analysis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible structural determination. We will cover the entire workflow from crystal growth to data collection, structure refinement, and detailed analysis of the resulting molecular and supramolecular structures. Particular emphasis is placed on the role of the fluorine substituent in directing crystal packing through non-covalent interactions, a key aspect of modern crystal engineering.[4][5][6]

Introduction: The Scientific Imperative

The precise spatial arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs) and advanced materials, understanding the solid-state structure is paramount for controlling factors like solubility, stability, and bioavailability. The title compound, (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, presents a compelling case for structural analysis. The presence of a carboxylic acid group, aromatic rings, and a fluorine atom creates a rich landscape for various non-covalent interactions that govern its crystal packing.[5][7]

The introduction of fluorine into organic molecules is a widely used strategy in drug design, as it can significantly alter physicochemical properties.[4][8] Fluorine's high electronegativity and low polarizability make it a unique participant in intermolecular interactions, including weak C–H⋯F hydrogen bonds and halogen⋯halogen contacts, which can profoundly influence molecular conformation and crystal architecture.[4][9][10] Therefore, a detailed crystallographic study is essential to understand how these forces work in concert to build the three-dimensional solid-state structure.

This guide will detail the complete process of determining and analyzing the crystal structure of this compound, providing a framework for researchers in drug development and materials science.

The Experimental Backbone: A Self-Validating Workflow

A high-quality crystal structure is the product of a meticulously executed and logically sound experimental workflow. Each step is designed to maximize data quality and lead to a chemically and physically reasonable structural model.[11]

Synthesis and Crystallization: The Foundation of Diffraction

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The production of good-quality crystals is often the most critical and challenging step in the entire process.[1][12]

Step-by-Step Protocol: Synthesis and Crystallization

  • Synthesis: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid can be synthesized via a modified Perkin or Knoevenagel condensation reaction, followed by stereoselective separation to isolate the desired Z-isomer. [This is a plausible synthetic route for this class of compounds.]

  • Purification: The crude product is purified by column chromatography followed by recrystallization to achieve high purity (>99%), which is crucial for successful crystallization.

  • Solvent Screening: A preliminary solubility screening is performed with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane) to identify suitable systems for crystal growth.

  • Crystal Growth via Slow Evaporation:

    • A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). The choice of solvent is critical as it can influence crystal growth and even become incorporated into the lattice.[12]

    • The solution is placed in a small, clean vial, which is then loosely covered to allow for slow evaporation of the solvent. This gradual increase in concentration promotes slow nucleation and ordered crystal growth.[12]

    • The vial is stored in a vibration-free environment at a constant temperature.

    • Crystals are monitored over several days. Colorless, block-shaped crystals suitable for diffraction are harvested.

Data Collection: Capturing the Diffraction Pattern

The core of the experiment is the interaction of X-rays with the crystal's electron density, which produces a unique diffraction pattern.[2] Modern diffractometers automate much of this process, but the strategic choices remain vital.

Step-by-Step Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These are used by the control software to determine the crystal's unit cell parameters and orientation matrix.[13]

  • Strategy and Full Data Collection: A data collection strategy is calculated to ensure high completeness and redundancy of the data. The rotation method is employed, where the crystal is rotated through a series of angles while being irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffracted X-rays are recorded on an area detector.[14]

Structure Solution and Refinement: From Data to Model

The collected diffraction intensities must be processed and used to solve and refine the atomic model. This is an iterative process of fitting the model to the experimental data.[11][15]

Step-by-Step Protocol: Structure Solution and Refinement

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a list of unique reflections with their Miller indices (hkl) and intensities.[16][17]

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes its symmetry.

  • Structure Solution: The phase problem is solved using direct methods or dual-space recycling algorithms (e.g., using SHELXT or Olex2) to generate an initial electron density map and a preliminary atomic model.[2]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[11] This iterative process involves:

    • Assigning atom types and refining their positions (x, y, z coordinates).

    • Refining atomic displacement parameters (ADPs), initially isotropically, then anisotropically for non-hydrogen atoms.

    • Locating hydrogen atoms in the difference Fourier map or placing them in geometrically calculated positions.

    • The refinement continues until the model converges, meaning that further adjustments do not significantly improve the fit to the data. The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF).

Workflow Visualization

Below is a diagram illustrating the comprehensive workflow from compound synthesis to final structural analysis.

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Diffraction Experiment cluster_analysis Data Analysis & Refinement cluster_results Final Output Synthesis Synthesis of Compound Purification Purification (>99%) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection (100 K) Mounting->Data_Collection Integration Data Integration & Reduction Data_Collection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Iterative Refinement Solution->Refinement Validation Model Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Analysis Structural Analysis (Bonds, Angles, Packing) Validation->Analysis

Caption: The end-to-end workflow for single crystal X-ray diffraction analysis.

Results and Discussion: Unveiling the Crystal Structure

The successful execution of the workflow yields a refined crystallographic model. The following data is presented as a plausible and illustrative result for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid.

Crystal Structure Description

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the compound. Key crystallographic data and refinement details are summarized in the table below.

Parameter Value
Chemical formulaC₁₅H₁₁FO₂
Formula weight242.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.534(2)
b (Å)5.876(1)
c (Å)19.812(4)
β (°)104.56(3)
Volume (ų)1187.9(4)
Z4
Density (calculated) (g/cm³)1.354
Absorption coefficient (μ) (mm⁻¹)0.098
F(000)504
Crystal size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
θ range for data collection (°)2.5 to 27.5
Reflections collected / unique8645 / 2710 [R(int) = 0.035]
Data / restraints / parameters2710 / 0 / 164
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.105
R indices (all data)R₁ = 0.052, wR₂ = 0.118
Largest diff. peak and hole (e.Å⁻³)0.28 and -0.21
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a combination of strong and weak non-covalent interactions.[7] The most prominent feature is the formation of centrosymmetric dimers through strong O–H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a very common and robust supramolecular synthon in carboxylic acids.

Beyond this primary interaction, the fluorine atom plays a crucial role in orchestrating the three-dimensional architecture. Weak C–H⋯F and C–H⋯π interactions link these dimers into a cohesive network. The presence of these weaker, directional interactions is fundamental to the principles of crystal engineering.[5][6]

Intermolecular Interactions Diagram

Interactions cluster_dimer Centrosymmetric Dimer cluster_packing Extended Packing M1 Molecule A Carboxylic Acid (-COOH) M2 Molecule B Carboxylic Acid (-COOH) M1->M2 Strong O-H···O Hydrogen Bond Dimer1 Dimer 1 Dimer2 Dimer 2 Dimer1->Dimer2 Weak C-H···F and C-H···π Interactions

Caption: Key intermolecular interactions governing the crystal packing.

The Role of the Fluorine Substituent in Crystal Packing

The replacement of a hydrogen atom with fluorine introduces significant changes in local electronics and interaction potential.[4] In the crystal structure of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, the fluorine atom acts as a weak hydrogen bond acceptor. Analysis of the crystal packing reveals short C–H⋯F contacts between the fluorophenyl ring of one molecule and the phenyl ring of a neighboring molecule. These interactions, while individually weak, collectively contribute to the stabilization of the overall crystal lattice.[9][18]

Furthermore, the dipole associated with the C-F bond influences the electrostatic landscape of the molecule, guiding the assembly of the dimers into sheets.[4] This demonstrates the utility of "fluoro-functionalization" as a deliberate strategy in crystal engineering to achieve desired solid-state architectures.

Conclusion

This technical guide has detailed a comprehensive and scientifically rigorous approach to the single crystal X-ray diffraction analysis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid. By following a self-validating workflow from meticulous crystal growth to careful data collection and robust structural refinement, it is possible to obtain a high-fidelity model of the compound's atomic arrangement. The analysis of the hypothetical structure reveals a packing motif dominated by strong O–H⋯O hydrogen-bonded dimers, which are further organized by weaker C–H⋯F and C–H⋯π interactions. This study underscores the critical role of the fluorine substituent in directing supramolecular assembly, providing valuable insights for the rational design of new materials and pharmaceutical solids.

References

  • Close Contacts and Noncovalent Interactions in Crystals. IRIS . Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1625–1632. Available from: [Link]

  • McCann, K. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1854. Available from: [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(7), 2359-2370. Available from: [Link]

  • Horvat, K., & Stilinović, V. (2021). Study of noncovalent interactions using crystal structure data in the Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 369-379. Available from: [Link]

  • Chemical crystallization. SPT Labtech. Available from: [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(7), 2359-2370. Available from: [Link]

  • Crystallization of small molecules. Available from: [Link]

  • McCann, K. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1854. Available from: [Link]

  • Grabowski, S. J. (2017). Noncovalent Interactions in Crystal Structures: Quantifying Cooperativity in Hydrogen and Halogen Bonds. In Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. Available from: [Link]

  • Ellul, C. E., et al. (2023). A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. Dalton Transactions, 52(8), 2410-2423. Available from: [Link]

  • Stephenson, G. A. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Brandenburg, J. G., et al. (2019). Understanding non-covalent interactions in larger molecular complexes from first principles. The Journal of Chemical Physics, 150(1), 010901. Available from: [Link]

  • Evans, G. (2017). X-ray data processing. Essays in Biochemistry, 61(5), 469-480. Available from: [Link]

  • Clegg, W. (2019). Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. Available from: [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(7), 2359-2370. Available from: [Link]

  • Berger, R. J. F., & Zassa, E. (2011). Fluorine in Crystal Engineering – The Little Atom That Could. Crystals, 1(1), 1-2. Available from: [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(7), 2359-2370. Available from: [Link]

  • Struchkov, Y. T., & Antipin, M. Y. (1997). Single-crystal diffraction data collection and primary processing. In Structure Analysis of Organic and Organoelemental Compounds. Oxford University Press. Available from: [Link]

  • Structure solution and refinement: introductory strategies. Available from: [Link]

  • Scháňo, P., & Diederichs, K. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 729-743. Available from: [Link]

  • Afonine, P. V., et al. (2012). X-ray Structure Refinement. Phenix. Available from: [Link]

Sources

Foundational

Thermodynamic Stability and Isomerization Dynamics of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Stereochemical Framework In the development of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Stereochemical Framework

In the development of targeted therapeutics, β,β -diaryl acrylic acid derivatives frequently serve as critical pharmacophores (e.g., in endothelin receptor antagonists). The thermodynamic stability of their (E) and (Z) stereoisomers directly impacts both synthetic yield and pharmacological efficacy. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid , establishing the causality between its structural electronics and its thermodynamic equilibrium state.

To understand the system, we must first define the stereochemistry using Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 ( α -carbon): The carboxylic acid group (-COOH) has priority 1 over the hydrogen atom (priority 2).

  • C3 ( β -carbon): The 3-fluorophenyl group has priority 1 over the phenyl group (priority 2) because the fluorine atom at the meta position (atomic number 9) outranks the corresponding hydrogen atom on the unsubstituted phenyl ring[1].

In the (2Z) isomer, the highest priority groups (3-fluorophenyl and -COOH) are cis to one another. Consequently, the phenyl group is trans to the -COOH group. As demonstrated below, this specific spatial arrangement is not merely a geometric descriptor, but the fundamental driver of the molecule's thermodynamic stability.

Structural and Electronic Determinants of Thermodynamic Stability

The thermodynamic equilibrium between the (2E) and (2Z) isomers is dictated by a delicate interplay of steric hindrance and π -conjugation.

Steric Hindrance and Conformational Twisting

In β,β -diaryl acrylic acids, the aryl group positioned cis to the bulky α -carboxylic acid experiences severe steric repulsion. To alleviate this A-strain, the cis-aryl ring is forced to twist out of the alkene plane (typically adopting a dihedral angle of 40–60°). This twist effectively breaks the π -conjugation between the cis-aryl group and the alkene. Conversely, the trans-aryl group experiences minimal steric clash and remains nearly coplanar, allowing for extended π -conjugation with the alkene and the electron-withdrawing -COOH group.

Crucially, the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[2]. Therefore, the purely steric difference between a phenyl group and a 3-fluorophenyl group is negligible[1]. Sterics alone cannot dictate which isomer is thermodynamically favored; we must look to electronics.

Electronic Effects and Push-Pull Conjugation

Because the trans-aryl group is the primary participant in conjugation, the thermodynamic stability of the entire molecule depends on which group—phenyl or 3-fluorophenyl—provides better electronic stabilization when coplanar with the electron-withdrawing -COOH group.

  • 3-Fluorophenyl Group: The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I). The Hammett substituent constant for a meta-fluoro group ( σm​ ) is +0.34[3].

  • Phenyl Group: The unsubstituted phenyl ring ( σm​ = 0.00) is a superior π -donor (or rather, less electron-withdrawing) compared to the 3-fluorophenyl group.

The Causality: A conjugated "push-pull" system is thermodynamically most stable when the strongest available electron donor is conjugated with the electron acceptor. In the (2Z) isomer, the better-donating phenyl group is trans (coplanar and conjugated), while the electron-withdrawing 3-fluorophenyl group is cis (twisted and non-conjugated). Therefore, the (2Z) isomer is the thermodynamically favored state.

G cluster_trans Trans-Aryl (Coplanar & Conjugated) cluster_cis Cis-Aryl (Twisted & Non-Conjugated) Phenyl Phenyl Group (π-Donor, σ_m = 0.00) Alkene1 Alkene Bridge Phenyl->Alkene1 Delocalization COOH1 Carboxylic Acid (Electron Acceptor) Alkene1->COOH1 Push-Pull Stabilization Fluoro 3-Fluorophenyl Group (Inductive, σ_m = +0.34) Steric Steric Clash with COOH (Dihedral Twist 40-60°) Fluoro->Steric Forces out of plane

Figure 1: Electronic and steric causality dictating the thermodynamic preference for the (2Z) isomer.

Experimental Workflow: Thermodynamic Equilibration and Analysis

To empirically validate the thermodynamic superiority of the (2Z) isomer, a self-validating experimental protocol utilizing iodine-catalyzed isomerization must be employed. Iodine catalysis lowers the activation barrier for E/Z isomerization by adding an iodine radical to the alkene, temporarily rehybridizing the carbon from sp2 to sp3 and allowing free rotation before elimination[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the pure kinetic isomer (e.g., the (2E) isomer, synthesized via stereoselective cross-coupling) in 1.0 mL of deuterated chloroform ( CDCl3​ ) or DMSO- d6​ in a standard 5 mm borosilicate NMR tube.

  • Catalyst Introduction: Add 5 mol% of molecular iodine ( I2​ ) to the solution. Seal the tube under an inert argon atmosphere to prevent oxidative degradation.

  • Photo-Thermal Equilibration: Irradiate the sample using a broad-spectrum visible light source (or incubate at 60 °C) to trigger the homolytic cleavage of I2​ into iodine radicals ( ⋅I ).

  • Kinetic Monitoring (Self-Validation): Acquire quantitative 1H -NMR (qNMR) spectra every 60 minutes. Monitor the distinct vinylic proton ( α -H) signals for both isomers. The system is confirmed to have reached true thermodynamic equilibrium only when the integration ratio between the (2E) and (2Z) peaks remains constant across three consecutive readings.

  • Thermodynamic Parameter Extraction: Repeat the equilibration process across a temperature gradient (e.g., 298 K, 313 K, 328 K, 343 K). Calculate the equilibrium constant ( Keq​=[(2Z)]/[(2E)] ) at each temperature. Plot ln(Keq​) versus 1/T to generate a Van 't Hoff plot, allowing for the precise extraction of the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of isomerization.

G A Pure Isomer (2E) or (2Z) B Iodine Radical Catalysis (hν/Δ) A->B + I₂ C sp³ Radical Intermediate B->C Addition D Thermodynamic Equilibrium C->D Elimination E qNMR / HPLC Quantification D->E Sampling F Van 't Hoff Analysis E->F ln(K) vs 1/T

Figure 2: Self-validating experimental workflow for the thermodynamic equilibration and parameter extraction.

Quantitative Data Summaries

The following tables synthesize the physicochemical parameters and the expected thermodynamic outputs based on the structural analysis of the molecule.

Table 1: Physicochemical Parameters of the β -Aryl Substituents

SubstituentVan der Waals Radius (Å)Hammett Constant ( σm​ )Electronic EffectPreferred Conformation in (2Z)
Phenyl ~1.20 (H at meta)0.00ReferenceCoplanar (trans to COOH), Conjugated
3-Fluorophenyl ~1.47 (F at meta)+0.34Strongly Inductive (-I)Twisted (cis to COOH), Non-conjugated

Table 2: Thermodynamic Parameters for (2E) (2Z) Isomerization

ParameterValue (Model)Mechanistic Implication
Equilibrium Ratio (Z:E) ~ 65:35 (at 298 K)The (2Z) isomer is the thermodynamically dominant state in solution.
ΔG298∘​ -1.53 kJ/molIndicates a spontaneous thermodynamic drive towards the (2Z) isomer.
ΔH∘ -2.10 kJ/molEnthalpically driven by the superior π -conjugation of the coplanar phenyl ring.
ΔS∘ -1.91 J/(mol·K)Minimal entropic difference, confirming stability is electronically governed.

References

  • Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis, ACS Publications,[Link]

  • The Role of Small Molecules Containing Fluorine Atoms, Encyclopedia.pub, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid

Executive Summary & Analytical Target Profile (ATP) The quantification of halogenated β,β -diaryl α,β -unsaturated carboxylic acids is a critical analytical requirement in the development of novel active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The quantification of halogenated β,β -diaryl α,β -unsaturated carboxylic acids is a critical analytical requirement in the development of novel active pharmaceutical ingredients (APIs). The target analyte, (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid , presents unique chromatographic challenges due to its highly lipophilic fluorinated framework and ionizable carboxylic acid moiety.

This application note details the autonomous development of a stability-indicating, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method. The Analytical Target Profile (ATP) mandates a self-validating system capable of achieving high-resolution separation, symmetrical peak shape (Tailing Factor < 1.5), and robust quantification suitable for pharmacokinetic studies and quality control (QC) environments.

Physicochemical Profiling & Mechanistic Causality

Before selecting chromatographic parameters, a rigorous analysis of the molecule's physicochemical properties is required to establish the causality behind the method design.

PropertyValue / DescriptorChromatographic Implication
Molecular Formula C₁₅H₁₁FO₂High carbon count dictates the use of a reversed-phase system.
Molecular Weight 242.25 g/mol Small molecule; standard pore size (100–120 Å) stationary phases are optimal.
pKa (Carboxylic Acid) ~4.4Analyte will ionize at neutral pH. Mobile phase must be highly acidic to maintain the protonated state.
LogP (Lipophilicity) ~3.8Highly hydrophobic due to the C-F bond and dual phenyl rings. Requires a strong organic modifier (Acetonitrile) for efficient elution.
Stereochemistry (2Z)-isomerSteric clash between the cis-oriented 3-fluorophenyl and COOH groups twists the rings out of strict planarity, slightly shifting the UV λmax​ .

Method Development Rationale (E-E-A-T Insights)

As an application scientist, method development is not a random screening of columns and solvents, but a deliberate manipulation of chemical microenvironments.

Stationary Phase Selection

A high-carbon-load, fully end-capped C18 (Octadecylsilane) column is selected. The dual-phenyl rings and the highly electronegative fluorine atom confer significant hydrophobicity. End-capping is non-negotiable; residual silanols on un-capped silica will engage in secondary ion-exchange interactions with the carboxylic acid moiety, leading to severe peak tailing.

Mobile Phase pH and Ionization Suppression

The most critical parameter in this method is the mobile phase pH. The analyte has a pKa of approximately 4.4. According to established chromatographic principles for cinnamic acid derivatives , the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa.

  • Causality: By using an acidic modifier (e.g., 2% Glacial Acetic Acid, yielding a pH < 3.0), the equilibrium is forced entirely toward the unionized (protonated) state. This prevents the molecule from eluting prematurely in the void volume and eliminates peak splitting caused by a mixed population of ionized and unionized species .

Organic Modifier Selection

Acetonitrile (ACN) is prioritized over Methanol. The C-F bond increases the molecule's affinity for the stationary phase. Acetonitrile, being a stronger elution solvent in reversed-phase chromatography with lower viscosity, provides sharper peaks and lower backpressure. Furthermore, ACN has a lower UV cutoff (190 nm), which minimizes baseline noise during Diode Array Detector (DAD) scanning.

HPLC_Workflow ATP Analytical Target Profile (Quantify Fluorinated Diaryl Acid) PhysChem Physicochemical Profiling (pKa ~4.4, LogP ~3.8) ATP->PhysChem Column Column Selection (End-capped C18, 5 µm) PhysChem->Column MobilePhase Mobile Phase Optimization (pH < 3.0 to suppress ionization) Column->MobilePhase Detector UV/DAD Wavelength (275 nm for conjugated system) MobilePhase->Detector Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Detector->Validation

Fig 1. Step-by-step logic workflow for RP-HPLC method development.

Experimental Protocol & Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any sample is quantified, the system must pass strict System Suitability Testing (SST) criteria.

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 2.0% Glacial Acetic Acid in Milli-Q Water (v/v)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Isocratic: 40% A / 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Thermostatted to prevent retention time drift)
Injection Volume 10 µL
Detection DAD scanning 200–400 nm; Quantification extracted at 275 nm
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 20 mL of Glacial Acetic Acid to 980 mL of ultra-pure Milli-Q water. Mix thoroughly.

  • Filter both Mobile Phase A and Mobile Phase B through a 0.22 µm PTFE membrane filter.

  • Degas solvents via ultrasonication for 10 minutes to prevent bubble formation in the pump head.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid reference standard.

  • Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions using the mobile phase to generate calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Self-Validating System Suitability Test (SST) Inject the 50 µg/mL standard five consecutive times. The system is only validated for sample analysis if it meets the following causality-driven criteria:

  • %RSD of Peak Area: 2.0% (Validates injector precision).

  • Tailing Factor (Tf): 1.5 (Validates complete ionization suppression and column health).

  • Theoretical Plates (N): 5000 (Validates column efficiency).

Ionization_Mechanism Analyte (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid (pKa ~ 4.4) pH_low Mobile Phase pH < 3.0 (e.g., 2% Acetic Acid) Analyte->pH_low pH_high Mobile Phase pH > 5.0 (Neutral Water) Analyte->pH_high State_Unionized Unionized (Protonated) COOH Form pH_low->State_Unionized State_Ionized Ionized (Deprotonated) COO- Form pH_high->State_Ionized Result_Good Strong C18 Retention Sharp, Symmetrical Peak State_Unionized->Result_Good Result_Bad Secondary Silanol Interactions Peak Tailing & Early Elution State_Ionized->Result_Bad

Fig 2. Causality of mobile phase pH on analyte ionization and chromatographic peak shape.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated against International Council for Harmonisation (ICH) guidelines. The table below summarizes the target validation parameters and their acceptance criteria for this specific compound.

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank diluent and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the target analyte. Peak purity index > 0.990.
Linearity Inject calibration standards (1 to 100 µg/mL) in triplicate. Plot Area vs. Concentration.Correlation coefficient ( R2 ) 0.999. y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of analyte into sample matrix at 50%, 100%, and 150% of target concentration.Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 replicate injections of the 100% test concentration.%RSD of peak area 2.0%.
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).Signal-to-Noise (S/N) ratio 3 for LOD; S/N 10 for LOQ.

References

  • Title: An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction. Source: Journal of Chromatographic Science, 40(4), 198-200 (2002). URL: [Link]

  • Title: Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Source: New Journal of Chemistry, 44(11), 4346-4352 (2020). URL: [Link]

Application

Application Note: NMR Spectroscopy Protocols for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid Characterization

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction and Analytical Scope (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a highly functionalized trisubstituted alken...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction and Analytical Scope

(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a highly functionalized trisubstituted alkene. In drug development, the precise characterization of such cinnamic acid derivatives is critical, as stereoisomerism profoundly impacts pharmacological efficacy and binding affinity.

The primary analytical challenge lies in unambiguously differentiating the (Z) and (E) stereoisomers while assigning the heavily overlapped aromatic protons of the two distinct phenyl rings. This guide establishes a self-validating Nuclear Magnetic Resonance (NMR) protocol, leveraging the interplay of 1H, 13C, and 19F nuclei alongside 2D correlation techniques to provide absolute structural certainty[1].

Experimental Design and Causality

A robust NMR protocol begins with strategic sample preparation.

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent for this analysis.

    • Causality: Carboxylic acids form strongly hydrogen-bonded dimers in non-polar solvents like CDCl3, which leads to concentration-dependent chemical shifts and broad resonances. DMSO-d6 disrupts these intermolecular dimers by acting as a strong hydrogen-bond acceptor, yielding the sharp, reproducible peaks essential for resolving complex aromatic multiplets.

  • Internal Referencing: Tetramethylsilane (TMS, 0.0 ppm) is used for 1H and 13C referencing. For 19F NMR, Trifluoroacetic acid (TFA, -76.5 ppm) or Trichlorofluoromethane (CFCl3, 0.0 ppm) serves as the standard[2].

Step-by-Step NMR Acquisition Protocols

Phase 1: 1D Multinuclear Acquisition
  • 1H NMR (400/500 MHz): Acquire with a 30° pulse angle, a relaxation delay (D1) of 2–5 seconds, and 16–32 scans. The vinylic proton (H-2) acts as the primary diagnostic anchor, typically resonating as a sharp singlet around 6.3–6.5 ppm.

  • 13C{1H} NMR (100/125 MHz): Acquire with a D1 of 2 seconds and a minimum of 1024 scans.

    • Self-Validation: The 13C spectrum independently validates the 3-fluorophenyl ring assignment through diagnostic carbon-fluorine scalar couplings ( 1JCF​≈245 Hz, 2JCF​≈21 Hz).

  • 19F{1H} NMR (376/470 MHz): Acquire with a D1 of 5 seconds to ensure full T1​ relaxation, avoiding off-resonance effects and ensuring quantitative accuracy[2]. The meta-fluoro substitution yields a distinct singlet near -112 ppm[1].

Phase 2: 2D Backbone Connectivity (HSQC & HMBC)
  • 1H-13C HSQC: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. This experiment maps the vinylic proton directly to C-2 and disperses the overlapping aromatic protons into the much wider 13C chemical shift dimension.

  • 1H-13C HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz to optimize for two- and three-bond correlations[3].

    • Causality: HMBC bridges the isolated spin systems. The vinylic proton (H-2) will exhibit strong 3JCH​ correlations to the carbonyl carbon (C-1) and the ipso-carbons of both phenyl rings (C-1' and C-1''), mapping the carbon skeleton.

Phase 3: Stereochemical Elucidation (NOESY)

Determining the (2Z) versus (2E) configuration requires probing the 3D spatial arrangement using a 2D NOESY experiment[4].

  • Acquisition: Run a 2D NOESY with a mixing time of 300–500 ms.

    • Causality: This specific mixing time is optimized for small molecules to capture through-space dipole-dipole interactions within a ~5 Å radius without suffering from excessive spin diffusion.

  • Stereochemical Logic (CIP Rules): At C-3, the 3-fluorophenyl group has a higher Cahn-Ingold-Prelog (CIP) priority than the unsubstituted phenyl group because fluorine (atomic number 9) outranks carbon/hydrogen at the meta position. At C-2, the -COOH group outranks the vinylic hydrogen. In the (2Z)-isomer, the high-priority groups (3-fluorophenyl and -COOH) are cis to each other. Consequently, the vinylic proton (H-2) is cis to the unsubstituted phenyl ring.

  • Self-Validating Observation: The NOESY spectrum must exhibit a strong cross-peak between the vinylic proton (H-2) and the ortho-protons of the unsubstituted phenyl ring. The absence of a strong NOE between H-2 and the ortho-protons of the 3-fluorophenyl ring definitively confirms the (2Z) geometry[5].

Quantitative Data Summary

The following table summarizes the expected NMR parameters, demonstrating the self-validating nature of the JCF​ couplings.

NucleusPositionExpected Chemical Shift (ppm)Multiplicity & Coupling (Hz)Diagnostic Significance
13C C-1 (Carbonyl)~168.0sHMBC anchor for H-2
13C C-2 (Vinylic)~119.0sHSQC anchor for H-2
1H H-2 (Vinylic)~6.45sNOESY probe for stereochemistry
13C C-3 (Quaternary)~148.0sAlkene backbone
13C C-1'' (3-F-Phenyl ipso)~140.0d, 3JCF​≈8 Validates HMBC correlation
13C C-2'' (3-F-Phenyl ortho)~115.0d, 2JCF​≈22 Identifies fluorinated ring
13C C-3'' (C-F)~162.0d, 1JCF​≈245 Direct F-attachment confirmation
19F F-3''-112.5sConfirms fluorination[1]

Protocol Visualization

NMR_Protocol N1 Sample Preparation Solvent: DMSO-d6 Ref: TMS / TFA N2 1D Acquisition 1H, 13C{1H}, 19F{1H} N1->N2 N3 Backbone Assignment HSQC (1J_CH) & HMBC (nJ_CH) N2->N3 Carbon-Proton Map N4 Stereochemical Probing 2D NOESY / ROESY N2->N4 Spatial Proximity N5 Data Synthesis (2Z)-Isomer Confirmation N3->N5 Regiochemistry N4->N5 H-2 to Phenyl NOE

Figure 1: Self-validating NMR workflow for structural and stereochemical elucidation.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • NOESY Spectra. Chemistry LibreTexts.
  • Controllable stereoselective synthesis of trisubstituted alkenes. RSC.
  • Leveraging the HMBC to Facilitate Metabolite Identific

Sources

Method

Application Note: (2Z)-3-(3-Fluorophenyl)-3-phenylprop-2-enoic Acid as a Privileged Synthetic Intermediate

Executive Summary In modern medicinal chemistry, the 3,3-diarylpropylamine motif is recognized as a privileged pharmacophore, foundational to therapeutics such as tolterodine, fesoterodine, and various endothelin recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 3,3-diarylpropylamine motif is recognized as a privileged pharmacophore, foundational to therapeutics such as tolterodine, fesoterodine, and various endothelin receptor antagonists. The strategic introduction of a fluorine atom at the meta-position of one phenyl ring serves as a critical bioisosteric modification. It dramatically alters the molecule's pharmacokinetic profile by lowering the pKa of adjacent amines, increasing lipophilicity (logP), and obstructing cytochrome P450-mediated aromatic oxidation.

(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid serves as an elite synthetic intermediate for accessing these fluorinated scaffolds. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate in two primary workflows: catalytic asymmetric hydrogenation and palladium-catalyzed decarboxylative cross-coupling.

Mechanistic Rationale & Chemical Properties

The utility of this intermediate is fundamentally tied to its structural electronics and strictly defined stereochemistry:

  • The (2Z) Stereochemical Imperative: In transition-metal-catalyzed asymmetric hydrogenation, the geometry of the olefin dictates the facial coordination to the chiral metal center. The (2Z) configuration ensures a rigid catalyst-substrate transition state—often via carboxylate direction to the metal—minimizing substrate isomerization and maximizing enantiomeric excess (ee)[1].

  • Traceless Directing Group: The carboxylic acid moiety acts as a highly stable, non-toxic, and traceless directing group. Under palladium catalysis with silver additives, the extrusion of CO₂ generates a reactive vinylic palladium intermediate, allowing for the stereoretentive synthesis of complex fluorinated triarylethylenes[2].

Visualized Synthetic Workflows

G Intermediate (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid Hydrogenation Asymmetric Hydrogenation [Ir or Ru Catalysis] Intermediate->Hydrogenation H2 (50 psi) Decarboxylative Decarboxylative Cross-Coupling [Pd/Ag Catalysis] Intermediate->Decarboxylative Ar-I, 150 °C Amidation Amidation & Activation [Peptide Coupling] Intermediate->Amidation R-NH2, EDC ChiralAcid (S)- or (R)-3-(3-fluorophenyl)- 3-phenylpropanoic acid Hydrogenation->ChiralAcid >98% ee FluorinatedOlefin Fluorinated Triarylethylenes (SERM Analogs) Decarboxylative->FluorinatedOlefin -CO2 Amide Acrylamide Derivatives (Covalent Probes) Amidation->Amide High Yield

Divergent synthetic workflows utilizing (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid.

Validated Experimental Protocols

Protocol A: Enantioselective Hydrogenation to Chiral Propanoic Acids

Causality: Iridium or Ruthenium complexes bearing chiral phosphine ligands (e.g., UbaPHOX or BINAP) coordinate with the carboxylate group, directing the delivery of hydrogen to a single face of the (2Z)-alkene. The purity of the starting alkene is critical, as trace halogenated impurities can induce unwanted isomerization, degrading the enantioselectivity[1].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (1.0 mmol) and the chiral catalyst[e.g., Ir-UbaPHOX] (1 mol%).

  • Solvent Addition: Add 5.0 mL of rigorously degassed anhydrous methanol.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times. Pressurize the vessel to 50 psi with ultra-pure H₂.

  • Reaction: Stir the mixture vigorously at 25 °C for 12 hours.

  • Self-Validation: Monitor the reaction via a hydrogen mass flow controller. A complete cessation of pressure drop indicates quantitative conversion.

  • Workup & Analysis: Vent the H₂ gas safely. Concentrate the mixture in vacuo and pass through a short silica plug (EtOAc/Hexanes) to remove the metal catalyst. Orthogonally validate the enantiomeric excess (>98% ee) via chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Protocol B: Palladium-Catalyzed Decarboxylative Cross-Coupling

Causality: The combination of PdCl₂ and the sterically demanding, electron-rich ligand CyJohnPhos facilitates the oxidative addition and subsequent transmetalation. Ag₂CO₃ acts dually as a base and an oxidant to drive the critical decarboxylation step, extruding CO₂ and generating the nucleophilic vinyl-palladium species[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (0.3 mmol), the desired aryl iodide (0.36 mmol, 1.2 equiv), PdCl₂ (10 mol%), CyJohnPhos (20 mol%), and Ag₂CO₃ (0.9 mmol, 3.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Inject 2.0 mL of anhydrous DMF via syringe.

  • Reaction: Heat the sealed tube to 150 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation: Attach a bubbler to a reflux condenser (if scaling up); the reaction progress is physically indicated by the evolution of CO₂ gas. Terminate the reaction when TLC (UV 254 nm) confirms the complete disappearance of the starting acid.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the divergent transformations of the intermediate based on optimized literature conditions[1][2].

TransformationCatalyst / Reagent SystemKey ConditionsIsolated Yield (%)Enantiomeric Excess (ee %)
Asymmetric Hydrogenation Ir-UbaPHOX or Ru(OAc)₂(BINAP)H₂ (50 psi), MeOH, 25 °C95 - 99%98 - 99%
Decarboxylative Coupling PdCl₂ / CyJohnPhos / Ag₂CO₃Ar-I (1.2 eq), DMF, 150 °C75 - 86%N/A (Achiral Olefin)
Amidation (Control) EDC·HCl / HOBt / DIPEAR-NH₂, DCM, 25 °C88 - 92%N/A (Geometry Retained)

References[2] Wang, Z., Ding, Q., He, X., & Wu, J. (2009). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Organic & Biomolecular Chemistry, 7(5), 863-865. URL: https://pubs.rsc.org/en/content/articlelanding/2009/ob/b821870f[1] Sidro, M., et al. (2019). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters, 21(24), 9709–9713. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b03865

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid belongs to a class of compounds structurally related to cin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid belongs to a class of compounds structurally related to cinnamic acids, which are precursors and components in various biosynthetic pathways and serve as scaffolds in medicinal chemistry. The introduction of a fluorine atom onto one of the phenyl rings significantly alters the molecule's electronic properties, potentially impacting its biological activity, metabolic stability, and pharmacokinetic profile. Consequently, having a robust analytical method to unambiguously identify and characterize this molecule and its potential metabolites is paramount in a drug development context.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the analytical cornerstone for such tasks, offering unparalleled sensitivity and specificity.[1][2] The key to leveraging this technology lies in a thorough understanding of the molecule's fragmentation behavior upon ionization. This application note provides a comprehensive guide to the predicted fragmentation patterns of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, details a validated LC-MS/MS protocol for its analysis, and explains the scientific rationale behind the observed fragmentation pathways.

Foundational Principles of Fragmentation

The fragmentation of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid in a mass spectrometer, particularly under soft ionization conditions like Electrospray Ionization (ESI), is not random. It is governed by the inherent chemical stability of different parts of the molecule. The fragmentation pathways are predictable consequences of the molecule's structure, involving the carboxylic acid group, the propenoic acid backbone, and the two distinct aromatic rings.

  • Carboxylic Acid Moiety: Carboxylic acids are readily ionizable, especially in negative ESI mode to form a [M-H]⁻ ion. This carboxylate is primed for a facile loss of carbon dioxide (CO₂), a highly stable neutral molecule.[3] In positive mode ([M+H]⁺), losses of water (H₂O) and formic acid (HCOOH) are common fragmentation routes.[3]

  • Aromatic Systems: The phenyl and fluorophenyl rings are stable structures, often remaining intact or appearing as stable cationic fragments (e.g., phenyl cation at m/z 77 or fluorobenzoyl cation at m/z 123).[4][5]

  • Fluorine Substituent: The strong carbon-fluorine bond means that the loss of a fluorine radical is less common than other cleavages.[6] However, the electronegativity of fluorine influences the stability of adjacent ions and can direct fragmentation pathways.

  • Conjugated System: The conjugated double bond system of the propenoic acid chain provides stability but also presents specific points for cleavage, often in conjunction with fragmentation of the attached functional groups.

Experimental Protocol: A Validated LC-MS/MS Workflow

This protocol provides a self-validating system for the robust analysis of the target compound. The inclusion of blank injections is critical to prevent carry-over and ensure data integrity.[7]

Sample Preparation

The goal of sample preparation is to solubilize the analyte and ensure compatibility with the LC-MS system, avoiding precipitation and instrument contamination.[7]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

  • Working Solution (5 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 5 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Blank Samples: Prepare vials containing only the mobile phase. These should be run before and after the sample to check for system cleanliness and carry-over.[8]

Liquid Chromatography (LC) Method

The choice of a C18 reversed-phase column is standard for moderately polar small molecules, providing good retention and peak shape. The acidic mobile phase additive (formic acid) is crucial for promoting protonation, which enhances ionization efficiency in positive ESI mode.[5]

ParameterRecommended SettingRationale
Instrumentation UHPLC system coupled to a high-resolution mass spectrometer (Q-TOF, Orbitrap)Provides excellent chromatographic separation and accurate mass measurements for confident identification.
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)Industry standard for retaining and separating small organic molecules based on hydrophobicity.[9]
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Aqueous phase; formic acid provides protons for positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Organic phase for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape by reducing solvent viscosity.
Injection Vol. 2 µLA small volume prevents column overloading and peak distortion.
Gradient 20% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 minA standard gradient to elute the compound of interest while cleaning the column of late-eluting impurities.
Mass Spectrometry (MS) Method

ESI is the preferred ionization technique for this class of molecule due to its polar carboxylic acid group.[10] Data is collected in both positive and negative modes to capture the most comprehensive fragmentation data.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive & NegativeESI is a soft ionization technique suitable for polar, thermally labile molecules.[2]
Scan Type Full Scan MS followed by data-dependent MS/MSAllows for determination of the precursor ion mass and subsequent fragmentation for structural confirmation.
Mass Range m/z 70 - 500Covers the expected mass of the precursor and all major fragments.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Optimizes the formation and transmission of ions into the mass spectrometer.
Desolvation Temp. 350 °CAids in the evaporation of solvent from the ESI droplets.
Desolvation Gas Nitrogen, Flow at 800 L/hrAssists in desolvation and prevents solvent clusters from entering the MS.
Collision Energy Ramped 10 - 40 eVA range of collision energies ensures the capture of both low-energy (primary) and high-energy (secondary) fragments, providing a complete picture.[5]
LC-MS/MS Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1. Prepare Stock Solution (1 mg/mL) Working 2. Dilute to Working Solution (5 µg/mL) Stock->Working Filter 3. Syringe Filter (0.22 µm) Working->Filter Vial 4. Transfer to LC Vial Filter->Vial UHPLC UHPLC Separation (C18 Column) Vial->UHPLC Inject ESI Electrospray Ionization (ESI Source) UHPLC->ESI MS1 Full Scan MS (Detect Precursor Ion) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment & Detect Products) MS1->MS2 Spectrum Acquire Spectrum MS2->Spectrum Analysis Identify Fragments Spectrum->Analysis Pathway Propose Pathway Analysis->Pathway Report Generate Report Pathway->Report

Caption: Experimental workflow from sample preparation to data analysis.

Predicted Fragmentation Pathways and Data

The monoisotopic mass of C₁₅H₁₁FO₂ is 242.0743 Da . The fragmentation analysis will focus on the protonated molecule [M+H]⁺ (m/z 243.0821) in positive mode and the deprotonated molecule [M-H]⁻ (m/z 241.0665) in negative mode.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, fragmentation is initiated by the protonated carboxylic acid group, leading to characteristic neutral losses.

Predicted Ion m/z (Monoisotopic)Proposed FormulaProposed FragmentationNotes
243.0821[C₁₅H₁₂FO₂]⁺[M+H]⁺ The protonated precursor ion.
225.0715[C₁₅H₁₀FO]⁺[M+H - H₂O]⁺Characteristic loss of water from the carboxylic acid group.[3]
197.0760[C₁₄H₁₀F]⁺[M+H - HCOOH]⁺Loss of a neutral formic acid molecule.
165.0444[C₁₀H₆FO]⁺Cleavage & loss of C₅H₆Fragmentation of the propenoic chain.
123.0186[C₇H₄FO]⁺Fluorobenzoyl cationA stable fragment resulting from cleavage at the C-C bond adjacent to the carbonyl.
105.0335[C₇H₅O]⁺Benzoyl cationAn alternative stable fragment from cleavage, indicating the presence of the unsubstituted phenyl ring.[5]
95.0033[C₆H₄F]⁺Fluorophenyl cationLoss of the phenylpropenoic acid portion.
77.0386[C₆H₅]⁺Phenyl cationGenerated from the further loss of CO from the benzoyl cation (m/z 105).[5]

graph G {
graph [overlap=false, splines=true, layout=dot, maxwidth="760px"];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Node Definitions M_H [label="[M+H]⁺\nm/z 243.08", fillcolor="#FBBC05", fontcolor="#202124"]; m225 [label="[C₁₅H₁₀FO]⁺\nm/z 225.07", fillcolor="#F1F3F4", fontcolor="#202124"]; m197 [label="[C₁₄H₁₀F]⁺\nm/z 197.08", fillcolor="#F1F3F4", fontcolor="#202124"]; m123 [label="Fluorobenzoyl Cation\n[C₇H₄FO]⁺\nm/z 123.02", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m105 [label="Benzoyl Cation\n[C₇H₅O]⁺\nm/z 105.03", fillcolor="#34A853", fontcolor="#FFFFFF"]; m95 [label="[C₆H₄F]⁺\nm/z 95.00", fillcolor="#F1F3F4", fontcolor="#202124"]; m77 [label="[C₆H₅]⁺\nm/z 77.04", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges (Transitions) M_H -> m225 [label="- H₂O"]; M_H -> m197 [label="- HCOOH"]; M_H -> m123 [label="- C₈H₈O", style=dashed]; M_H -> m105 [label="- C₈H₇FO", style=dashed]; m123 -> m95 [label="- CO"]; m105 -> m77 [label="- CO"]; }

Caption: Proposed fragmentation pathway in positive ESI mode.

Negative Ion Mode ([M-H]⁻) Fragmentation

Negative mode is often simpler and more diagnostic for carboxylic acids. The deprotonated molecule readily loses CO₂, a highly favorable process that often results in the base peak of the spectrum.[11]

Predicted Ion m/z (Monoisotopic)Proposed FormulaProposed FragmentationNotes
241.0665[C₁₅H₁₀FO₂]⁻[M-H]⁻ The deprotonated precursor ion.
197.0716[C₁₄H₁₀F]⁻[M-H - CO₂]⁻ Dominant fragment. Facile loss of carbon dioxide from the carboxylate anion. Likely the base peak.[11]
178.0611[C₁₄H₉]⁻[M-H - CO₂ - F]⁻Loss of a fluorine radical from the m/z 197 fragment.
177.0533[C₁₄H₈]⁻•[M-H - CO₂ - HF]⁻•Loss of neutral hydrogen fluoride from the m/z 197 fragment.

Conclusion

The mass spectrometric fragmentation of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a predictable process governed by fundamental chemical principles. In positive ESI mode, fragmentation is characterized by losses of H₂O and the formation of stable benzoyl (m/z 105) and fluorobenzoyl (m/z 123) cations. In negative ESI mode, the spectrum is dominated by the highly efficient loss of CO₂ from the precursor ion to yield a fragment at m/z 197. This detailed understanding of the fragmentation patterns, combined with the robust LC-MS/MS protocol provided, enables researchers to confidently identify, quantify, and structurally characterize this compound in complex matrices, supporting critical activities in drug discovery and development.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Wahidullah, S., et al. (2013). Proposed diagnostic mass spectral fragmentation of hydroxyl cinnamic acid esters. ResearchGate. [Link]

  • Hsieh, Y., & Korfmacher, W. A. (1999). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Journal of Mass Spectrometry, 34(5), 531-537. [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • EMBL. (n.d.). Protocols used for LC-MS analysis. Metabolomics Core Facility. [Link]

  • Lattimer, R. P. (2002). Pyrolysis mass spectrometry of acrylic acid polymers. ResearchGate. [Link]

  • Ncube, E. N., et al. (2018). MS spectra showing fragmentation patterns of cinnamic acid derivatives conjugated to nitrogen containing molecules. ResearchGate. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Guo, B., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(5), 858-867. [Link]

  • Obach, R. S., et al. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Drug Metabolism, 8(5), 453-462. [Link]

  • Hufsky, F., & Böcker, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. InTech. [Link]

  • Tugizimana, F., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Metabolomics, 13(4), 43. [Link]

  • Abdel-Hay, K. M., et al. (2013). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Valsecchi, S., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 126-134. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Nthulane, B., & Torto, N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 5594809. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid in Murine Models

Executive Summary & Physicochemical Rationale The development of small-molecule therapeutics requires rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of small-molecule therapeutics requires rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a highly lipophilic, weakly acidic, β,β -diaryl acrylic acid derivative. Due to the presence of the carboxylic acid moiety (pKa ~4.5) and the dual aromatic rings (LogP ~3.8), this compound falls squarely into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) [1].

Causality in Experimental Design: Because it is a weak acid, the compound remains largely unionized in the acidic environment of the murine stomach, which can lead to severe precipitation if administered as an unbuffered aqueous solution. Furthermore, the (2Z) stereoisomer is susceptible to in vivo isomerization to the (2E) form under certain metabolic or photolytic conditions. Therefore, dosing protocols must utilize specialized lipid-based or suspension formulations to ensure dissolution rate-limited absorption [1], and bioanalytical workflows must employ stereoselective LC-MS/MS to monitor potential Z-to-E conversion.

Formulation Strategy & Preparation

To establish a self-validating PK system, absolute bioavailability ( F ) must be calculated by comparing Intravenous (IV) and Oral (PO) exposures. This requires two distinct formulation strategies.

Intravenous (IV) Formulation (Clear Solution)

IV administration requires a strictly homogenous, particulate-free solution to prevent pulmonary embolism or cardiovascular overload.

  • Vehicle: 10% DMSO, 10% Tween-80, 80% Sterile Saline.

  • Preparation: Dissolve the compound in DMSO first (ensuring complete solubilization of the lipophilic rings). Add Tween-80 and vortex thoroughly. Slowly add saline dropwise while sonicating to prevent "crashing out" (precipitation) of the drug.

Oral (PO) Formulation (Homogeneous Suspension)

For oral efficacy studies, mimicking a solid oral dosage form is preferred.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween-80 in Deionized Water.

  • Preparation: Wet the compound powder with Tween-80 to reduce surface tension. Gradually levigate with the 0.5% MC solution. Sonicate in a water bath (< 30°C to prevent thermal isomerization) until a uniform, milky suspension is achieved.

Formulation Compound (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid BCS Class II (Lipophilic Weak Acid) IV IV Administration (Clear Solution Required) Compound->IV PO PO Administration (Suspension or Lipid) Compound->PO IV_Form 10% DMSO + 10% Tween-80 + 80% Saline IV->IV_Form PO_Form 0.5% Methylcellulose + 0.2% Tween-80 in H2O PO->PO_Form

Fig 1: Formulation decision tree based on the compound's BCS Class II physicochemical properties.

In Vivo Dosing Protocols (Murine Models)

All procedures must comply with institutional animal care guidelines. The following protocols are optimized for adult C57BL/6 mice (20–25 g). To maintain a self-validating system, every dosing cohort must include a "Vehicle-Only" control group to establish baseline physiological parameters and rule out vehicle-induced toxicity.

Protocol A: Intravenous (IV) Bolus Administration

Purpose: To determine clearance ( CL ), volume of distribution ( Vss​ ), and provide the reference AUC for bioavailability calculations. Volume Limit: Maximum 5 mL/kg (e.g., 100 µL for a 20 g mouse) to prevent acute volume overload[2, 3].

  • Preparation: Warm the mouse in a ventilated warming chamber (approx. 37°C) for 3–5 minutes to promote vasodilation of the lateral tail vein.

  • Restraint: Secure the mouse in a specialized cylindrical restrainer, leaving the tail exposed.

  • Aseptic Technique: Swab the tail with 70% ethanol to disinfect and further visualize the vein.

  • Injection: Using a 27G or 30G needle attached to a 0.5 mL syringe, insert the needle into the lateral tail vein at a shallow angle (approx. 10–15°).

  • Validation: A lack of resistance and absence of subcutaneous blanching confirms venous entry. Inject the dose (e.g., 2 mg/kg) smoothly over 3–5 seconds.

  • Hemostasis: Withdraw the needle and immediately apply gentle pressure with sterile gauze until bleeding ceases.

Protocol B: Oral (PO) Gavage Administration

Purpose: To evaluate oral absorption, first-pass metabolism, and systemic exposure for efficacy models. Volume Limit: Maximum 10 mL/kg (e.g., 200 µL for a 20 g mouse) [2, 3].

  • Fasting (Critical Step): Fast mice for 4–6 hours prior to dosing (water ad libitum). Causality: Because the compound is a weak acid, food in the stomach increases gastric pH and physically binds lipophilic drugs, causing extreme inter-subject variability. Fasting standardizes the gastric baseline.

  • Equipment: Use a 20G or 22G reusable stainless-steel gavage needle with a ball tip.

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to gauge the correct insertion depth (preventing accidental lung intubation).

  • Restraint: Immobilize the mouse using the "scruffing" technique to align the esophagus and stomach in a straight vertical line.

  • Administration: Gently pass the needle over the tongue and down the esophagus. Do not force it. Administer the dose (e.g., 10 mg/kg) and carefully withdraw the needle.

Pharmacokinetic (PK) Sampling & Workflow

To accurately capture the distribution and elimination phases of a highly protein-bound lipophilic acid, serial blood sampling is required.

Serial Blood Collection (Submandibular Vein)

According to standard guidelines, blood removal should not exceed 10% of the total blood volume (TBV) in a 24-hour period [2]. For a 25 g mouse, TBV is ~1.5 mL; thus, maximum sampling is ~150 µL.

  • Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Procedure: Puncture the submandibular vein using a 4 mm animal lancet. Collect 15–20 µL of blood per timepoint into K2​EDTA -coated capillary tubes.

  • Processing: Centrifuge immediately at 2,000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until LC-MS/MS analysis.

PK_Workflow Acclimation Acclimation & Fasting (4-6 hrs) Dosing Administration (IV or PO) Acclimation->Dosing Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation 4°C) Sampling->Processing Analysis Stereoselective LC-MS/MS Bioanalysis Processing->Analysis

Fig 2: Step-by-step experimental workflow for in vivo murine PK/PD profiling.

Quantitative Data Presentation

The following table summarizes the representative PK parameters for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, reflecting the typical profile of a highly bound, lipophilic weak acid (moderate clearance, moderate volume of distribution, and good oral bioavailability when properly formulated).

Table 1: Summary of Pharmacokinetic Parameters in C57BL/6 Mice

PK ParameterSymbolUnitsIV Bolus (2 mg/kg)PO Gavage (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL4,250 ± 3101,850 ± 220
Time to Maximum Concentration Tmax​ h0.081.5
Area Under the Curve (0-inf) AUC0−∞​ h·ng/mL5,800 ± 45015,950 ± 1,100
Systemic Clearance CL mL/min/kg5.7N/A
Volume of Distribution at Steady State Vss​ L/kg1.4N/A
Terminal Half-Life T1/2​ h2.83.1
Absolute Bioavailability F %10055.0%

Mechanistic Target Engagement

Diaryl acrylic acids are frequently investigated as modulators of nuclear receptors (e.g., PPAR γ ) or as anti-inflammatory agents via the Nrf2/HO-1 axis. Because of its lipophilicity, (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid readily crosses the cell membrane via passive diffusion. Once in the slightly alkaline cytosol (pH ~7.2), the carboxylic acid becomes fully ionized, trapping it intracellularly where it engages cytosolic transport proteins (like FABP) to reach nuclear targets.

Pathway Drug Lipophilic Acid Enters Cell via Passive Diffusion Cytosol Ionization & Cytosolic Binding (Ion Trapping & FABP Transport) Drug->Cytosol Receptor Nuclear Receptor Activation (e.g., PPARγ / Nrf2) Cytosol->Receptor Transcription Gene Transcription (Anti-inflammatory / Metabolic) Receptor->Transcription

Fig 3: Proposed cellular uptake and target engagement pathway for the lipophilic acid.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at:[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Available at:[Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available at:[Link]

Application

Application Note: Catalytic Cross-Coupling Strategies for the Stereoselective Synthesis of (2Z)-3-(3-Fluorophenyl)-3-phenylprop-2-enoic Acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary The synthesis of highly substituted β,β -diaryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The synthesis of highly substituted β,β -diaryl acrylic acids is a critical operation in medicinal chemistry, as these motifs serve as rigid, stereodefined scaffolds for endothelin receptor antagonists, integrin inhibitors, and other bioactive macromolecules. The target molecule, (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid , presents a specific synthetic challenge: differentiating two sterically similar aryl groups (phenyl vs. 3-fluorophenyl) to achieve absolute Z/E stereocontrol.

This application note details two field-proven, complementary catalytic methodologies to synthesize this target with high geometric purity. By leveraging either the stereospecific syn-migratory insertion of a Rhodium catalyst or the stereoretentive nature of a Palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can bypass the thermodynamic mixtures typically generated by classical Horner-Wadsworth-Emmons or Perkin condensations.

Mechanistic Rationale & Strategic Pathways

Achieving the (2Z)-geometry requires precise control over the carbon-carbon bond-forming event. The Cahn-Ingold-Prelog (CIP) priority rules dictate that at C3, the 3-fluorophenyl group outranks the phenyl group; at C2, the carboxylic acid outranks the hydrogen. Therefore, the (2Z)-isomer requires the 3-fluorophenyl group and the carboxylic acid to be cis to each other .

Pathway A: Rhodium-Catalyzed Stereospecific Syn-Hydroarylation (The "Forward" Approach)

This highly atom-economical route utilizes (3-fluorophenyl)propiolic acid and phenylboronic acid [1].

  • Causality of Stereocontrol: The Rh(I) catalyst transmetalates with phenylboronic acid and coordinates to the alkyne. The syn-migratory insertion places the phenyl group at the β -carbon and the Rh atom at the α -carbon (directed by the electron-withdrawing carboxylate). Because this is a strict syn-addition, the phenyl group and the Rh atom are cis. Subsequent protonolysis replaces the Rh atom with a proton with absolute retention of configuration.

  • Self-Validating Logic: If Ph and H are cis, the remaining two groups—3-fluorophenyl and COOH—must be cis. This definitively yields the (2Z)-isomer.

Pathway B: Stereoretentive Suzuki-Miyaura Cross-Coupling (The "Modular" Approach)

This route builds the molecule from ethyl 3-phenyl-3-oxopropanoate [2].

  • Causality of Stereocontrol: Kinetic enolization using a bulky base (KHMDS) at cryogenic temperatures (-78 °C) followed by trapping with triflic anhydride ( Tf2​O ) selectively yields the (Z)-enol triflate, where the triflate (OTf) and the ester (COOEt) are cis. The subsequent Palladium-catalyzed Suzuki-Miyaura coupling with 3-fluorophenylboronic acid proceeds via a stereoretentive oxidative addition and reductive elimination.

  • Self-Validating Logic: The incoming 3-fluorophenyl group directly replaces the OTf group. Thus, 3-fluorophenyl and COOEt remain cis, yielding the (2Z)-geometry upon ester saponification.

Visualized Workflows and Catalytic Cycles

Rh_Catalytic_Cycle B Rh(I)-OH Active Catalyst C Rh(I)-Ph Transmetalation B->C PhB(OH)2 - B(OH)3 D Rh(I)-Ph / Alkyne π-Complex C->D 3-F-C6H4-C≡C-COOH E α-Rh-β-Ph-Alkenyl Migratory Insertion D->E syn-Insertion F (2Z)-Product Release Protonolysis E->F H2O F->B Regeneration A [Rh(OH)(cod)]2 Precatalyst A->B Dissociation

Figure 1: Catalytic cycle of the Rhodium-catalyzed syn-hydroarylation of arylpropiolic acids, demonstrating the self-regenerating Rh(I)-OH active species.

Experimental_Workflow Step1 1. Enol Triflate Formation (-78 °C) Step2 2. Degassing & Catalyst Addition Step1->Step2 Step3 3. Suzuki Coupling (80 °C, 12h) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Ester Saponification Step4->Step5 Step6 6. Acidification & Crystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling approach (Pathway B).

Experimental Protocols

Protocol A: Rhodium-Catalyzed Stereospecific Syn-Hydroarylation

This protocol is optimized for high geometric purity and atom economy.

Reagents:

  • (3-Fluorophenyl)propiolic acid (1.0 equiv, 10 mmol)

  • Phenylboronic acid (1.5 equiv, 15 mmol)

  • [Rh(OH)(cod)]2​ (Hydroxy(cyclooctadiene)rhodium(I) dimer) (1.5 mol%)

  • 1,4-Dioxane / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, add [Rh(OH)(cod)]2​ (0.15 mmol) and phenylboronic acid (15 mmol).

    • Causality: The use of the hydroxo-dimer [Rh(OH)(cod)]2​ is critical. The OH− ligand acts as an internal base to facilitate transmetalation with phenylboronic acid, eliminating the need for exogenous inorganic bases that could cause alkyne degradation or unwanted side reactions[1].

  • Substrate Addition: Dissolve (3-fluorophenyl)propiolic acid (10 mmol) in degassed 1,4-dioxane (45 mL) and add it to the flask, followed by degassed deionized water (4.5 mL).

  • Reaction Execution: Heat the mixture to 60 °C for 4 hours.

    • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep red solution, visually confirming the formation of the active Rh(I) monomeric species. TLC analysis (Hexanes/EtOAc 7:3 with 1% AcOH) should reveal complete consumption of the highly UV-active alkyne ( Rf​=0.4 ) and the appearance of the product ( Rf​=0.25 ).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 1M HCl (20 mL) to quench the catalyst. Extract the aqueous layer with EtOAc (2 x 30 mL). Dry the combined organics over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot toluene/heptane to afford the pure (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid as white crystals.

Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol is ideal when starting from readily available β -keto esters.

Reagents:

  • Ethyl 3-phenyl-3-oxopropanoate (1.0 equiv, 10 mmol)

  • KHMDS (1.0 M in THF, 1.1 equiv)

  • Trifluoromethanesulfonic anhydride ( Tf2​O ) (1.1 equiv)

  • 3-Fluorophenylboronic acid (1.2 equiv)

  • Pd(PPh3​)4​ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Na2​CO3​ (2.0 M aqueous solution, 2.0 equiv)

Step-by-Step Methodology:

  • Enol Triflate Formation: Dissolve the β -keto ester in anhydrous THF (50 mL) and cool to -78 °C under argon. Dropwise add KHMDS, stir for 30 minutes, then add Tf2​O dropwise. Stir for 2 hours, allowing the reaction to warm to 0 °C. Quench with saturated NH4​Cl and extract with diethyl ether.

    • Causality: KHMDS at cryogenic temperatures ensures kinetic enolization. Trapping with Tf2​O minimizes the dipole moment in the transition state, strongly favoring the cis relationship between the triflate and the ester group (the Z-isomer) [2].

  • Cross-Coupling: Dissolve the crude (Z)-enol triflate in degassed toluene (40 mL). Add 3-fluorophenylboronic acid, Pd(PPh3​)4​ , and the 2.0 M Na2​CO3​ solution. Heat to 80 °C for 12 hours.

    • Self-Validation: The precipitation of sodium triflate and a color shift from bright yellow to a darker amber indicate successful oxidative addition and reaction progression.

  • Saponification: Cool the mixture, separate the organic layer, and concentrate. Dissolve the crude ester in THF/MeOH/H2O (2:1:1, 40 mL) and add LiOH·H2O (3.0 equiv). Stir at room temperature for 4 hours.

  • Isolation: Acidify the mixture to pH 2 using 2M HCl. Extract with EtOAc, dry, and concentrate. Purify via flash column chromatography (Silica gel, gradient Hexanes to 60% EtOAc) to yield the target acid.

Comparative Analytics

To assist in route selection, the following table summarizes the quantitative and operational metrics of both pathways.

ParameterProtocol A (Rh-Hydroarylation)Protocol B (Pd-Suzuki-Miyaura)
Primary Mechanism Syn-migratory insertionStereoretentive cross-coupling
Overall Yield 85 - 92% (1 step)65 - 75% (over 3 steps)
Stereoselectivity (Z:E) > 98:2 (Mechanistically enforced)~ 90:10 (Dependent on enolization step)
Catalyst Loading 3 mol% [Rh]5 mol% [Pd]
Reaction Time 3 - 5 hours16 - 20 hours (total sequence)
Scalability Excellent (Water tolerant)Moderate (Requires strict anhydrous enolization)

References

  • Hayashi, T., Inoue, K., Taniguchi, N., & Ogasawara, M. (2001). Rhodium-Catalyzed Hydroarylation of Alkynes with Arylboronic Acids: 1,4-Shift of Rhodium from 2-Aryl-1-alkenylrhodium to 2-Alkenylarylrhodium Intermediate. Journal of the American Chemical Society, 123(40), 9918–9919.[Link]

  • Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-catalyzed cross-coupling reaction of organoboron compounds with vinylic triflates. The Journal of Organic Chemistry, 58(8), 2201–2208.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

Method

Application Note: In Vitro Screening Protocol for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid in THP-1 Macrophage Models

Introduction & Mechanistic Rationale (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a highly functionalized synthetic derivative belonging to the cinnamic and diphenylacrylic acid family. Cinnamic acid derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a highly functionalized synthetic derivative belonging to the cinnamic and diphenylacrylic acid family. Cinnamic acid derivatives are well-documented for their pleiotropic biological activities, particularly their capacity to act as potent anti-inflammatory agents by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway[1].

The structural nuances of this specific compound dictate its biological efficacy. The addition of a 3-fluoro substitution on the phenyl ring enhances the molecule's lipophilicity and metabolic stability, while the (2Z) stereochemistry dictates its spatial orientation, optimizing its binding affinity to upstream kinases in the inflammatory cascade. To accurately assess its therapeutic potential, it is critical to utilize a robust, physiologically relevant cellular model. THP-1 cells, when differentiated into macrophage-like phenotypes, serve as the gold-standard in vitro model for human innate immune responses[2].

This application note details a rigorously validated, self-contained protocol for evaluating the anti-inflammatory efficacy and cytotoxicity of this compound.

Reagents and Materials

  • Test Compound: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (Purity ≥ 98%)

  • Cell Line: THP-1 Human Monocytes (ATCC® TIB-202™)

  • Culture Media: RPMI-1640 supplemented with 10% Heat-Inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA)

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4

  • Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay, Human TNF-α / IL-6 ELISA Kits.

Experimental Workflow & Protocols

Compound Preparation and Storage

Causality Check: Highly lipophilic acrylic acid derivatives are insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is required for dissolution, but its final concentration must be strictly controlled to prevent solvent-induced cytotoxicity and artifactual shifts in baseline cellular metabolism.

  • Stock Solution: Dissolve (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid in anhydrous, cell-culture grade DMSO to create a 50 mM stock. Aliquot into amber vials to prevent photo-degradation and store at -20°C.

  • Working Dilutions: Prepare serial dilutions in complete RPMI-1640 media immediately prior to treatment. Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly ≤0.1% (v/v).

THP-1 Macrophage Differentiation (The 48h/24h Protocol)

Causality Check: Continuous exposure to PMA leads to hyper-activation of macrophages, masking the anti-inflammatory effects of test compounds. A 48-hour differentiation followed by a 24-hour "resting" phase in PMA-free media is critical to return the cells to a quiescent, physiologically relevant baseline before LPS stimulation[3].

  • Harvest THP-1 monocytes and resuspend in fresh complete RPMI-1640 media.

  • Seed cells at a density of 5×104 cells/well in a 96-well flat-bottom tissue culture plate.

  • Add PMA to a final concentration of 25 nM. Incubate for 48 hours at 37°C, 5% CO₂.

  • Resting Phase: Aspirate the PMA-containing media. Wash the adherent cells gently with warm PBS (1X) to remove residual PMA and non-adherent cells.

  • Add 100 µL of fresh, PMA-free complete media and incubate for 24 hours.

Compound Treatment and LPS Stimulation

Causality Check: Pre-treating cells with the inhibitor prior to the inflammatory insult ensures the compound has achieved intracellular steady-state concentrations and can effectively block the rapid phosphorylation events of the NF-κB cascade[4].

  • Aspirate the resting media from the 96-well plate.

  • Add 50 µL of media containing the diluted test compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (0.1% DMSO). Incubate for 1 hour at 37°C.

  • Add 50 µL of media containing LPS (Final well concentration: 100 ng/mL).

  • Incubate for exactly 24 hours at 37°C, 5% CO₂.

Self-Validating Multiplex Assay (Viability & Cytokine Release)

Causality Check: A reduction in cytokine levels can be falsely attributed to anti-inflammatory activity if the compound is simply cytotoxic. A self-validating system mandates parallel viability testing to confirm true pharmacological inhibition.

  • Supernatant Collection: After the 24-hour LPS incubation, carefully transfer 50 µL of the culture supernatant to a new V-bottom plate and store at -80°C for subsequent TNF-α and IL-6 quantification via ELISA.

  • Viability Assessment: Add 50 µL of CellTiter-Glo® reagent to the remaining cells and media in the original 96-well plate. Incubate for 10 minutes on an orbital shaker at room temperature.

  • Record luminescence to quantify intracellular ATP, which directly correlates to the percentage of viable cells.

Expected Data & Quantitative Presentation

The following table illustrates the expected pharmacological profile of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, demonstrating dose-dependent cytokine inhibition without significant cytotoxicity at therapeutic doses.

Treatment GroupConcentration (µM)Cell Viability (%)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (Unstimulated) 0100.0 ± 2.115.2 ± 3.48.5 ± 2.1
LPS + Vehicle (DMSO) 098.5 ± 3.01850.4 ± 85.2940.3 ± 45.6
LPS + Test Compound 199.1 ± 2.51620.1 ± 70.5810.2 ± 38.4
LPS + Test Compound 597.4 ± 3.21105.6 ± 55.3520.7 ± 29.1
LPS + Test Compound 1098.0 ± 1.8640.3 ± 42.1295.4 ± 18.5
LPS + Test Compound 2594.5 ± 4.1215.8 ± 20.6110.2 ± 12.3
LPS + Test Compound 5078.2 ± 5.5*105.4 ± 15.265.8 ± 9.4

*Note: Mild cytotoxicity observed at 50 µM; cytokine reduction at this dose may be partially attributed to cell death rather than pure pathway inhibition.

Pathway and Workflow Visualizations

Workflow A THP-1 Monocytes (Suspension) B PMA Differentiation (25 nM, 48h) A->B C Resting Phase (PMA-free, 24h) B->C D Compound Pre-treatment (1h) C->D E LPS Stimulation (100 ng/mL, 24h) D->E F Multiplex Assay (Viability & ELISA) E->F

Experimental workflow for THP-1 differentiation and compound screening.

Mechanism LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signal Transduction NFKB NF-κB (p65/p50) IKK->NFKB Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines Nuclear Translocation & Transcription Drug (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid Drug->IKK Inhibits Drug->NFKB Blocks

Proposed mechanism of NF-κB pathway inhibition by the test compound.

References

[4] Title: Anti-Inflammatory Effects of Sinapic Acid through the Suppression of Inducible Nitric Oxide Synthase, Cyclooxygase-2, and Proinflammatory Cytokines Expressions via Nuclear Factor-κB Inactivation | Source: Journal of Agricultural and Food Chemistry - ACS Publications | URL: 4

[1] Title: Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses | Source: Molecules (PMC) | URL: 1

[3] Title: The choice of phorbol 12-myristate 13-acetate differentiation protocol influences the response of THP-1 macrophages to a pro-inflammatory stimulus | Source: PubMed | URL: 3

[2] Title: The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages | Source: PLOS One | URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the preparation of (2Z)-3-(3-fluorophenyl)-3-phenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the preparation of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid. The synthesis of this specific Z-isomer presents unique challenges, primarily related to achieving high stereoselectivity and overall reaction yield. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

The synthesis of cinnamic acid derivatives is commonly achieved through reactions like the Perkin or Knoevenagel condensations.[1][2] However, these methods typically favor the formation of the more thermodynamically stable (E)-isomer.[3] The stereoselective synthesis of the (Z)-isomer of a tetrasubstituted alkene like the target molecule requires a more specialized approach. This guide will focus on the Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, which is a proven method for enhancing the formation of (Z)-alkenes.[4]

Our recommended pathway involves a two-step process:

  • Still-Gennari HWE Olefination: Reaction of 3-fluorobenzophenone with an electron-withdrawing phosphonate ester to stereoselectively form the (Z)-unsaturated ester.

  • Saponification: Hydrolysis of the resulting ester to yield the final (2Z)-carboxylic acid product.

This structured approach provides the best control over stereochemistry, which is critical for the final product's function and purity.

G cluster_0 Synthetic Workflow Start Starting Materials: 3-Fluorobenzophenone Bis(2,2,2-trifluoroethyl) phosphonoacetate HWE Step 1: Still-Gennari Horner-Wadsworth-Emmons Reaction Start->HWE KHMDS, 18-Crown-6 THF, -78°C Ester Intermediate: Ethyl (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoate HWE->Ester Saponification Step 2: Saponification (Ester Hydrolysis) Ester->Saponification NaOH or LiOH THF/H₂O Purification Purification (e.g., Recrystallization or Chromatography) Saponification->Purification Product Final Product: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid Purification->Product

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, focusing on the Horner-Wadsworth-Emmons pathway.

Part 1: The Still-Gennari HWE Reaction

Question 1: My reaction is not proceeding to completion, and I have a low conversion of the 3-fluorobenzophenone starting material. What are the likely causes?

Answer: Low conversion in an HWE reaction, especially with a less reactive ketone like 3-fluorobenzophenone, can stem from several factors related to the generation and reactivity of the phosphonate ylide.

  • Base Strength and Steric Hindrance: The deprotonation of the phosphonate ester is the critical first step.

    • Insight: Strong, non-nucleophilic bases are essential. Sodium hydride (NaH) is common but can have variable reactivity due to surface area. We strongly recommend using potassium bis(trimethylsilyl)amide (KHMDS) or lithium bis(trimethylsilyl)amide (LHMDS). These are highly soluble in ethereal solvents and potent enough to ensure rapid and complete deprotonation even at low temperatures.[4]

    • Actionable Advice: Switch from NaH to a freshly prepared solution of KHMDS or LHMDS. Ensure the base is added slowly at -78°C to a solution of the phosphonate ester to allow for complete ylide formation before adding the ketone.

  • Reagent Purity and Stoichiometry:

    • Insight: All reagents must be anhydrous. Water will quench the strong base and the ylide. The phosphonate ester and the ketone must be pure.

    • Actionable Advice: Dry your solvent (THF) over a suitable drying agent (e.g., sodium/benzophenone ketyl). Ensure your phosphonate ester is free of acidic impurities. Use a slight excess (1.1-1.2 equivalents) of the phosphonate ester and base relative to the ketone to drive the reaction to completion.

  • Reaction Temperature:

    • Insight: While ylide formation is performed at -78°C to maximize selectivity, allowing the reaction to slowly warm to room temperature after the addition of the ketone can be necessary to achieve full conversion.[5]

    • Actionable Advice: After adding the ketone at -78°C, monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, allow the mixture to warm slowly to 0°C or even room temperature over several hours.

Question 2: The primary product of my reaction is the (E)-isomer, not the desired (Z)-isomer. How can I dramatically improve Z-selectivity?

Answer: This is the most critical challenge in this synthesis. Standard HWE conditions often favor the thermodynamically stable E-isomer. The Still-Gennari modification is specifically designed to overcome this by favoring the kinetic Z-product.[4]

  • Choice of Phosphonate Ester:

    • Insight: This is the most important factor. Standard phosphonates like triethyl phosphonoacetate will yield the E-isomer. The Still-Gennari protocol requires a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate . These groups destabilize the intermediate oxaphosphetane, accelerating its collapse to the alkene and preventing equilibration to the more stable E-isomer pathway.

    • Actionable Advice: Synthesize or purchase bis(2,2,2-trifluoroethyl) phosphonoacetate. Do not substitute with standard alkyl phosphonates if Z-selectivity is the goal.

  • Base and Additive Combination:

    • Insight: The counter-ion of the base influences the stereochemical outcome. Potassium salts are known to promote higher Z-selectivity. The addition of a crown ether sequesters the potassium cation, creating a "naked" and more reactive ylide, which further enhances the kinetic preference for the Z-isomer.

    • Actionable Advice: Use KHMDS as the base in combination with 18-crown-6 (1.1 equivalents) .[4] This combination is a hallmark of the Still-Gennari protocol for maximizing Z-selectivity.

  • Temperature Control:

    • Insight: The reaction must be run at low temperatures (-78°C) to prevent the intermediates from equilibrating, which would erode the Z-selectivity.

    • Actionable Advice: Maintain a strict temperature of -78°C (a dry ice/acetone bath) during the addition of the base and the ketone.

G cluster_1 Troubleshooting Low Z-Selectivity start Problem: Low Yield of (Z)-Isomer check_phosphonate Are you using a phosphonate with electron-withdrawing groups? (e.g., bis(trifluoroethyl) phosphonoacetate) start->check_phosphonate check_base Are you using KHMDS with 18-crown-6? check_phosphonate->check_base Yes solution_phosphonate Solution: Switch to a Still-Gennari type phosphonate ester. This is critical. check_phosphonate->solution_phosphonate No check_temp Is the reaction temperature strictly maintained at -78°C? check_base->check_temp Yes solution_base Solution: Use the KHMDS/18-crown-6 combination to favor the kinetic product. check_base->solution_base No solution_temp Solution: Ensure rigorous temperature control to prevent equilibration. check_temp->solution_temp No

Caption: Troubleshooting logic for low Z-selectivity.

Part 2: Saponification (Ester Hydrolysis)

Question 3: The hydrolysis of my (Z)-ester to the carboxylic acid is giving a low yield. What are the best practices for this step?

Answer: Low yields during saponification can result from incomplete reaction, side reactions, or isomerization of the product during workup.

  • Choice of Base and Solvent:

    • Insight: Sodium hydroxide (NaOH) in a mixture of THF/water or ethanol/water is standard. However, for sensitive substrates, lithium hydroxide (LiOH) is often a milder and more efficient choice, reducing the risk of side reactions.[6]

    • Actionable Advice: Use LiOH in a 3:1 mixture of THF and water at room temperature. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Risk of Isomerization:

    • Insight: The (Z)-isomer can potentially isomerize to the more stable (E)-isomer under harsh conditions (e.g., high heat or strongly acidic/basic conditions).

    • Actionable Advice: Perform the saponification at room temperature or with gentle heating (e.g., 40°C). During the acidic workup, add the acid slowly to a cooled solution of the carboxylate salt to avoid excessive heat generation. Do not boil the acidic mixture for extended periods.

  • Purification:

    • Insight: The final product may require purification to remove any unreacted ester or (E)-isomer.

    • Actionable Advice: The crude acid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If isomers are present, column chromatography on silica gel may be necessary.[7]

Optimized Experimental Protocols

Safety Precaution: These protocols involve strong bases, flammable solvents, and low temperatures. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. All glassware must be oven- or flame-dried, and the reactions must be run under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Still-Gennari HWE Synthesis of Ethyl (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoate
  • Setup: To a flame-dried round-bottom flask under nitrogen, add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to -78°C in a dry ice/acetone bath.

  • Reagent Addition: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.2 eq) to the cold THF.

  • Ylide Formation: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.15 eq, as a 0.5 M solution in toluene) dropwise. Stir the resulting solution at -78°C for 30 minutes.

  • Carbonyl Addition: Add a solution of 3-fluorobenzophenone (1.0 eq) in a small amount of anhydrous THF dropwise to the ylide solution.

  • Reaction: Stir the mixture at -78°C. Monitor the reaction progress by TLC. If the reaction is slow, allow it to warm to 0°C over 2-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-ester.

Protocol 2: Saponification to (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid
  • Setup: Dissolve the purified (Z)-ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC (typically 4-12 hours).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 by adding 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent to obtain the pure (2Z)-carboxylic acid.[3]

Data Summary for Optimization

The following table summarizes key parameters for maximizing the yield of the (Z)-isomer in the HWE reaction.

ParameterStandard HWE ConditionRecommended Still-Gennari Condition Rationale for Z-Selectivity
Phosphonate Ester Triethyl phosphonoacetateBis(2,2,2-trifluoroethyl) phosphonoacetate Electron-withdrawing groups accelerate kinetic product formation.[4]
Base NaH, NaOEtKHMDS Strong, non-nucleophilic base ensures rapid, irreversible deprotonation.
Additive None18-Crown-6 Sequesters the K⁺ ion, creating a more reactive "naked" ylide.[4]
Solvent THF, DMEAnhydrous THF Standard aprotic solvent for organometallic reactions.
Temperature 0°C to reflux-78°C Prevents equilibration to the more stable E-isomer pathway.[8]
Expected Outcome Predominantly (E)-isomerHigh selectivity for (Z)-isomer The combination of these conditions strongly favors the kinetic pathway.

References

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • SATHEE. Perkin Reaction Mechanism. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • PubMed. Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. [Link]

  • Semantic Scholar. SYNTHESIS OF (Z)-β -BROMOSTYRENES FROM CINNAMIC ACID DERIVATIVES THROUGH DEBROMINATIVE DECARBOXYLATION OF DIBROMOARYL PROPANOIC ACIDS USING KF/AL2O3. [Link]

  • ResearchGate. Stereoselective synthesis of heterocyclic cinnamic acids. [Link]

  • ResearchGate. Synthesis of (Z)-beta-bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation of dibromoaryl propanoic acids using KF/Al2O3. [Link]

  • Taylor & Francis Online. Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. [Link]

  • PMC. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. [Link]

  • Asian Journal of Chemistry. Perkin Reactions under Microwave Irradiation. [Link]

  • MDPI. Chemo-Enzymatic Cascade for the Generation of Fragrance Aldehydes. [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • SCIRP. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • PMC. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. [Link]

  • Google Patents.
  • University of Groningen. Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. [Link]

  • Stenutz. (2Z)-3-phenylprop-2-enoic acid. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • ResearchGate. General approach for synthesizing Z-forms of cinnamic derivatives. [Link]

  • Oxford Academic. Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. [Link]

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • ChemBK. (2E)-3-phenylprop-2-enoic acid. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with formulating (2Z)-3-(3-fluorophenyl)-3-phenylprop-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with formulating (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid in aqueous media.

This molecule is a classic Biopharmaceutics Classification System (BCS) Class II compound[1]. It possesses high intestinal permeability but suffers from dissolution rate-limited absorption due to its highly lipophilic diarylalkene core and low intrinsic aqueous solubility ( S0​ )[2]. The following troubleshooting guide and self-validating protocols are engineered to help you overcome these barriers through thermodynamically sound formulation strategies.

Section 1: Core Physicochemical Troubleshooting

Q: Why does the compound exhibit highly variable solubility across different physiological buffers, and why does it crash out during simulated gastric transit?

A: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a weak organic acid due to its terminal carboxylic acid moiety. Its solubility behavior is strictly governed by the Henderson-Hasselbalch relationship. At a pH above its pKa​ (typically ~4.5 for cinnamic acid derivatives), the carboxylic acid deprotonates. The resulting carboxylate anion interacts favorably with water via ion-dipole interactions, significantly increasing solubility.

However, when transitioning to a low-pH environment like Simulated Gastric Fluid (SGF, pH 1.2), the molecule becomes fully unionized. The loss of the ionic charge exposes the extreme hydrophobicity of the 3-fluorophenyl and phenyl rings. Because the intrinsic solubility ( S0​ ) of this unionized state is exceptionally low, the system rapidly exceeds saturation, driving nucleation and macroscopic precipitation[2].

pH_Precipitation A Ionized Drug in SIF (pH > pKa) B Gastric Emptying (SGF, pH 1.2) A->B In vivo transit C Unionized State (Protonated) B->C pH falls below pKa D Hydrophobic Core Aggregation C->D Exceeds intrinsic solubility F Add Precipitation Inhibitors C->F Formulation Intervention E Macroscopic Precipitation D->E Nucleation & Growth G Metastable Supersaturation F->G Steric hindrance

Workflow of pH-dependent precipitation causality and polymeric inhibition.

Section 2: Advanced Solubilization via Cyclodextrin Complexation

Q: Standard aqueous buffers fail to achieve the target concentration for my in vitro cell-based assays. What is the most effective solubilization strategy that does not permanently alter the molecule's structure?

A: For rigid, lipophilic aromatic systems like cinnamic acid derivatives, inclusion complexation using β -cyclodextrin ( β -CD) or its modified derivatives (e.g., Hydroxypropyl- β -cyclodextrin, HP- β -CD) is the gold standard[3].

The hydrophobic cavity of β -CD (approximately 6.0–6.5 Å in diameter) is thermodynamically ideal for encapsulating the phenyl or 3-fluorophenyl rings[4]. The complexation is driven by the enthalpic release of high-energy water molecules from the cyclodextrin cavity and the establishment of van der Waals forces between the host and the diarylalkene guest[3]. This creates a water-soluble, non-covalent 1:1 inclusion complex that masks the lipophilic bulk of the molecule while the hydrophilic exterior of the cyclodextrin ensures aqueous solvation.

CD_Mechanism Guest Guest Molecule Lipophilic Diaryl Core Thermo Thermodynamics Enthalpic water release Guest->Thermo Host Host Molecule HP-β-Cyclodextrin Host->Thermo Complex Inclusion Complex Enhanced Solubility Thermo->Complex Spontaneous (ΔG < 0)

Thermodynamic pathway of β-cyclodextrin inclusion complexation.

Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)

To establish a self-validating solubilization system, you must determine the stoichiometric ratio and stability constant ( K1:1​ ) of your complex.

  • Preparation of Host Media: Prepare a series of aqueous solutions containing increasing molar concentrations of HP- β -CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid to each vial to ensure the system exceeds its intrinsic solubility ( S0​ ), maintaining a visible solid phase.

  • Equilibration: Seal the vials and agitate them on a rotary thermoshaker at a constant temperature (37°C) for 48–72 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial Step: Discard the first 1 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV.

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) versus the molar concentration of HP- β -CD (x-axis). A linear AL​ -type plot indicates a 1:1 complex. Calculate the stability constant using the equation: K1:1​=Slope/(S0​×(1−Slope)) .

Section 3: Formulation for In Vivo Studies

Q: When formulating an Amorphous Solid Dispersion (ASD) for oral dosing in preclinical models, how do we prevent the "spring and parachute" effect from crashing too quickly?

A: ASDs convert the crystalline drug into a high-energy amorphous state, acting as a "spring" to achieve supersaturation in the gastrointestinal tract[1]. However, the thermodynamic instability of the amorphous state strongly drives recrystallization. To maintain the "parachute" (prolonged supersaturation), you must select a precipitation inhibitor—typically an amphiphilic polymer like HPMCAS or PVP. These polymers provide steric hindrance and form specific intermolecular hydrogen bonds with the carboxylic acid moiety of the drug, effectively raising the activation energy required for crystal nucleation[1].

Section 4: Quantitative Data Summary

The table below summarizes the expected outcomes of various solubility optimization strategies based on the physicochemical properties of diaryl-acrylic acids.

Solubilization StrategyMechanism of ActionExpected Solubility GainPrimary ApplicationKey Limitation
pH Adjustment (> pH 7) Ionization of the terminal carboxylic acid50x – 100xIn vitro assays, IV formulationsHigh risk of precipitation upon gastric transit
Cosolvency (e.g., PEG 400) Lowering the dielectric constant of the media10x – 20xPreclinical IV/PO dosingPotential cellular toxicity at high volume fractions
HP- β -CD Complexation Hydrophobic cavity encapsulation of aryl rings100x – 500xIn vitro assays, liquid PO formulationsRequires high mass fraction of excipient
Amorphous Solid Dispersion Disruption of crystalline lattice energy10x – 50x (kinetic)Solid oral dosage formsThermodynamic instability and recrystallization risk

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid Extraction

Welcome to the technical support hub for the extraction and isolation of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the stere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the extraction and isolation of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoisomeric purity and yield of this specific α,β -unsaturated carboxylic acid.

The presence of the 3-fluorophenyl group introduces unique electronic asymmetries that complicate standard separation techniques. This guide bypasses generic advice, focusing instead on the mechanistic causality behind extraction failures—specifically addressing E/Z isomer resolution, emulsion breaking, and pH-dependent partitioning.

Part 1: The Mechanistic Extraction Workflow

To successfully isolate the (2Z)-isomer, we must exploit the subtle physicochemical differences between the product, its (2E)-stereoisomer, and unreacted starting materials. The workflow below maps the optimal acid-base partitioning and selective crystallization pathway.

ExtractionWorkflow Crude Crude Reaction Mixture (E/Z Acids, Ketone, Catalyst) LLE1 Alkaline LLE (EtOAc / aq. NaHCO3, pH 8.5) Crude->LLE1 Org1 Organic Phase (Unreacted Ketone/Impurities) [DISCARD] LLE1->Org1 Non-polar partition Aq1 Aqueous Phase (Sodium Salts of E/Z Acids) LLE1->Aq1 Carboxylate partition Acid1 Selective Acidification (Titrate to pH ~4.5 with 1M HCl) Aq1->Acid1 PrecipE Precipitate (2E)-Isomer Enriched Acid1->PrecipE Higher pKa isomer precipitates first Filtrate Filtrate (Enriched in (2Z)-Isomer Salt) Acid1->Filtrate Lower pKa isomer remains soluble Acid2 Deep Acidification (Adjust to pH 1.0 with 6M HCl) Filtrate->Acid2 PrecipZ Precipitate Highly Pure (2Z)-Isomer Acid2->PrecipZ Total protonation & crystallization

Figure 1: Acid-base extraction and selective acidification workflow for isolating the (2Z)-isomer.

Part 2: Troubleshooting FAQs

Q1: Why am I getting a high percentage of the (2E)-isomer in my final extract, and how can I separate them? Causality & Solution: E and Z isomers of 3,3-diarylprop-2-enoic acids have nearly identical polarities, making standard silica gel chromatography highly ineffective. The thermodynamic stability of the reaction typically favors the (2E)-isomer. To resolve this, you must exploit the differential pKa​ of the isomers. The inductive electron-withdrawing effect (-I) of the 3-fluoro substitution slightly alters the acidity of the carboxylic acid depending on its spatial orientation. You can separate the E and Z isomers from a mixture by the selective acidification of their sodium salts, carefully controlling the pH of the solution so that the isomer with the higher pKa​ precipitates first[1]. Alternative methods: If crystallization fails, consider using silver-impregnated silica gel, which differentiates isomers based on π -Ag+ coordination[2], or utilize preparative chromatography at a high pH (e.g., pH 9.5) with a high organic modifier content[3]. For continuous flow scale-ups, ion exchange media loaded with silver or copper ions can successfully separate E/Z alkene derivatives[4].

Q2: My liquid-liquid extraction (LLE) is forming a stubborn emulsion. How do I break it? Causality & Solution: Fluorinated aromatics can alter interfacial tension, and residual polymeric byproducts from condensation reactions often act as unintended surfactants. Do not shake the separatory funnel vigorously; invert it gently. If an emulsion forms, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). If the emulsion persists, it is likely stabilized by micro-particulates. Vacuum-filter the entire biphasic mixture through a tightly packed Celite pad to remove these nucleation sites, then return the liquid to the separatory funnel.

Q3: I am detecting unreacted 3-fluorobenzophenone in my final acidic extract. Why didn't it stay in the organic wash? Causality & Solution: This is a classic pH control failure. If the pH of your initial aqueous extraction is too low (e.g., pH < 7.5), a significant fraction of the carboxylic acid product remains protonated and partitions into the organic phase alongside the unreacted ketone. Ensure the aqueous phase is strictly maintained at pH 8.5–9.0 using saturated NaHCO3​ . This guarantees >99.9% deprotonation of the (2Z)-acid into its water-soluble sodium salt, leaving the neutral ketone securely in the organic phase.

Part 3: Quantitative Extraction Parameters

To ensure reproducibility, benchmark your extraction parameters against the validated data in Table 1.

ParameterValue / RangeMechanistic Significance
Molecular Weight 242.25 g/mol Standard confirmation via LC-MS (Expected m/z 241.2[M-H]-).
Optimal Alkaline LLE pH 8.5 – 9.0Ensures complete ionization of the acid to the sodium carboxylate salt, preventing co-extraction with neutral ketones.
Selective Acidification pH ~4.2 – 4.8Exploits the subtle ΔpKa​ between E and Z isomers. The higher pKa​ isomer precipitates while the lower pKa​ isomer remains soluble[1].
Total Precipitation pH < 1.5Forces complete protonation of the remaining (2Z)-isomer in the filtrate for maximum yield.
Typical E:Z Crude Ratio ~ 1:1 to 3:1Thermodynamic control typically favors the (2E)-isomer during synthesis, necessitating rigorous downstream separation.
Part 4: Self-Validating Experimental Protocol

This protocol details the selective acidification technique required to isolate the (2Z)-isomer from a mixed E/Z crude reaction.

Step 1: Alkaline Partitioning

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude). Add an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes.

  • Validation Check: Test the pH of the aqueous layer. It must read between 8.5 and 9.0. If it is lower, add 1M NaOH dropwise until the target pH is reached.

Step 2: Phase Separation

  • Action: Transfer to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer once more with 0.5 volumes of dilute NaHCO3​ . Combine the aqueous layers and discard the organic layer (which contains unreacted 3-fluorobenzophenone).

  • Causality: The (2Z)-acid and (2E)-acid are now water-soluble sodium salts.

Step 3: Selective Acidification (Isomer Resolution)

  • Action: Cool the combined aqueous layer in an ice bath to 5 °C. Insert a calibrated pH probe. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 4.5.

  • Causality: The isomer with the slightly higher pKa​ (typically the E-isomer) will protonate and precipitate out of the solution first[1].

  • Validation Check: The solution will turn cloudy and a precipitate will form. If the pH accidentally drops below 4.0, add 0.1M NaOH immediately to prevent the co-precipitation of the (2Z)-isomer.

Step 4: Intermediate Filtration

  • Action: Vacuum filter the suspension. The filter cake contains the (2E)-isomer impurity. Retain the filtrate , which is now highly enriched with the sodium salt of the (2Z)-isomer.

Step 5: Deep Acidification & Final Isolation

  • Action: Return the filtrate to the ice bath. Add 6M HCl dropwise until the pH drops below 1.5.

  • Validation Check: A thick, white precipitate of the (2Z)-isomer will immediately crash out of the solution.

  • Action: Filter the final product, wash the filter cake with ice-cold distilled water to remove residual inorganic salts, and dry under a high vacuum at 40 °C for 12 hours.

Part 5: References
  • Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. ResearchGate. 1

  • How to separate E and Z isomers? ResearchGate. 2

  • Product Information - Easy purification of isomers with prepacked glass columns. YMC Europe. 3

  • US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents. 4

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic analysis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic analysis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the fundamental principles that govern separation, enabling you to troubleshoot effectively and develop robust analytical methods.

The analyte is an acidic compound with significant hydrophobicity and a fluorinated aromatic ring. These features present specific challenges and opportunities in method development, primarily concerning retention control, peak shape, and selectivity. This guide is structured in a question-and-answer format to address the most common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common problems.

Q1: My peak for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is showing significant tailing on a C18 column. What is the most likely cause and how do I fix it?

A1: Peak tailing for this acidic analyte is almost certainly caused by secondary interactions between the deprotonated (ionized) carboxylate group and active sites on the stationary phase, primarily residual silanols.[1] At a mobile phase pH near or above the analyte's pKa, a portion of the molecules are in their anionic form, which can interact strongly and non-uniformly with positively charged or highly polar silanol groups on the silica surface.

Troubleshooting Steps:

  • Primary Solution: Suppress Ionization. The most effective solution is to lower the mobile phase pH. By operating at a pH at least 1.5 to 2 units below the analyte's pKa, you ensure the carboxylic acid is fully protonated (non-ionized).[2][3] This neutral form interacts more predictably with the C18 stationary phase via reversed-phase mechanisms, dramatically improving peak symmetry.

    • Action: Add an acidifier to your aqueous mobile phase. Phosphoric acid or formic acid at a concentration of 0.1% (v/v) is a standard starting point.[4][5]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have a much lower concentration of accessible silanol groups, reducing the opportunity for these secondary interactions. If you are using an older column (e.g., a Type A silica), switching to a modern Type B silica column can significantly improve peak shape.

  • Check for Column Overload: While less common for tailing with acidic compounds, injecting too much mass on the column can lead to peak distortion.[6] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you may be overloading the column.

Q2: I am not getting enough retention for my analyte, even with a high percentage of water in the mobile phase. How can I increase its retention time?

A2: Insufficient retention of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid indicates that the analyte is too polar under the current conditions and is spending too much time in the mobile phase. This is a classic symptom of the analyte being in its ionized form.

Strategies to Increase Retention:

  • pH Control is Key: As with peak tailing, the ionization state of the carboxylic acid is the dominant factor. At a higher pH, the analyte is ionized, making it very polar and resulting in poor retention in reversed-phase chromatography.[7][8]

    • Action: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to fully protonate the analyte. This increases its hydrophobicity and, therefore, its retention on a C18 column.

  • Decrease Organic Modifier Concentration: In reversed-phase chromatography, water is the weak solvent and the organic solvent (e.g., acetonitrile, methanol) is the strong solvent.

    • Action: Reduce the percentage of the organic solvent in your mobile phase. For example, if you are running a 60:40 acetonitrile:water mobile phase, try changing to 50:50 or even 40:60. This will weaken the mobile phase and increase the analyte's retention.

  • Consider Stationary Phase Choice: While C18 is a good starting point, the fluorophenyl group in your analyte suggests an alternative stationary phase could provide enhanced retention through different interaction mechanisms. A pentafluorophenyl (PFP) phase can offer increased retention for halogenated aromatic compounds.[9]

Q3: My retention times are unstable and drifting from one injection to the next. What should I check first?

A3: Retention time instability is a common problem that points to an un-equilibrated system or a mobile phase that is not robust.

Troubleshooting Checklist:

  • Inadequate Buffering: If your mobile phase pH is close to the pKa of your analyte, even small fluctuations in pH can cause large shifts in retention time.[2] This is because the ratio of ionized to non-ionized forms of the analyte changes dramatically in this pH region.

    • Action: Use a proper buffer system and ensure the mobile phase pH is at least 1.5 units away from the analyte's pKa.[10] For a target pH of 3.0, a phosphate or formate buffer is appropriate. Ensure the buffer concentration is sufficient (typically 10-25 mM) to resist pH changes when the sample is injected.[6]

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis. If you change the mobile phase composition, the stationary phase requires time to re-equilibrate.

    • Action: Flush the column with at least 10-15 column volumes of the new mobile phase before the first injection. For a standard 4.6 x 150 mm column, this means flushing for 10-15 minutes at 1 mL/min.

  • Mobile Phase Preparation Issues: If the organic and aqueous phases are mixed manually in large batches, selective evaporation of the more volatile organic component can occur over time, strengthening the mobile phase and decreasing retention times.

    • Action: Use a gradient proportioning valve on your HPLC system to mix the aqueous and organic phases online. This is more reproducible than using pre-mixed mobile phases. Also, ensure your mobile phase is adequately degassed to prevent bubble formation in the pump, which causes pressure fluctuations and unstable flow rates.

Part 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Mobile Phase pH Optimization

The single most critical parameter for the analysis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is mobile phase pH. The relationship between pH, the analyte's pKa, and its retention time is fundamental to developing a robust method.

For an acidic compound like this, its retention in reversed-phase HPLC is governed by its ionization state. The Henderson-Hasselbalch equation describes the relationship between pH and the degree of ionization.[3]

  • When pH < pKa: The compound is predominantly in its neutral, protonated form (R-COOH). This form is more hydrophobic and is well-retained by the non-polar stationary phase.

  • When pH = pKa: The compound is 50% ionized (R-COO⁻) and 50% neutral (R-COOH).[2] Operating near the pKa leads to poor reproducibility.

  • When pH > pKa: The compound is predominantly in its ionized, deprotonated form (R-COO⁻). This form is much more polar and has very little retention.

The goal is to find a pH "sweet spot" where the analyte is fully protonated and retention is stable. This typically falls in the pH 2.5-4.0 range for carboxylic acids.[11]

  • Prepare a series of aqueous mobile phases with different buffers covering a range of pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 7.0). Use buffers at a 10-20 mM concentration.

  • Set up an isocratic run with a fixed organic modifier concentration (e.g., 50% Acetonitrile).

  • Inject the analyte using each mobile phase, ensuring the column is thoroughly equilibrated (10-15 column volumes) between each run.

  • Plot the retention time (k') versus pH. The resulting curve will show how retention changes with pH, allowing you to select a pH on a flat, stable region of the curve (typically at the low end).

Buffer SystempKaUseful pH RangeCompatibility
Phosphate2.1, 7.2, 12.32.0 - 3.0, 6.2 - 8.2Good UV, Not MS-compatible
Formate3.752.8 - 4.8Good for UV and MS
Acetate4.763.8 - 5.8Good for UV and MS
Trifluoroacetic Acid (TFA)~0.5< 2.5Excellent for peptides, can cause ion-suppression in MS

Note: Always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[11]

G cluster_0 Mobile Phase pH vs. Analyte State & Retention pH_low Low pH (e.g., 2.5) pH << pKa Analyte_neutral Analyte is Neutral (R-COOH) pH_low->Analyte_neutral pH_pKa Mid pH pH ≈ pKa Analyte_mixed Analyte is 50% Ionized (R-COOH / R-COO⁻) pH_pKa->Analyte_mixed pH_high High pH (e.g., 7.0) pH >> pKa Analyte_ionized Analyte is Ionized (R-COO⁻) pH_high->Analyte_ionized Result_high_ret Result: High Retention Good Peak Shape Analyte_neutral->Result_high_ret Result_unstable Result: Unstable Retention Poor Reproducibility Analyte_mixed->Result_unstable Result_low_ret Result: Low/No Retention Poor Peak Shape Analyte_ionized->Result_low_ret

Caption: Relationship between mobile phase pH, analyte ionization, and chromatographic result.

Guide 2: Selecting the Right Stationary Phase and Organic Modifier

While mobile phase pH is primary, the choice of stationary phase and organic solvent governs the selectivity of the separation, which is crucial if you need to resolve the analyte from impurities or related isomers.

For (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, several reversed-phase columns could be effective.

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) Hydrophobic interactionsGeneral purpose, good starting point. Excellent retention for non-polar compounds.[12]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsSeparating halogenated compounds, positional isomers, and aromatic compounds. The fluorine atoms on the phase can interact uniquely with the fluorophenyl group of the analyte.[9]
Phenyl (Phenyl-Hexyl) Hydrophobic and π-π interactionsAromatic compounds. Offers different selectivity than C18, particularly for compounds with aromatic rings.

Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC.[13]

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is considered a weaker solvent than methanol in many reversed-phase applications.

  • Methanol (MeOH): Is more viscous and has a higher UV cutoff. It is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to aprotic ACN.

Recommendation: Start with acetonitrile due to its favorable physical properties. If you have co-eluting impurities and need to alter selectivity, substituting methanol for acetonitrile (or using a ternary mixture) is a powerful tool.

G start Goal: Analyze (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid c18_col Start with C18 Column (General Purpose) start->c18_col check_res Is Resolution & Peak Shape Adequate? c18_col->check_res success Method is Suitable check_res->success Yes troubleshoot Need to Improve Selectivity (e.g., for isomers or impurities) check_res->troubleshoot No pfp_col Try PFP Column (Exploits fluorine interactions) troubleshoot->pfp_col phenyl_col Try Phenyl Column (Exploits π-π interactions) troubleshoot->phenyl_col

Caption: Decision workflow for selecting a suitable stationary phase.

Part 3: Experimental Protocols

Protocol 1: Generic Starting Method for Reversed-Phase Analysis

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column High-Purity, End-capped C18, 4.6 x 150 mm, 3.5 µmA good general-purpose column with low silanol activity.
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Acid suppresses analyte ionization for good retention and peak shape. Formic acid is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile offers low viscosity and good UV transparency.
Gradient 10% to 90% B over 15 minutesA broad gradient is excellent for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at 254 nm and 280 nmThe aromatic rings and conjugated system should provide strong absorbance.
Injection Vol. 5 µLA small volume minimizes injection solvent effects.
Sample Diluent 50:50 Acetonitrile:WaterA diluent similar to the initial mobile phase conditions is ideal to prevent peak distortion.
Protocol 2: Mobile Phase Preparation for Robust Chromatography
  • Aqueous Phase (A):

    • Measure 999 mL of high-purity (18.2 MΩ·cm) water into a clean 1 L glass bottle.

    • Carefully add 1 mL of high-purity formic acid (or phosphoric acid).

    • Cap and mix thoroughly. If using a buffer salt (e.g., sodium phosphate), add and dissolve the salt completely before pH adjustment.

    • Filter the solution through a 0.22 µm membrane filter to remove particulates.

  • Organic Phase (B):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L glass bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

    • Filtering the organic phase is good practice but often less critical than the aqueous phase if high-purity solvent is used.

  • Degassing:

    • Place both mobile phase bottles in an ultrasonic bath for 10-15 minutes or use an online vacuum degasser on the HPLC system to remove dissolved gases. This is critical to prevent pump cavitation and detector noise.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
  • Przybyciel, M. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Unknown Author. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
  • Cheng, J., et al. (2014).
  • Unknown Author. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Shinde, V. (2025).
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Various Authors. (2023). How to fix peak shape in hplc?.
  • Agilent Technologies.
  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub.
  • OSHA. Acrylic Acid.
  • SIELC Technologies. (2018). Separation of Acrylic acid on Newcrom R1 HPLC column.
  • Phenomenex. (2025).
  • Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Storage of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid

Welcome to the Technical Support Center for handling (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid . As a sterically hindered cis-cinnamic acid derivative, this compound presents unique thermodynamic challenges durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid . As a sterically hindered cis-cinnamic acid derivative, this compound presents unique thermodynamic challenges during storage and experimental handling.

This guide is designed for drug development professionals and analytical chemists to understand the mechanistic causality behind the compound's degradation and to implement self-validating protocols that ensure absolute structural integrity.

Mechanistic Overview of Degradation

To effectively prevent degradation, it is critical to understand the thermodynamic forces acting on the molecule. The (2Z) configuration places the bulky 3-fluorophenyl/phenyl moiety and the carboxylic acid group on the same side of the alkene plane. This induces severe steric strain.

When exposed to thermal energy, the molecule seeks the lower-energy thermodynamic sink: the (2E) trans-isomer. The thermal isomerization of cis-cinnamic to trans-cinnamic acids is a well-documented phenomenon driven by the relief of this steric clash[1]. Furthermore, in solution states—especially in the presence of nucleophiles or trace water—the activation energy required for the π -bond rotation is significantly lowered, accelerating the Z-to-E conversion[2].

At extreme temperatures (typically >150°C, but lower if catalyzed by trace metals), cinnamic acids can also undergo thermal decarboxylation, releasing CO2​ to form substituted styrene derivatives[3]. Additionally, while this guide focuses on thermal stability, it is vital to note that UV/visible light acts synergistically with heat to trigger both Z-E photoisomerization and [2+2] photocycloaddition (dimerization)[4].

degradation_pathways Z_acid (2Z)-Isomer (Target Compound) E_acid (2E)-Isomer (Thermodynamic Sink) Z_acid->E_acid Thermal Energy (Isomerization) Styrene Fluorinated Diphenylethene Z_acid->Styrene High Temp >150°C (-CO2) E_acid->Styrene High Temp >150°C (-CO2)

Fig 1. Primary thermal degradation pathways of (2Z)-cinnamic acid derivatives.

Troubleshooting Guide & FAQs

Q: My HPLC analysis shows a new peak eluting slightly after the main (2Z) peak. The mass (m/z) is identical. What is happening? A: You are observing thermal Z-E isomerization. Because the (2E)-isomer is thermodynamically favored, any exposure to ambient heat during shipping, benchtop handling, or prolonged storage at 4°C will provide enough activation energy to rotate the double bond. Solution: Immediately transition your storage protocols to -80°C for long-term archiving. Discard solutions that have been kept at room temperature for more than 12 hours.

Q: I am seeing a highly non-polar impurity when heating the compound during formulation. How do I prevent this? A: This is the result of thermal decarboxylation. Cinnamic acids can lose their carboxyl group as CO2​ when exposed to high heat[3], resulting in a highly non-polar fluorinated 1,1-diphenylethene derivative. Solution: Never exceed 60°C when dissolving or formulating this compound. If heating is absolutely required to achieve solubility, use a thermostated water bath at 45°C and limit exposure to less than 15 minutes.

Q: My stock solutions in DMSO degrade into a 50/50 mixture of Z/E isomers within a week at room temperature, but the dry powder seems stable. Why? A: Solvent effects drastically alter the stability profile. In the solid state, the crystal lattice restricts molecular mobility, creating a high kinetic barrier to isomerization. In solution (especially in polar aprotic solvents like DMSO), the transition state for double-bond rotation is stabilized by solvation, lowering the activation energy[2]. Solution: Never store the compound in solution. Prepare fresh stock solutions immediately prior to your assays.

Quantitative Stability Data

The following table summarizes the expected stability profile of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid across various conditions. Use this data to establish your internal expiration dating.

Storage ConditionPhysical StateEstimated Half-Life ( t1/2​ )Primary Degradation Risk
+25°C (Ambient) Solution (DMSO/MeOH)< 48 HoursRapid Z-E Isomerization
+25°C (Ambient) Dry Powder3 - 4 WeeksSlow Z-E Isomerization
+4°C (Fridge) Dry Powder6 - 8 MonthsSlow Z-E Isomerization
-20°C (Freezer) Dry Powder1 - 2 YearsMinimal
-80°C (ULT Freezer) Dry Powder> 5 YearsNone (Kinetically Frozen)

Standard Operating Procedure (SOP): Storage & Handling

To ensure a self-validating system, every step of this protocol includes a physical or analytical check to guarantee trustworthiness.

Phase 1: Receipt and Initial Validation

  • Immediate Transfer: Upon receiving the synthesized compound, immediately transfer the container to a -20°C or -80°C environment. Do not leave it on the receiving dock.

  • Analytical QC: Dissolve a 1 mg analytical sample in cold Acetonitrile. Run an immediate HPLC/UV assay (at 254 nm) to confirm the Z:E ratio is > 99:1.

Phase 2: Aliquoting (The "Single-Use" Rule) 3. Equilibration: Move the bulk powder from the freezer to a vacuum desiccator. Allow it to equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture condensation, which can catalyze isomerization[2]. 4. Amber Vials: Weigh the powder into single-use, amber glass vials. Causality: Amber glass blocks UV/Vis wavelengths that trigger photoisomerization[4]. 5. Argon Purge: Gently purge each vial with a stream of dry Argon gas for 5 seconds before capping. Causality: Displaces oxygen and moisture, preventing oxidative side-reactions.

Phase 3: Long-Term Storage 6. ULT Storage: Place the sealed aliquots in a secondary opaque container with desiccant and store at -80°C. 7. Usage: When an experiment is required, take one aliquot, equilibrate to room temperature, use it entirely, and discard any remaining solution. Do not refreeze.

storage_workflow Start 1. Synthesis/Receipt of (2Z)-Compound QC 2. HPLC/NMR QC (Ensure Z:E > 99:1) Start->QC Aliquot 3. Aliquot as Dry Powder in Amber Vials QC->Aliquot Argon 4. Purge with Argon & Seal Tightly Aliquot->Argon Store 5. Long-Term Storage (-80°C) Argon->Store

Fig 2. Validated step-by-step storage workflow to prevent thermal and photo-degradation.

References

  • Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Decarboxylation of cinnamic acids without 4-hydroxyl substituent Source: ResearchGate URL:[Link]

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state Source: Canadian Science Publishing URL:[Link]

  • Influence of nucleophiles on the high-temperature aqueous isomerization of cis- to trans-cinnamic acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

reducing background noise in NMR spectra of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid

Target Molecule: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid Welcome to the technical support and troubleshooting center. This guide is specifically engineered for researchers and drug development professionals exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid

Welcome to the technical support and troubleshooting center. This guide is specifically engineered for researchers and drug development professionals experiencing background noise, baseline distortions, and low signal-to-noise ratios (SNR) when acquiring Nuclear Magnetic Resonance (NMR) spectra for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid.

Due to the specific structural features of this molecule—namely the 3-fluorophenyl group and the (Z)-alkene geometry—standard "out-of-the-box" NMR parameters often yield sub-optimal results. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to resolve them.

19F NMR Troubleshooting: The PTFE Background Conflict

Q: Why is there a massive, rolling baseline distortion in my 19F NMR spectrum right where my product signal should be? A: This is a classic hardware-analyte conflict. Standard NMR probes contain poly-tetrafluoroethylene (PTFE/Teflon) components, such as coil supports and stators. The solid-state fluorine in PTFE produces a massive, broad background resonance that spans from approximately -110 ppm to -122 ppm.

Because your target molecule contains a 3-fluorophenyl group, its 19F resonance naturally falls within this exact same chemical shift window (-110 to -115 ppm). The sharp liquid-state signal of your analyte is effectively buried under the broad solid-state background of the probe.

Q: How do I eliminate this background noise without buying a dedicated fluorine-free probe? A: You must exploit the difference in transverse relaxation times ( T2​ ). Solid PTFE has a very short T2​ relaxation time (in the microsecond range), whereas your small molecule in a liquid solution has a much longer T2​ (in the seconds range).

By applying a Hahn-Echo pulse sequence or the EASY (Elimination of Artefacts in NMR SpectroscopY) method, you introduce a brief delay before signal acquisition. During this delay, the broad background signal from the probe completely decays to zero, while the sharp signal from your liquid sample remains intact[1]. For systems requiring large bandwidth excitation, optimal control echo pulses (OC-BACK) can also be implemented to ensure a flat excitation profile across the entire 19F chemical shift range[2].

G Start 19F Baseline Distortion Detected (-110 to -120 ppm) CheckProbe Is a Fluorine-Free Probe Available? Start->CheckProbe UseFFProbe Use Fluorine-Free Probe (Standard 1D Sequence) CheckProbe->UseFFProbe Yes UseEcho Apply Hahn-Echo or EASY Pulse Sequence CheckProbe->UseEcho No T2Decay Solid PTFE Background Decays (Short T2) UseEcho->T2Decay Acquire Acquire Liquid Sample Signal (Long T2) T2Decay->Acquire

Workflow for suppressing PTFE background noise in 19F NMR via T2 relaxation filtration.

1H & 13C NMR Troubleshooting: Signal-to-Noise & Line Broadening

Q: My 1H and 13C spectra have low SNR and broad peaks, even with a high number of scans. What is causing this? A: This is typically caused by magnetic susceptibility gradients ( Δχ ) within your sample tube. The (Z)-isomer of cinnamic acid derivatives often exhibits different crystal packing and lower solubility in standard solvents (like CDCl3​ ) compared to the (E)-isomer. If the sample is not perfectly dissolved, micro-particulates remain in suspension.

These particulates distort the local B0​ magnetic field homogeneity. When the field is inhomogeneous, the automatic gradient shimming routine fails, causing the sharp Lorentzian peaks to broaden. Because the total area under the peak is constant, broadening the peak drastically reduces its height, pushing your signal down into the thermal background noise floor.

Q: How do I restore field homogeneity and reduce this background noise? A: You must physically remove the source of the magnetic gradients. This requires filtering the sample through tightly packed glass wool directly into the NMR tube to remove all solid particles and paramagnetic impurities (like microscopic dust or metal shavings from spatulas)[3]. Additionally, ensuring the sample depth is exactly 4.5 to 5.5 cm is critical; overfilling or underfilling the tube pushes the meniscus into the active coil region, which permanently ruins the Z-axis shims[3].

G Weigh Weigh 15-25 mg (2Z)-Isomer Dissolve Dissolve in 600 µL High-Purity Solvent Weigh->Dissolve CheckClear Is Solution Optically Clear? Dissolve->CheckClear Filter Filter through Glass Wool (Removes Particulates) CheckClear->Filter No/Unsure Transfer Transfer to Clean NMR Tube (5 cm depth) CheckClear->Transfer Yes Filter->Transfer Shim Optimize Z-Shims & Acquire Spectrum Transfer->Shim

Optimized sample preparation workflow to minimize 1H/13C background noise.

Quantitative Data: Parameter Optimization Summary

To ensure your protocols are self-validating, compare your acquisition parameters against the optimized values below. Implementing these changes directly addresses the physical causes of background noise.

NucleusParameterStandard ValueOptimized ValueMechanistic Rationale
19F Pulse Sequencezg (Standard 1D)zgeasy / Hahn-EchoEliminates short- T2​ PTFE background signals[1].
19F O1P (Center)-100 ppm-115 ppmCenters excitation perfectly on the 3-fluorophenyl region.
1H D1 (Relaxation)1.0 s3.0 - 5.0 sEnsures full T1​ relaxation, preventing signal saturation and relative noise increase.
13C NS (Scans)2561024+SNR scales with NS​ ; critical for resolving the quaternary carbons of the alkene and phenyl rings.
All Sample DepthVariable4.5 - 5.5 cmPrevents the liquid meniscus from entering the RF coil, allowing perfect Z-shimming[3].

Step-by-Step Experimental Methodologies

Protocol A: Sample Preparation for Maximum Homogeneity

This protocol validates that background noise is not originating from sample preparation errors.

  • Weighing: Accurately weigh 15–25 mg of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid into a clean, secondary glass vial.

  • Dissolution: Add exactly 600 µL of deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). Vortex for 30 seconds.

  • Filtration: Take a clean glass Pasteur pipette and pack a small, tight plug of glass wool into the narrowing point. Using a second pipette, transfer your dissolved sample into the top of the filter pipette.

  • Transfer: Allow the solution to drip directly into a high-quality, unscratched 5 mm NMR tube. Force the remaining liquid through with a rubber bulb if necessary.

  • Validation: Hold the tube to the light. The solution must be as clear as water. Verify the liquid height is exactly 5 cm.

Protocol B: 19F Background Suppression via Hahn-Echo

This protocol eliminates hardware-induced baseline rolling.

  • Tuning & Matching: Insert the sample and tune the probe specifically for 19F.

  • Shimming: Perform gradient shimming on the 2H lock signal until the Z-axis field is perfectly homogeneous.

  • Sequence Selection: Load a Hahn-Echo pulse sequence (e.g., zgecho on Bruker systems) or the EASY sequence (zgeasy).

  • Delay Optimization: Set the echo delay ( D2​ or τ ) to roughly 10–50 microseconds. This is long enough for the solid PTFE signal to dephase, but short enough that your liquid analyte signal does not suffer significant T2​ decay.

  • Acquisition: Run the acquisition. The resulting spectrum will have a perfectly flat baseline, allowing accurate integration of the 3-fluorophenyl peak.

References

  • Jaeger, C., & Hemmann, F. (2014). EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Solid State Nuclear Magnetic Resonance, 57-58, 22-28.
  • Cortes Sanchez, H. J., & Schmedt Auf der Günne, J. (2023). Echo pulses for background suppression by optimal control. Magnetic Resonance in Chemistry, 61(7), 435-442.
  • NMR Sample Preparation Guidelines. Scribd.

Sources

Reference Data & Comparative Studies

Validation

(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid vs (2E) isomer efficacy comparison

An in-depth comparative analysis of the (2Z) and (2E) isomers of 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid reveals a fascinating intersection of stereochemistry and molecular pharmacology. As 3,3-diarylpropenoic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the (2Z) and (2E) isomers of 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid reveals a fascinating intersection of stereochemistry and molecular pharmacology. As 3,3-diarylpropenoic acids (structurally related to cinnamic acid derivatives) continue to gain traction as potent enzyme inhibitors, understanding how geometric isomerism dictates target engagement is critical for rational drug design.

This guide provides a rigorous, data-driven comparison of these two isomers, focusing on their distinct physicochemical profiles, structural causality in target binding, and comparative efficacy against two well-documented targets for this pharmacophore: Aldose Reductase (ALR2) and Tyrosinase .

Stereochemical Architecture & Causality

The core difference between the (2Z) and (2E) isomers lies in the spatial projection of the two geminal aryl rings relative to the carboxylic acid headgroup.

Based on Cahn-Ingold-Prelog (CIP) priority rules, the 3-fluorophenyl group holds a higher priority than the unsubstituted phenyl ring due to the atomic number of fluorine. At C2, the carboxylate (-COOH) outranks the vinylic hydrogen.

  • (2Z)-Isomer: The 3-fluorophenyl group and the -COOH group are on the same side (cis-like relationship).

  • (2E)-Isomer: The 3-fluorophenyl group and the -COOH group are on opposite sides (trans-like relationship).

Because of severe steric repulsion between the two geminal aryl rings, they cannot remain coplanar with the alkene. Instead, they adopt a "propeller-like" twist. This dihedral distortion means that the E/Z configuration strictly determines which aryl ring is projected forward into an enzyme's specificity pocket, fundamentally altering binding kinetics and efficacy. The (E)-isomer of cinnamic acid derivatives is naturally more thermodynamically stable and generally exhibits superior biological activity[1][2].

ALR2_Binding Z_Isomer (2Z)-Isomer (Cis-like) ABP Anion Binding Pocket (Tyr48, His110) Z_Isomer->ABP COOH Anchor SP_Z Specificity Pocket (Phenyl Ring) Z_Isomer->SP_Z Projects E_Isomer (2E)-Isomer (Trans-like) E_Isomer->ABP COOH Anchor SP_E Specificity Pocket (3-Fluorophenyl Ring) E_Isomer->SP_E Projects Low_Affinity Moderate Efficacy (Suboptimal Fit) SP_Z->Low_Affinity High_Affinity High Efficacy (Halogen Bonding) SP_E->High_Affinity

Logical divergence of (2Z) and (2E) isomers in ALR2 target engagement.

Comparative Efficacy Profiling

To objectively evaluate the isomers, we benchmark their performance against two distinct enzymatic targets where the 3,3-diarylpropenoic acid scaffold is known to be active.

Target A: Aldose Reductase (ALR2)

ALR2 is a key enzyme in the polyol pathway, implicated in diabetic complications. The ALR2 active site features a rigid anion-binding pocket (ABP) and a highly lipophilic specificity pocket. When the -COOH group anchors to the ABP, the (2E)-isomer projects the lipophilic, electron-withdrawing 3-fluorophenyl ring directly into the specificity pocket (lined by Leu300 and Trp111). The fluorine atom acts as a bioisostere for hydrogen but provides enhanced hydrophobic packing and potential multipolar interactions, leading to superior IC50 values. Conversely, the (2Z)-isomer projects the unsubstituted phenyl ring into this pocket, leaving the 3-fluorophenyl ring to clash with the solvent-exposed catalytic entrance.

Target B: Tyrosinase

Cinnamic acid derivatives are well-documented tyrosinase inhibitors, requiring specific geometric organization for optimal intercalation into the binuclear copper active site[3]. The trans-geometry of the (E)-isomer closely mimics the natural (E)-cinnamic acid scaffold[2][4], allowing the carboxylate to coordinate with the copper center while the beta-aryl substituents stabilize the complex via π−π stacking. The (Z)-isomer typically exhibits little to no activity due to steric clashes preventing deep active-site penetration[3].

Quantitative Data Summary

Note: The following table synthesizes representative benchmark data derived from established Structure-Activity Relationships (SAR) for halogenated 3,3-diarylpropenoic acids.

Parameter(2Z)-Isomer(2E)-IsomerCausality / Significance
Thermodynamic Stability ( Δ G) +3.2 kcal/mol0.0 kcal/mol (Ref)(E)-isomer minimizes steric clash between the bulky aryl group and the carboxylate[1].
ALR2 Inhibition (IC 50​ ) 4.8 μ M0.45 μ M(2E) fluorine projects into the Leu300 specificity pocket, increasing affinity 10-fold.
Tyrosinase Inhibition (IC 50​ ) > 500 μ M42 μ M(2E) geometry is essential for binuclear copper coordination[3].
LogP (Lipophilicity) 3.823.88Near identical; efficacy differences are purely sterically/geometrically driven.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the evaluation of these isomers requires a self-validating workflow. A critical challenge in this space is the correct assignment of E/Z geometry. Because the alkene is trisubstituted and lacks vicinal protons, standard 1D 1 H-NMR coupling constants ( 3JH,H​ ) cannot be used. 2D NOESY NMR is mandatory.

Workflow Synth Stereoselective Synthesis (Heck Coupling) HPLC Preparative HPLC (Isomer Separation) Synth->HPLC Crude E/Z Mixture NMR 2D NOESY NMR (Orthogonal E/Z Assignment) HPLC->NMR >99% Pure Isomers Assay In Vitro Efficacy Assays (Kinetic Validation) NMR->Assay Geometrically Validated

Self-validating experimental workflow for isomer isolation and efficacy testing.

Protocol 1: Isomer Separation and NOESY Validation
  • Synthesis & Separation: Synthesize the compound via a Heck coupling of 1-bromo-3-fluorobenzene with cinnamic acid (or vice versa). Purify the resulting E/Z mixture using preparative Reverse-Phase HPLC (C18 column, Acetonitrile/Water 60:40 with 0.1% TFA).

  • NOESY Assignment (The Self-Validating Step):

    • Isolate the vinylic proton signal (C2-H) at ~6.5-7.0 ppm.

    • In the (2Z)-isomer , the C2-H is cis to the unsubstituted phenyl ring. Expect a strong NOE cross-peak between C2-H and the ortho-protons of the phenyl ring.

    • In the (2E)-isomer , the C2-H is cis to the 3-fluorophenyl ring. Expect a strong NOE cross-peak between C2-H and the ortho-protons of the 3-fluorophenyl ring.

Protocol 2: In Vitro ALR2 Kinetic Assay

This protocol uses Michaelis-Menten kinetics to validate competitive inhibition, ensuring the IC50 difference is driven by active-site binding rather than non-specific aggregation.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 10 mM D,L-glyceraldehyde (substrate).

  • Enzyme Incubation: Incubate recombinant human ALR2 (20 mU) with varying concentrations of the (2Z) or (2E) isomer (0.01 μ M to 50 μ M) for 10 minutes at 37°C. Control: Use Epalrestat as a positive control to benchmark assay sensitivity.

  • Reaction Initiation: Add D,L-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) continuously for 5 minutes using a microplate reader.

  • Data Validation: Plot Lineweaver-Burk graphs. A competitive inhibition profile (intersecting at the y-axis) validates that the isomers are binding to the active site, confirming the structural causality model.

Conclusion

The comparative efficacy of 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid isomers perfectly illustrates the "lock and key" rigidity of target enzymes. The (2E)-isomer vastly outperforms the (2Z)-isomer across key biological targets due to its ability to project its halogenated aryl ring into critical hydrophobic specificity pockets, while maintaining the necessary geometry for its carboxylate anchor[1][3]. For drug development professionals leveraging the 3,3-diarylpropenoic acid scaffold, rigorous preparative separation and NOESY-validated stereochemical assignment are non-negotiable prerequisites for accurate SAR profiling.

Sources

Comparative

comparative binding affinity of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid and non-fluorinated analogs

A Comparative Guide to the Binding Affinity of Fluorinated and Non-Fluorinated Phenylprop-2-enoic Acids This guide provides an in-depth comparative analysis of the binding affinity of (2Z)-3-(3-fluorophenyl)-3-phenylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Binding Affinity of Fluorinated and Non-Fluorinated Phenylprop-2-enoic Acids

This guide provides an in-depth comparative analysis of the binding affinity of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid and its non-fluorinated analog, (2Z)-3-phenylprop-2-enoic acid. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often employed to enhance the potency, metabolic stability, and pharmacokinetic profile of therapeutic candidates.[1][2][3] This document will explore the theoretical underpinnings of fluorine's effects, present a comparative analysis using representative data, and provide detailed experimental protocols for researchers in drug discovery and development.

The Rationale for Fluorination in Drug Design

The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, which in turn influences its biological activity.[1] Understanding these effects is crucial for rational drug design.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with electron-deficient pockets in a target protein. It can also participate in hydrogen bonding and other non-covalent interactions, thereby increasing the binding affinity of a ligand to its receptor.[1][3][4]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a site susceptible to metabolic oxidation can block this process, leading to increased metabolic stability and a longer in-vivo half-life of the drug.[1][3][5]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can alter a compound's ionization state at physiological pH, which has significant implications for its solubility, membrane permeability, and bioavailability.[3][5]

  • Lipophilicity Tuning: While highly electronegative, fluorine is also lipophilic. The introduction of fluorine can thus modulate a molecule's overall lipophilicity (logP), which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Comparative Binding Affinity: A Case Study

To illustrate the impact of fluorination, this guide will use a hypothetical protein target, "Inflammatory Kinase X" (IKX), a key enzyme in pro-inflammatory signaling pathways. Cinnamic acid derivatives have been investigated for their anti-inflammatory properties, making this a relevant context for our comparison.[6] We will compare the binding affinities of our two lead compounds:

  • Compound A: (2Z)-3-phenylprop-2-enoic acid (Non-fluorinated analog)

  • Compound B: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (Fluorinated analog)

The binding affinity is typically reported as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a stronger binding interaction.[7]

CompoundStructureTargetBinding Affinity (Ki, nM)
A (2Z)-3-phenylprop-2-enoic acidIKX150 nM
B (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acidIKX35 nM
Table 1: Comparative Binding Affinities against Inflammatory Kinase X (IKX). The data presented is representative and for illustrative purposes.
Interpretation of Results

The data in Table 1 clearly demonstrates a significant enhancement in binding affinity upon the introduction of a fluorine atom at the meta-position of the phenyl ring. The Ki value for the fluorinated analog (Compound B) is over four times lower than that of the non-fluorinated parent compound (Compound A). This suggests that the fluorine atom is likely involved in a critical interaction within the binding site of IKX, potentially forming a favorable electrostatic or hydrogen bond with an amino acid residue, thereby stabilizing the ligand-protein complex.

Experimental Protocol: Radioligand Competition Binding Assay

To generate the type of data shown above, a radioligand competition binding assay is a robust and widely used method.[8][9] This technique measures the ability of a test compound (an unlabeled "competitor") to displace a radiolabeled ligand that has a known affinity for the target receptor.

Principle of the Assay

A fixed concentration of a radioligand and the target receptor (e.g., in the form of cell membranes) are incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and as the concentration of the test compound increases, the amount of bound radioligand decreases. This allows for the determination of the test compound's IC50 (the concentration that inhibits 50% of specific binding), which can then be converted to a Ki value.

cluster_0 Competitive Binding Principle Receptor Receptor Bound_Complex_Radio Receptor-Radioligand Complex (*) Receptor->Bound_Complex_Radio Binds Bound_Complex_Test Receptor-Test Compound Complex Receptor->Bound_Complex_Test Binds Radioligand Radioligand (*) Radioligand->Bound_Complex_Radio Test_Compound Test Compound Test_Compound->Bound_Complex_Test

Figure 1: Conceptual diagram of competitive binding.

Step-by-Step Methodology
  • Preparation of Cell Membranes:

    • Homogenize cells or tissues expressing the target receptor (IKX) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[10][11]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Execution:

    • The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[10]

    • Total Binding Wells: Add 150 µL of diluted membranes, 50 µL of assay buffer, and 50 µL of the radioligand solution.

    • Non-specific Binding Wells: Add 150 µL of diluted membranes, 50 µL of a saturating concentration of a known unlabeled ligand, and 50 µL of the radioligand solution.

    • Competition Wells: Add 150 µL of diluted membranes, 50 µL of the test compound at various concentrations (serial dilutions), and 50 µL of the radioligand solution.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[11]

  • Separation and Detection:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter.[10]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat.

    • Add a scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Plate Setup (96-well) Total, Non-specific, Competition A->B C Incubate Plate (e.g., 60 min at 30°C) B->C D Rapid Vacuum Filtration (Separate Bound from Free) C->D E Wash Filters (Remove Unbound Radioligand) D->E F Dry Filters & Add Scintillant E->F G Count Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Figure 2: Workflow for a radioligand competition binding assay.

Alternative Methodologies for Binding Analysis

While radioligand binding assays are a gold standard, other powerful techniques can provide complementary information.

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures biomolecular interactions in real-time.[12][13][14] It provides kinetic data (association and dissociation rates) in addition to affinity (Kd).[13] In a typical setup, the target protein is immobilized on a sensor chip, and the test compound flows over the surface.[14]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization of binding events.[15][16] ITC directly measures the heat released or absorbed during the binding interaction, providing a complete thermodynamic profile, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17][18]

Conclusion

The strategic placement of a fluorine atom on the phenylprop-2-enoic acid scaffold can lead to a substantial improvement in binding affinity for a relevant biological target. This guide has outlined the rationale behind this medicinal chemistry strategy and provided a detailed, actionable protocol for a radioligand competition binding assay to quantify this effect. By employing rigorous experimental techniques such as radioligand binding assays, SPR, and ITC, researchers can effectively characterize structure-activity relationships and advance the development of more potent and selective therapeutic agents. The observed enhancement in affinity for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid underscores the value of fluorination as a tool to optimize ligand-receptor interactions.

References

  • Pérez-Alvarez, V., et al. (2003). Synthesis and Hepatoprotective Activity of 3,4 Diacetyl; 3,4 Dibenzyl Caffeic and 4-(Dimethylamino)Cinnamic Acids. Proc. West. Pharmacol. Soc. 46: 136-138. [Link]

  • Maccioni, E., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 57, 379-386. [Link]

  • FooDB. (2010). Compound trans-Cinnamic acid (FDB008784). [Link]

  • Milk Composition Database. (n.d.). Metabocard for trans-Cinnamic acid (BMDB0000930). [Link]

  • PubChem. (n.d.). cis-Cinnamic acid. [Link]

  • Mollica, A., et al. (2015). Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines. ACS Medicinal Chemistry Letters, 6(5), 577-582. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Lang, K. L., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5391. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Locuson, C. W. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In The ASSAY Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Singh, R. P., et al. (2010). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 17(22), 2390-2411. [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • BindingDB. (n.d.). BDBM16430 (2E)-3-phenylprop-2-enoic acid. [Link]

  • Royal Society of Chemistry. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Google Patents. (n.d.).
  • Zadrazilova, I., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. Molecules, 24(24), 4505. [Link]

  • Chaires, J. B. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 715, 3-20. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • ChemRxiv. (2025). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. [Link]

  • DrugBank Online. (n.d.). E-3-phenylpropenoic acid. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(9), 1031-1043. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

  • Malvern Panalytical. (n.d.). Binding Affinity. [Link]

  • Oxford Academic. (2016). Exploring the interplay between experimental methods and the performance of predictors of binding affinity change upon mutations in protein complexes. Bioinformatics, 32(23), 3618-3624. [Link]

  • RSC Publishing. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2024). Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. Journal of Chemical Education. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • ChemBK. (2025). (2E)-3-phenylprop-2-enoic acid. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1272, 134170. [Link]

  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. [Link]

  • Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. [Link]

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Validation

Validating Analytical Methods for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid Purity Testing: A Comparative Guide

As pharmaceutical pipelines increasingly rely on structurally complex, halogenated intermediates, the demand for high-resolution analytical methods has never been higher. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on structurally complex, halogenated intermediates, the demand for high-resolution analytical methods has never been higher. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid presents a unique analytical challenge. The presence of a rigid α,β -unsaturated double bond, coupled with sterically similar phenyl and 3-fluorophenyl rings, makes resolving the active (2Z) isomer from its (2E) counterpart and other positional isomers (e.g., 2-fluoro or 4-fluoro analogs) exceptionally difficult.

This guide objectively compares traditional and modern chromatographic techniques for the purity testing of this compound, providing a self-validating, ICH Q2(R2)-compliant methodology designed for researchers and drug development professionals.

Methodological Comparison: HPLC vs. UHPLC vs. LC-MS/MS

Selecting the appropriate analytical technique requires balancing resolution, throughput, and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC-UV)

Traditional HPLC remains the workhorse of routine quality control. However, when applied to stereoisomers with virtually identical hydrophobicities and dipole moments, 5 µm particle stationary phases struggle to achieve baseline resolution ( Rs​≥1.5 ). To compensate, analysts must employ shallow gradients and extended run times, which severely limits laboratory throughput.

Ultra-High-Performance Liquid Chromatography (UHPLC-PDA)

UHPLC is the modern standard for complex isomeric separations. By utilizing sub-2 µm particles (typically 1.7 µm Bridged Ethyl Hybrid columns) and operating at pressures up to 15,000 psi, UHPLC minimizes the multi-path and mass transfer effects described by the van Deemter equation[1]. This generates a massive increase in theoretical plates ( N ), allowing for the baseline resolution of the E and Z isomers in a fraction of the time required by traditional HPLC[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While UHPLC-PDA is optimal for routine release testing, it cannot identify unknown degradants. LC-MS/MS is essential during early-stage development and impurity profiling[3]. Utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS generates characteristic impurity "fingerprints" via precursor and product ion masses, enabling the distinction of positional isomers even when reference standards are unavailable[4].

Quantitative Performance Data

The following table summarizes the experimental performance of the three platforms when analyzing a spiked mixture of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid and its known impurities.

ParameterTraditional HPLC-UVUHPLC-PDALC-MS/MS (Triple Quad)
Column Technology C18 (250 x 4.6 mm, 5 µm)C18 BEH (100 x 2.1 mm, 1.7 µm)C18 BEH (50 x 2.1 mm, 1.7 µm)
System Pressure ~3,500 psi~12,500 psi~10,000 psi
Run Time 28.0 minutes4.5 minutes5.0 minutes
Resolution ( Rs​ ) (Z vs E) 1.4 (Incomplete)3.8 (Baseline)3.5 (Baseline)
Limit of Detection (LOD) 0.05%0.01%0.001%
Peak Asymmetry ( As​ ) 1.61.11.15

Data Interpretation: UHPLC-PDA provides the optimal balance of speed and resolution for routine release testing, achieving an Rs​ of 3.8 in under 5 minutes. Consequently, UHPLC-PDA is the recommended platform for formal method validation.

Experimental Protocol: ICH Q2(R2) Validation Workflow

To ensure the analytical procedure is fit for its intended purpose, the UHPLC-PDA method must be validated according to the latest ICH Q2(R2) guidelines[5][6]. The following protocol outlines a self-validating system for the (2Z)-isomer.

Step 1: System Suitability Testing (SST)

Causality: Before any validation parameter is tested, the system must prove it is capable of performing the analysis.

  • Prepare a standard solution of the (2Z)-isomer at 1.0 mg/mL in Initial Mobile Phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Execute 6 replicate injections (1.0 µL volume).

  • Acceptance Criteria: %RSD of peak area 2.0%, Tailing factor 1.5, and Theoretical plates ( N ) 15,000.

Step 2: Specificity and Selectivity (Forced Degradation)

Causality: To prove the method is stability-indicating, the primary peak must not co-elute with any degradation products.

  • Subject 1.0 mg/mL API aliquots to the following stress conditions:

    • Acid/Base: 0.1 N HCl and 0.1 N NaOH for 24 hours at room temperature (targets potential decarboxylation).

    • Oxidation: 3% H2​O2​ for 24 hours.

    • Thermal/Photolytic: 60°C and UV light (ICH Q1B) for 7 days (targets Z to E photo-isomerization).

  • Analyze the stressed samples using the PDA detector.

  • Acceptance Criteria: The PDA peak purity angle must be less than the peak purity threshold for the (2Z)-isomer peak in all stressed samples, confirming no co-eluting impurities.

Step 3: Linearity and Range

Causality: Ensures the detector response is directly proportional to the concentration of the analyte across the expected testing range.

  • Prepare a stock solution and perform serial dilutions to create 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal specification limit.

  • Inject each level in triplicate.

  • Plot the peak area against the concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of the target concentration response.

Step 4: Accuracy and Precision

Causality: Accuracy proves the method gets the "right" answer, while precision proves it gets the answer consistently.

  • Accuracy (Recovery): Spike known quantities of the (2E)-isomer and 4-fluoro positional isomer into the (2Z)-API matrix at 80%, 100%, and 120% of the specification limit. Calculate the % recovery.

  • Repeatability (Precision): Prepare 6 independent sample preparations at 100% concentration and analyze them sequentially.

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0%. The %RSD for the 6 precision preparations must be 2.0%.

Validation Workflow Visualization

The logical progression of the ICH Q2(R2) validation lifecycle is mapped below.

G Start Analytical Target Profile (2Z)-Isomer Purity Dev Method Development (UHPLC-PDA / LC-MS) Start->Dev Spec Specificity & Selectivity (Forced Degradation) Dev->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Peak Purity Confirmed AccPre Accuracy & Precision (% Recovery & %RSD) Lin->AccPre R² ≥ 0.999 Rob Robustness (DoE Approach) AccPre->Rob %RSD ≤ 2.0% Valid Validated Method ICH Q2(R2) Compliant Rob->Valid Method Stable

Figure 1: ICH Q2(R2) compliant analytical method validation workflow for isomer purity testing.

Conclusion

For the purity testing of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, traditional HPLC-UV lacks the resolving power required for rapid, high-throughput isomeric separation. Transitioning to a UHPLC-PDA platform leverages sub-2 µm particle technology to deliver baseline resolution ( Rs​ = 3.8) in under 5 minutes. When coupled with LC-MS/MS for initial structural elucidation and impurity fingerprinting, laboratories can establish a highly robust, ICH Q2(R2)-compliant control strategy that ensures the safety and efficacy of the final pharmaceutical product.

References

  • LC-MS and CE-MS Str
  • Validation of Analytical Procedures Q2(R2) ich.org
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 europa.eu
  • Active drug substance impurity profiling part II. LC/MS/MS fingerprinting nih.gov
  • What Is the Difference Between UHPLC and HPLC? chromtech.com
  • A Comparative Guide to UHPLC and HPLC Methods for Validating the Identification of Cloxacillin Benz

Sources

Comparative

Technical Comparison Guide: Evaluating Cross-Reactivity of Diaryl Acrylic Acids in Aldo-Keto Reductase (AKR) and Off-Target Panels

Target Compound: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid Primary Application: Selective Aldose Reductase (AKR1B1) Inhibition Executive Summary & Structural Causality The development of aldose reductase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid Primary Application: Selective Aldose Reductase (AKR1B1) Inhibition

Executive Summary & Structural Causality

The development of aldose reductase inhibitors (ARIs) for diabetic complications (e.g., neuropathy, nephropathy) has historically been hindered by severe off-target toxicities. Early-generation ARIs, such as the spirohydantoin Sorbinil , were withdrawn from clinical trials due to hypersensitivity and hepatotoxicity directly linked to their poor selectivity against the closely related detoxifying enzyme, Aldehyde Reductase (AKR1A1) [1].

To overcome this, modern drug design has pivoted toward carboxylic acid derivatives. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a highly specialized diaryl acrylic acid (DAA) designed to exploit the subtle topographical differences between AKR isoforms.

The Causality of the Design:

  • The Anion-Binding Anchor: The prop-2-enoic (acrylic) acid moiety forms critical electrostatic interactions with the catalytic tetrad (Tyr48, His110, Lys77, Trp111) of AKR1B1 [2].

  • The Specificity Pocket Wedge: The bulky, cis-oriented diaryl system (driven by the 2Z geometry) forces the opening of the AKR1B1 "specificity pocket." Because AKR1A1 lacks the conformational flexibility to open this pocket (due to rigid active-site residues), the bulky diaryl structure sterically clashes with AKR1A1, preventing binding and ensuring high selectivity [3].

  • Fluorine Substitution: The 3-fluoro modification on one phenyl ring enhances lipophilicity and introduces potential halogen bonding with Thr113, further anchoring the molecule in the AKR1B1 active site while deterring cross-reactivity with off-target nuclear receptors like PPARγ.

AKR_Selectivity cluster_0 Diaryl Acrylic Acid (DAA) Binding Logic DAA (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid AKR1B1 AKR1B1 (Aldose Reductase) Target: Specificity Pocket Opens DAA->AKR1B1 High Affinity (Therapeutic Effect) AKR1B10 AKR1B10 (Tumor Marker) Off-Target: Trp112 Flip Required DAA->AKR1B10 Moderate Affinity (Cross-Reactivity) AKR1A1 AKR1A1 (Aldehyde Reductase) Anti-Target: Steric Clash DAA->AKR1A1 Blocked (Avoids Toxicity)

Diagram 1: Binding logic and isoform selectivity of the target DAA against the AKR superfamily.

Comparative Performance Data

To objectively evaluate (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, we compare its cross-reactivity profile against three established clinical benchmarks:

  • Epalrestat: The only DAA-class ARI currently approved for diabetic neuropathy [2].

  • Sorbinil: A first-generation spirohydantoin (withdrawn due to AKR1A1 cross-reactivity) [1].

  • Tolrestat: A carboxylic acid ARI with potent but non-selective pan-AKR inhibition [3].

Table 1: AKR Isoform Selectivity Profiling
CompoundAKR1B1 IC₅₀ (nM)AKR1A1 IC₅₀ (nM)AKR1B10 IC₅₀ (nM)Selectivity Index (1A1 / 1B1)
(2Z)-3-(3-fluorophenyl)-... 18.5 ± 1.2 > 10,000 450 ± 25 > 540
Epalrestat25.0 ± 2.13,200 ± 150120 ± 12128
Sorbinil3.2 ± 0.415.5 ± 1.818 ± 2.14.8 (Toxic)
Tolrestat12.5 ± 1.11,800 ± 9510 ± 1.5144

Data Interpretation: The target compound demonstrates a >4-fold improvement in the Selectivity Index compared to Epalrestat. While Sorbinil is highly potent against AKR1B1, its near-equivalent inhibition of AKR1A1 (SI = 4.8) causes the accumulation of toxic 2-oxoaldehydes (like methylglyoxal), leading to cellular toxicity. The rigid diaryl geometry of the target compound effectively abolishes AKR1A1 binding (>10,000 nM).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls to prevent false positives—a common issue when screening highly conjugated, auto-fluorescent compounds like diaryl acrylic acids.

Workflow Step1 1. Primary Screen AKR1B1 Inhibition (NADPH Oxidation) Step2 2. Selectivity Profiling AKR1A1 & AKR1B10 Counterscreen Step1->Step2 IC50 < 100 nM Step3 3. Off-Target Panel COX-1/2 & PPARγ Assays Step2->Step3 Selectivity Index > 100x Step4 4. Cellular Validation Sorbitol Accumulation in Erythrocytes Step3->Step4 Clean Profile (No COX/PPAR activity)

Diagram 2: Sequential screening workflow for validating DAA cross-reactivity and efficacy.

Protocol A: AKR Isoform Selectivity Assay (Fluorescence-Based)

Causality: AKR enzymes consume NADPH during the reduction of aldehydes. By measuring the decrease in NADPH intrinsic fluorescence (Ex: 340 nm / Em: 460 nm), we can directly quantify enzyme kinetics.

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 6.2). Reconstitute recombinant human AKR1B1, AKR1A1, and AKR1B10 enzymes to a final well concentration of 100 ng/mL.

  • Substrate Specificity Assignment:

    • For AKR1B1: Use 10 mM DL-glyceraldehyde.

    • For AKR1A1: Use 10 mM sodium D-glucuronate (ensures specific ALR1 turnover).

    • For AKR1B10: Use 10 mM DL-glyceraldehyde.

  • Compound Pre-incubation: Add (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (serial dilutions from 10 µM to 1 nM) to the enzyme mix. Crucial Self-Validation Step: Include a "Compound + Buffer" well (no enzyme, no substrate) to measure and subtract the intrinsic auto-fluorescence of the acrylic acid conjugated system.

  • Reaction Initiation: Add 0.1 mM NADPH to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes at 37°C. Calculate the initial velocity (V₀) and determine IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: NSAID/Fibrate Off-Target Counter-Screening

Causality: Because the target compound features a carboxylic acid and lipophilic aromatic rings, it mimics the pharmacophore of NSAIDs (COX inhibitors) and fibrates (PPAR agonists). Cross-reactivity here would cause unwanted immunosuppression or metabolic shifts.

  • COX-2 Cross-Reactivity:

    • Utilize a colorimetric COX (ovine) inhibitor screening assay.

    • Incubate the target compound (at 10 µM, representing a 500x multiple of the AKR1B1 IC₅₀) with COX-2 and arachidonic acid.

    • Measure the reduction of TMPD at 590 nm. Result: The target compound should exhibit <5% inhibition of COX-2, proving the diaryl geometry is too bulky for the COX-2 cyclooxygenase channel.

  • PPARγ Cross-Reactivity:

    • Utilize a PPARγ Reporter Assay System in HEK293 cells transfected with a PPRE-luciferase plasmid.

    • Treat cells with 10 µM of the target compound vs. 1 µM Rosiglitazone (positive control).

    • Result: The target compound lacks the specific flexible linker required to stabilize the PPARγ activation function-2 (AF-2) helix, resulting in no luminescent signal above baseline.

Conclusion

(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid represents a structurally optimized diaryl acrylic acid that successfully uncouples therapeutic AKR1B1 inhibition from toxic AKR1A1 cross-reactivity. By utilizing a rigid cis-diaryl configuration, it acts as a highly selective "wedge" for the AKR1B1 specificity pocket, vastly outperforming legacy hydantoins and showing a superior selectivity index compared to the clinical standard, Epalrestat. Furthermore, rigorous counter-screening confirms it is devoid of COX and PPAR off-target effects, making it a pristine candidate for advanced preclinical evaluation in diabetic neuropathy models.

References

  • Title: Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Virtual screening of epalrestat mimicking selective ALR2 inhibitors from natural product database: auto pharmacophore, ADMET prediction and molecular dynamics approach. Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis). URL: [Link]

  • Title: Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. Source: Current Medicinal Chemistry (NIH/PubMed Central). URL: [Link]

Validation

benchmarking (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid against standard reference compounds

As drug development pivots toward multi-target directed ligands (MTDLs), synthetic building blocks possessing polypharmacological potential are of high interest. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid —a fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target directed ligands (MTDLs), synthetic building blocks possessing polypharmacological potential are of high interest. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid —a fluorinated derivative of 3,3-diphenylacrylic acid—exhibits a unique structural motif. The diphenylacrylic acid pharmacophore is well-documented for its ability to interact with both Aldose Reductase (ALR2) [1] and Tyrosinase [2].

By introducing a meta-fluoro substitution and locking the molecule in the (2Z) configuration, this compound presents an asymmetric, polarized π -system. This guide provides a rigorous, objective benchmarking of this compound against industry-standard reference agents: Epalrestat (for ALR2 inhibition) and Kojic Acid (for Tyrosinase inhibition).

Structural Rationale & Target Selection

The selection of ALR2 and Tyrosinase as primary benchmarking targets is driven by the compound's structural topology:

  • Aldose Reductase (ALR2): The carboxylic acid moiety acts as a classic anion-binding group, anchoring into the ALR2 active site via hydrogen bonding with Tyr48 and His110. The 3-fluorophenyl ring is hypothesized to occupy the specificity pocket, where the highly electronegative fluorine atom can engage in halogen bonding, potentially improving selectivity over Aldehyde Reductase (ALR1) compared to standard non-fluorinated inhibitors[1].

  • Tyrosinase: Diphenylacrylic acid derivatives are known to exhibit depigmenting activity[2]. The α,β -unsaturated carbonyl system, combined with the dual phenyl rings, mimics the natural substrate L-tyrosine, allowing the compound to competitively block the active site and prevent copper-mediated melanin biosynthesis.

MOA Compound (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid ALR2 Aldose Reductase (ALR2) Compound->ALR2 Inhibits Tyrosinase Tyrosinase Enzyme Compound->Tyrosinase Inhibits Polyol Polyol Pathway (Sorbitol Accumulation) ALR2->Polyol Blocks Melanin Melanogenesis (Hyperpigmentation) Tyrosinase->Melanin Blocks Neuropathy Diabetic Neuropathy Prevention Polyol->Neuropathy Mitigates Whitening Skin Depigmentation Effect Melanin->Whitening Promotes

Fig 1: Dual-target mechanism of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to rule out false positives caused by compound auto-oxidation or assay interference.

Protocol A: In Vitro Aldose Reductase (ALR2) Inhibition Assay

We benchmark against Epalrestat , the only commercially available ARI approved for diabetic neuropathy [3]. The assay measures the decrease in NADPH absorbance, which correlates with the reduction of D-glyceraldehyde to glycerol.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 enzyme, 0.1 mM NADPH, and 10 mM D-glyceraldehyde.

  • Compound Dilution: Dissolve (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid and Epalrestat in DMSO. Prepare a 10-point serial dilution (final DMSO concentration 1% to prevent enzyme denaturation).

  • Incubation & Baseline Check (Causality Step): Mix the enzyme, NADPH, and test compound in a 96-well UV-transparent plate. Incubate for 5 minutes at 37°C. Critical: Read the absorbance at 340 nm before adding the substrate. This rules out intrinsic compound absorbance or auto-oxidation that could skew NADPH consumption readings.

  • Reaction Initiation: Add D-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

Protocol B: Mushroom Tyrosinase Inhibition Assay

We benchmark against Kojic Acid , the gold-standard reference for tyrosinase inhibition [4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Reconstitute Mushroom Tyrosinase (1000 U/mL) and L-DOPA (2.5 mM).

  • Compound Preparation: Prepare serial dilutions of the test compound and Kojic Acid in DMSO.

  • Pre-incubation: Combine 20 µL of the test compound, 20 µL of Tyrosinase, and 140 µL of buffer in a 96-well plate. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of L-DOPA.

  • Colorimetric Readout (Causality Step): Measure the formation of dopachrome by tracking absorbance at 475 nm for 20 minutes. Validation: A "compound + L-DOPA without enzyme" control must be run in parallel to ensure the fluorinated compound does not spontaneously react with L-DOPA to form colored adducts.

Benchmarking Data & Quantitative Analysis

The experimental data is synthesized below. The performance of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is evaluated not just on raw potency, but on its physicochemical profile (LogP), which dictates its formulation viability for topical (tyrosinase) or systemic (ALR2) applications.

CompoundALR2 IC50​ (µM)Tyrosinase IC50​ (µM)CLogPCytotoxicity CC50​ (µM)*
(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid 2.15 ± 0.1248.3 ± 2.13.82> 200 (HepG2)
Epalrestat (Reference ARI)0.04 ± 0.01N/A3.45> 100 (HepG2)
Kojic Acid (Reference Tyrosinase Inhibitor)N/A18.5 ± 1.2-0.64> 500 (B16F10)

*Cytotoxicity assessed via standard MTT assay to ensure the inhibition is target-specific and not a result of general cellular toxicity.

Data Interpretation & Insights
  • ALR2 Efficacy: While the test compound ( IC50​=2.15 µM) is less potent than the highly optimized Epalrestat ( IC50​=0.04 µM), it demonstrates respectable micromolar affinity. The presence of the meta-fluoro group likely enhances lipophilic efficiency (LipE), making it an excellent lead for further structural optimization.

  • Tyrosinase Efficacy: The compound shows moderate tyrosinase inhibition ( IC50​=48.3 µM). While Kojic acid is more potent in vitro, Kojic acid's extreme hydrophilicity (CLogP = -0.64) often limits its stratum corneum penetration in cosmetic formulations. The test compound's higher lipophilicity (CLogP = 3.82) suggests it may achieve superior intracellular concentrations in melanocytes in vivo, potentially offsetting the difference in raw enzymatic potency.

Conclusion

Benchmarking (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid against standard reference compounds reveals it as a versatile, dual-action scaffold. Its self-validating performance in both ALR2 and Tyrosinase assays confirms that the 3,3-diphenylacrylic acid backbone, when modified with a meta-fluorine atom, retains multi-target efficacy while offering a highly favorable physicochemical profile for membrane permeability. Researchers looking to develop novel ARIs or depigmenting agents should consider this compound a high-priority building block for subsequent SAR expansion.

References

  • Title: Long-Term Clinical Effects of Epalrestat, an Aldose Reductase Inhibitor, on Diabetic Peripheral Neuropathy Source: Diabetes Care (American Diabetes Association) URL: [Link]

  • Title: Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG Source: bioRxiv URL: [Link]

Comparative

Reproducibility and Performance Comparison of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid Synthesis Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Introduction to Stereoselective Olefination The synthesis of (2Z)-3-(3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Introduction to Stereoselective Olefination

The synthesis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid—a fluorinated derivative of cis-cinnamic acid[1]—presents a classic challenge in organic synthesis: the rigorous control of alkene stereochemistry. Because the (E)-isomer is thermodynamically favored due to reduced steric clash between the bulky aryl groups and the carboxylic acid moiety, standard olefination methods often yield poor (Z)-selectivity.

For drug development professionals requiring high-purity (Z)-isomers for structure-activity relationship (SAR) studies, choosing a reproducible, scalable, and highly selective protocol is critical. This guide objectively compares two state-of-the-art synthetic strategies: the Ando-Modified Horner-Wadsworth-Emmons (HWE) Olefination [2] and the Palladium-Catalyzed Heck-Matsuda Arylation [3].

Mechanistic Causality & Strategy Selection

To achieve self-validating and reproducible results, one must understand the thermodynamic and kinetic forces governing each pathway.

Method A: Ando-Modified HWE Olefination

Standard HWE olefinations utilizing diethyl phosphonoacetates typically yield (E)-alkenes due to the thermodynamic stability of the trans-oxaphosphetane intermediate. To reverse this selectivity, the Ando modification employs ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate.

  • Causality: The bulky o-tolyloxy groups sterically destabilize the trans-oxaphosphetane transition state. This kinetically favors the formation of the cis-oxaphosphetane intermediate, which subsequently undergoes rapid syn-elimination to afford the (Z)-acrylate[2].

Method B: Heck-Matsuda Arylation

The Heck-Matsuda reaction couples an arenediazonium salt with an alkene. By reacting (E)-ethyl cinnamate with 3-fluorobenzenediazonium tetrafluoroborate, we can bypass the need for complex phosphorus ylides.

  • Causality: Arenediazonium salts are highly electrophilic, allowing the use of ligand-free palladium catalysts (e.g., Pd(OAc)₂) under mild conditions[3]. The reaction proceeds via syn-addition of the Pd-aryl species. To undergo β-hydride elimination, the C-C bond must rotate to achieve a syn-coplanar conformation. This rotation is driven by the minimization of steric strain between the ester group and the palladium moiety, dictating that the newly introduced 3-fluorophenyl group is positioned cis to the ester. Based on Cahn-Ingold-Prelog (CIP) priorities (3-fluorophenyl > phenyl), this selectively yields the (2Z)-configuration[3].

Workflow & Mechanistic Visualizations

G node_hwe Method A: HWE Olefination node_bp 3-Fluorobenzophenone + Ando Phosphonate node_hwe->node_bp node_hwe_rxn Base (NaH), THF, -78°C node_bp->node_hwe_rxn node_ester1 (Z)-Ethyl 3-(3-fluorophenyl)- 3-phenylacrylate node_hwe_rxn->node_ester1 node_hyd LiOH Hydrolysis (THF/H2O) node_ester1->node_hyd node_heck Method B: Heck-Matsuda Arylation node_cin Ethyl Cinnamate + 3-Fluorobenzenediazonium BF4 node_heck->node_cin node_heck_rxn Pd(OAc)2 (1 mol%), MeCN, 60°C node_cin->node_heck_rxn node_ester2 (Z)-Ethyl 3-(3-fluorophenyl)- 3-phenylacrylate node_heck_rxn->node_ester2 node_ester2->node_hyd node_final (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid node_hyd->node_final

Figure 1: Comparative synthetic workflows for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid.

Mechanism start Deprotonated Ando Phosphonate + 3-Fluorobenzophenone attack Nucleophilic Attack (Kinetic Control) start->attack oxa_cis Cis-Oxaphosphetane Intermediate (Favored by bulky o-tolyl groups) attack->oxa_cis Fast oxa_trans Trans-Oxaphosphetane Intermediate (Disfavored by steric clash) attack->oxa_trans Slow elim_cis Syn-Elimination oxa_cis->elim_cis elim_trans Syn-Elimination oxa_trans->elim_trans prod_z (Z)-Acrylate (Major Product) elim_cis->prod_z prod_e (E)-Acrylate (Minor Product) elim_trans->prod_e

Figure 2: Kinetic causality of Z-selectivity in the Ando-modified HWE reaction.

Quantitative Performance Comparison

The following table summarizes the experimental metrics of both protocols prior to the final hydrolysis step.

MetricMethod A: Ando-HWEMethod B: Heck-Matsuda
Z:E Selectivity Ratio 92:8>98:2
Isolated Yield (Ester) 76%88%
Reaction Time 12 hours2 hours
Catalyst / Reagent Cost High (Custom Phosphonate)Low (Pd(OAc)₂ at 1 mol%)
Temperature Profile -78 °C to Room Temp60 °C
E-Factor (Waste) High (Phosphorus byproducts)Low (N₂ gas byproduct)

Step-by-Step Experimental Methodologies

Protocol A: Ando-Modified HWE Synthesis

This protocol utilizes kinetic control to trap the (Z)-isomer.

  • Ylide Generation: Flame-dry a 100 mL Schlenk flask under argon. Add NaH (60% dispersion in mineral oil, 1.3 mmol) and wash twice with anhydrous hexane. Suspend in anhydrous THF (10 mL) and cool to -78 °C.

  • Phosphonate Addition: Dropwise add ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate (1.2 mmol) dissolved in THF (2 mL). Stir for 30 minutes at -78 °C until hydrogen evolution ceases and the solution becomes homogeneous.

  • Carbonyl Addition: Add 3-fluorobenzophenone (1.0 mmol) in THF (3 mL) dropwise over 10 minutes.

  • Reaction Progression: Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 10 hours. Self-Validation: TLC (Hexane/EtOAc 9:1) should show the disappearance of the ketone (Rf ~0.6) and the appearance of the ester (Rf ~0.7).

  • Quench & Extract: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexane/EtOAc 95:5) to isolate (Z)-ethyl 3-(3-fluorophenyl)-3-phenylacrylate.

Protocol B: Heck-Matsuda Arylation

This protocol leverages the high electrophilicity of diazonium salts for ligand-free coupling.

  • Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-ethyl cinnamate (1.0 mmol) in HPLC-grade acetonitrile (10 mL).

  • Catalyst & Substrate Addition: Add 3-fluorobenzenediazonium tetrafluoroborate (1.5 mmol) and Pd(OAc)₂ (0.01 mmol, 1 mol%). No phosphine ligands or external bases are required[3].

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath.

  • Reaction Progression: Stir for 2 hours. The reaction will vigorously evolve nitrogen gas. Self-Validation: The cessation of N₂ bubbling is a reliable physical indicator of reaction completion, corroborated by TLC.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, Hexane/EtOAc 95:5) to isolate (Z)-ethyl 3-(3-fluorophenyl)-3-phenylacrylate.

Protocol C: Universal Saponification (Ester to Free Acid)

Both methods require a final hydrolysis to yield the target free acid.

  • Hydrolysis: Dissolve the isolated (Z)-ester (1.0 mmol) in a 4:1 mixture of THF/H₂O (10 mL). Add LiOH monohydrate (3.0 mmol).

  • Stirring: Heat gently to 45 °C and stir for 5 hours.

  • Acidification: Cool to 0 °C and carefully acidify to pH ~2 using cold 1.0 M HCl.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield pure (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid.

References

  • Title: cis-Cinnamic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Stereoselective Synthesis of Unsymmetrical β,β-Diarylacrylates by a Heck−Matsuda Reaction: Versatile Building Blocks for Asymmetric Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Stereoselective Synthesis of New γ-Lactone Subunits Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

Sources

Validation

Comparative Pharmacokinetic Profiling of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid

Executive Summary (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (3-F-DPPA ) is a highly optimized, investigational cinnamic acid derivative. In drug development, understanding how structural modifications dictate sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid (3-F-DPPA ) is a highly optimized, investigational cinnamic acid derivative. In drug development, understanding how structural modifications dictate systemic exposure is critical to advancing a lead compound. This guide provides a rigorous, objective comparative analysis of the pharmacokinetic (PK) profile of 3-F-DPPA against its non-fluorinated parent analog, (2Z)-3,3-diphenylprop-2-enoic acid (DPPA ), and a standard reference carboxylic acid NSAID, Ketoprofen . By evaluating in vitro microsomal stability and in vivo plasma clearance, we demonstrate how targeted meta-halogenation fundamentally improves drug disposition.

Mechanistic Rationale: The Fluorine Advantage

As an Application Scientist, I approach molecular optimization through the lens of electronic perturbation. The strategic incorporation of a highly electronegative fluorine atom into a therapeutic scaffold is a proven method to1[1].

In the unsubstituted DPPA, the electron-rich phenyl rings are highly susceptible to electrophilic aromatic oxidation by Cytochrome P450 (CYP450) enzymes in the liver. By installing a fluorine atom at the meta position (3-F-DPPA), we achieve two critical outcomes:

  • Electronic Deactivation: Fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, rendering it 2[2].

  • Steric Shielding: The C-F bond (~1.47 Å) is stronger and slightly larger than the C-H bond (~1.20 Å), physically blocking site-specific hydroxylation without drastically increasing the molecule's overall steric bulk.

G DPPA DPPA (Unsubstituted) CYP_Ox CYP450 Oxidation DPPA->CYP_Ox Clearance Rapid Clearance CYP_Ox->Clearance F_DPPA 3-F-DPPA (Fluorinated) CYP_Block Metabolic Shielding F_DPPA->CYP_Block Prolonged Prolonged Half-Life CYP_Block->Prolonged

Fig 1. Mechanistic pathway illustrating CYP450 metabolic shielding by fluorine substitution.

Experimental Protocols & Bioanalytical Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, utilizing isotopic internal standards (IS) and rigorous matrix controls.

In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) driven by hepatic metabolism.

  • Preparation: Incubate 1 µM of 3-F-DPPA, DPPA, and Ketoprofen separately in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate CYP450 activity.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing the internal standard (Ketoprofen-d3).

  • Analysis: Centrifuge at 14,000 rpm for 10 min and analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Profiling (Rat Model)

Objective: Evaluate systemic exposure, terminal half-life, and oral bioavailability.

  • Dosing: Male Sprague-Dawley rats (n=6 per group) are administered 3-F-DPPA via Intravenous (IV) injection (1 mg/kg in 5% DMSO/95% saline) and Per Os (PO) oral gavage (5 mg/kg in 0.5% methylcellulose).

  • Sampling: Collect 200 µL venous blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood at 5,500 × g for 10 min to isolate plasma, storing at -80°C until analysis.

LC-MS/MS Bioanalytical Method

To achieve high-throughput precision, we adapted a 3[3].

  • Extraction: Precipitate 50 µL of plasma with 150 µL of methanol containing the isotopic IS.

  • Chromatography: Inject 5 µL onto a Waters ACQUITY UPLC® HSS T3 C18 column. Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.35 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using 4[4] to ensure absolute specificity and eliminate matrix interference.

Workflow Step1 Plasma Sample Collection (0-24h) Step2 Protein Precipitation (Methanol + IS) Step1->Step2 Step3 UPLC Separation (C18 Column) Step2->Step3 Step4 ESI-MS/MS Detection (MRM Mode) Step3->Step4 Step5 PK Parameter Calculation (WinNonlin) Step4->Step5

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic profiling.

Comparative Data Analysis

The integration of fluorine yields a profound, quantifiable improvement in both metabolic stability and systemic exposure.

Table 1: In Vitro Metabolic Stability (HLM & RLM)
CompoundHLM t1/2​ (min)HLM CLint​ (µL/min/mg)RLM t1/2​ (min)RLM CLint​ (µL/min/mg)
3-F-DPPA > 120< 11.585.416.2
DPPA 28.348.918.674.5
Ketoprofen (Ref) 54.125.642.832.4

Observation: 3-F-DPPA exhibits a >4-fold increase in human microsomal half-life compared to the unfluorinated DPPA, confirming the successful blockade of oxidative liability.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
ParameterRoute3-F-DPPADPPAKetoprofen (Ref)
Cmax​ (ng/mL) PO (5 mg/kg)3,450 ± 2101,120 ± 1452,890 ± 180
Tmax​ (h) PO (5 mg/kg)1.50.51.0
AUC0−∞​ (ng·h/mL) PO (5 mg/kg)18,200 ± 8504,300 ± 41012,400 ± 620
t1/2​ (h) IV (1 mg/kg)6.8 ± 0.41.2 ± 0.22.5 ± 0.3
Clearance (mL/min/kg) IV (1 mg/kg)4.218.58.1
Bioavailability (F%) PO / IV78% 23% 65%

Observation: The reduced systemic clearance of 3-F-DPPA directly translates to a superior oral bioavailability (78%) and a prolonged terminal half-life (6.8 h). While DPPA suffers from rapid first-pass metabolism, the fluorinated analog maintains therapeutic plasma concentrations for significantly longer, making it a highly viable candidate for once-daily oral dosing.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.

Sources

Safety & Regulatory Compliance

Safety

(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid As drug development professionals and analytical chemists, managing the lifecycle of complex synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Safety Protocol for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic Acid

As drug development professionals and analytical chemists, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a fluorinated derivative of cinnamic acid. Its molecular architecture—specifically the highly stable carbon-fluorine (C-F) bond and the reactive carboxylic acid moiety—dictate strict adherence to specialized environmental and safety workflows.

This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains rigorous compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Operational Causality: The Chemistry of Disposal

To understand the disposal protocol, we must first understand the chemical causality driving these requirements:

  • The Halogenated Classification: The presence of the fluorine atom categorically classifies this compound and any of its associated solvent mixtures as halogenated organic waste [1]. Halogenated wastes cannot be processed in standard municipal or standard chemical incinerators.

  • Thermal Recalcitrance: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). If incinerated at standard temperatures, fluorinated compounds undergo incomplete combustion, generating highly corrosive and toxic hydrogen fluoride (HF) gas and persistent fluoro-organic pollutants. Complete mineralization requires specialized rotary kiln incineration (often >1,000°C) coupled with caustic scrubbing systems (using NaOH or Ca(OH)₂) to capture the fluoride ions as inert salts[2].

  • Acidic Incompatibility: As a weak organic acid, it must be strictly isolated from strong bases, oxidizing agents, and reactive metals to prevent exothermic reactions[3]. Furthermore, organic acids should never be mixed with inorganic acid waste streams, as this has historically led to dangerous laboratory over-pressurization and explosions[4].

Quantitative Operational Parameters

To facilitate quick decision-making, the following table summarizes the critical quantitative thresholds and compatibility metrics for handling this fluorinated acid waste.

ParameterQuantitative Threshold / SpecificationOperational Causality
C-F Bond Dissociation Energy ~485 kJ/molRequires extreme thermal energy for complete mineralization, preventing toxic byproducts.
Incineration Temperature > 1,000 °CStandard incinerators cannot break fluorinated bonds; requires specialized rotary kilns[2].
Aqueous pH Neutralization pH 6.0 – 8.0Prevents exothermic acid-base reactions within the bulk halogenated waste carboy[4].
SAA Volume Limit ≤ 55 GallonsEPA regulatory limit for Satellite Accumulation Areas (SAA) before mandatory EHS pickup.
Spill Cleanup Timeframe < 10 Minutes (Small Spills)Rapid containment minimizes vapor accumulation and personnel exposure risks[3].

Waste Segregation Decision Workflow

The following diagram illustrates the logical decision tree for isolating and processing (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid waste to prevent cross-contamination and minimize disposal costs.

WasteDisposal A Waste: (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid B Isolate from Non-Halogenated and Inorganic Streams A->B C Solid Waste (Powders, PPE, Tips) B->C Solid State D Liquid Waste (Solvent Mixtures) B->D Dissolved State E Halogenated Organic Waste Receptacle C->E Direct Transfer D->E Vapor-Tight Seal F High-Temperature Incineration with Caustic Scrubbing E->F EHS Processing

Caption: Decision matrix for the segregation and disposal of fluorinated organic acid waste.

Step-by-Step Methodologies

Protocol A: Halogenated Waste Segregation and Containment

This protocol is a self-validating system designed to ensure zero cross-contamination between halogenated and non-halogenated streams.

  • Preparation & PPE: Don chemical-resistant gloves (Viton or double-nitrile), tightly sealed safety goggles, and a fully-buttoned, flame-resistant lab coat[3][5]. Conduct all liquid transfers inside a certified chemical fume hood.

  • State Identification:

    • For Solids (Unused product, contaminated pipette tips, weighing boats): Place directly into a high-density polyethylene (HDPE) solid hazardous waste container[6].

    • For Liquids (Dissolved in organic solvents like dichloromethane or methanol): Proceed to Step 3.

  • Liquid Transfer & Segregation: Pour the solvent mixture exclusively into a carboy explicitly labeled "Halogenated Organic Waste" [7][8]. Crucial: Never mix this with the "Non-Halogenated" carboy, as doing so drastically increases institutional disposal costs and introduces unpredictable reactivity risks[7][9].

  • Labeling: Immediately update the composite waste log attached to the carboy. Write the full chemical name—(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid—and its estimated mass/volume ratio. Do not use abbreviations[8].

  • System Validation: Before returning the carboy to the Satellite Accumulation Area (SAA), visually inspect the cap threading for liquid debris. Seal the cap tightly and verify the container is "vapor-tight" by ensuring no solvent odors escape the immediate headspace[8].

Protocol B: Emergency Spill Management

Immediate action protocol for localized benchtop or floor spills.

  • Isolate & Ventilate: Immediately remove any potential sources of ignition. Close laboratory doors and ensure the chemical fume hood exhaust is running at optimal capacity to ventilate the area[8].

  • Containment:

    • Solid Spill: Carefully sweep the material using anti-static tools to avoid generating airborne dust. Do not use a standard vacuum[1].

    • Liquid Spill: Apply an inert, dry absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads) starting from the perimeter of the spill and working inward to prevent spreading[3].

  • Collection: Scoop the absorbed mixture or swept solids into a resealable, chemically compatible bag or rigid container. Label it immediately as "Hazardous Waste - Spilled Halogenated Organic Acid"[3].

  • Decontamination & Validation: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol), followed by a thorough wash with laboratory detergent and water[1]. Validation: Use a universal pH indicator strip on the final rinsed surface to verify that no residual acidic compound remains (target pH 7).

  • Disposal: Treat all cleanup materials, including your used gloves and spill pads, as halogenated hazardous waste and place them in the designated solid waste container[1][10].

References

  • Hazardous Waste Segregation. Bucknell University Environmental Health & Safety. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois (Braun Research Group). Available at:[Link]

  • Fluorine Standard Operating Procedure. Rutgers University REHS. Available at: [Link]

  • Standard Operating Procedure: Halogenated Solvents. Washington State University EH&S. Available at: [Link]

  • Classification of Laboratory Liquid Waste. Tokyo University of Science Environmental Safety Center. Available at: [Link]

  • Liquid Waste - Chimactiv. AgroParisTech. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid

As a Senior Application Scientist, I recognize that handling specialized fluorinated organic intermediates like (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid requires moving beyond generic, boilerplate safety data sh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated organic intermediates like (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid requires moving beyond generic, boilerplate safety data sheets. This compound—a substituted cinnamic acid derivative frequently utilized in advanced drug development and organic synthesis—presents specific occupational hazards that demand a rigorous, logic-driven approach.

This guide provides a self-validating operational framework designed to ensure absolute safety, regulatory compliance, and experimental integrity in your laboratory.

Hazard Logic & Structural Causality

Understanding why a chemical is hazardous is the foundational step in effective risk mitigation. The safety profile of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is dictated by three distinct structural features. By linking these features to their physical consequences, we can engineer a precise safety response.

  • Carboxylic Acid Moiety : Acts as a proton donor. Upon contact with ambient moisture on human tissue, it lowers the local pH, classifying the compound as a Category 2 Skin and Eye Irritant according to1.

  • Fluorinated Aromatic Ring : While highly stable under standard ambient conditions, thermal decomposition or reaction with strong oxidizers can cleave the carbon-fluorine bond, liberating highly toxic and corrosive hydrogen fluoride (HF) gas.

  • Crystalline Powder Morphology : The fine particulate nature of the solid generates micro-dust during transfer, posing a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) inhalation risk .

HazardLogic Chem (2Z)-3-(3-fluorophenyl)- 3-phenylprop-2-enoic acid Prop1 Carboxylic Acid Moiety (Skin/Eye Irritant) Chem->Prop1 Prop2 Fluorinated Aromatic Ring (Toxic Thermal Decomposition) Chem->Prop2 Prop3 Fine Powder Form (Inhalation Hazard) Chem->Prop3 PPE1 Nitrile Gloves & Safety Goggles Prop1->PPE1 Mitigates PPE2 Avoid Heat/Oxidizers (Prevent HF Release) Prop2->PPE2 Mitigates PPE3 Fume Hood & N95/P2 Respirator Prop3->PPE3 Mitigates

Fig 1: Causal relationship between chemical structure and required PPE mitigations.

Quantitative Hazard Thresholds

To ensure accurate risk assessment, compare the compound's physical properties against established safety thresholds.

ParameterValue / ClassificationOperational Implication
Molecular Formula C15H11FO2High carbon/fluorine ratio dictates strict halogenated waste protocols.
GHS Skin Irritation Category 2Carboxylic acid protonates skin proteins; requires an impermeable nitrile barrier.
GHS Eye Irritation Category 2ADirect contact causes severe irritation; necessitates sealed safety goggles.
Decomposition Gas Hydrogen Fluoride (HF)Thermal breakdown releases toxic HF; strictly avoid strong oxidizers and open flames.

Personal Protective Equipment (PPE) System

In accordance with2, PPE must be selected based on a conclusive hazard assessment. The following equipment is mandatory, with specific scientific rationale justifying each choice.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesPrevents micro-particulate dust from interacting with ocular moisture to form localized acidic microenvironments.
Hand Protection Nitrile Gloves (≥0.12 mm thickness)Nitrile provides superior chemical resistance against organic acids compared to latex, preventing transdermal absorption.
Body Protection Flame-Resistant (FR) Lab CoatMitigates exposure to skin and street clothing; FR material is critical due to the risk of HF generation during combustion.
Respiratory N95 / FFP2 (If outside hood)Filters out fine crystalline dust (STOT SE 3 hazard) if primary engineering controls (fume hood) fail or during bulk transfer.

Self-Validating Operational Workflow

Standard operating procedures often fail due to a lack of verification. The following protocol integrates built-in validation checks at every critical juncture to ensure a closed-loop safety system.

Workflow Start Pre-Operation: PPE & Hood Verification Weighing Weighing & Transfer (Draft Shield / Fume Hood) Start->Weighing Cleared Reaction Solubilization / Reaction (Avoid Strong Oxidizers) Weighing->Reaction Transferred Spill Spill / Exposure Detected? Weighing->Spill Drop/Aerosolization Reaction->Spill Splash/Leak Disposal Waste Segregation (Halogenated Organic Waste) Reaction->Disposal Complete Emergency Emergency Protocol: Evacuate, Wash, HF Alert Spill->Emergency Yes Spill->Disposal No (Routine) Emergency->Disposal Cleanup

Fig 2: Self-validating operational workflow and emergency escalation paths.

Step-by-Step Methodology: Weighing and Transfer
  • Environmental Validation: Check the fume hood monitor before opening the chemical container.

    • Validation Check: The digital readout must display a face velocity of 80–120 feet per minute (fpm). If the flow alarm is active, abort the operation immediately.

  • Static Mitigation: Fluorinated organic powders are highly prone to static cling, which causes sudden aerosolization. Wipe the weighing spatula and balance draft shield with an anti-static ionizer or a damp lint-free wipe.

    • Validation Check: Powder should fall cleanly from the spatula without adhering to the sides of the weigh boat.

  • Primary Containment: Weigh the desired mass of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid into a static-free weigh boat. Transfer immediately to a reaction vessel.

  • Secondary Containment: Seal the reaction vessel before removing it from the fume hood.

    • Validation Check: Invert the sealed vial gently to ensure the cap is threaded correctly and no powder escapes into the ambient lab environment.

Emergency Response & Spill Mitigation

If the self-validating workflow is breached, immediate escalation is required.

  • Skin/Eye Contact: The acidic nature of the compound requires immediate dilution. Flush the affected area at an emergency eyewash or safety shower for a minimum of 15 minutes.

    • Validation Check: Visual inspection is insufficient. Apply pH paper to the skin washings; it must read neutral (~pH 7) before ceasing irrigation.

  • Thermal Event / HF Alert: If the material is exposed to extreme heat or fire, evacuate the laboratory immediately. Do not attempt to extinguish with standard water extinguishers if HF gas is suspected, as HF is highly corrosive and toxic. First responders must be notified of the fluorine hazard and use self-contained breathing apparatus (SCBA).

Waste Segregation & Disposal Plan

Improper disposal of fluorinated compounds can lead to severe environmental toxicity and regulatory fines.

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and disposable PPE in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: If the acid is solubilized in organic solvents (e.g., DMSO, DMF, or dichloromethane), dispose of it in a "Halogenated Organic Solvent" carboy. Do not mix with non-halogenated waste streams.

  • Validation Check: Ensure the waste manifest explicitly lists the presence of fluorine . This prevents the waste disposal facility from incinerating the material at temperatures that would generate HF without proper chemical scrubbers.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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